Product packaging for N-Desmethyl Apalutamide-d4(Cat. No.:)

N-Desmethyl Apalutamide-d4

Número de catálogo: B12375714
Peso molecular: 467.4 g/mol
Clave InChI: BAANHOAPFBHUDX-CQOLUAMGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-Desmethyl Apalutamide-d4 is a useful research compound. Its molecular formula is C20H13F4N5O2S and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13F4N5O2S B12375714 N-Desmethyl Apalutamide-d4

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H13F4N5O2S

Peso molecular

467.4 g/mol

Nombre IUPAC

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)/i4D2,5D2

Clave InChI

BAANHOAPFBHUDX-CQOLUAMGSA-N

SMILES isomérico

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]

SMILES canónico

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

N-Desmethyl Apalutamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Apalutamide-d4, a critical tool in the research and development of the potent androgen receptor inhibitor, Apalutamide (B1683753). This document details its chemical properties, its role as an internal standard in bioanalytical methods, and the metabolic context in which it is relevant.

Core Concepts: Apalutamide and its Active Metabolite

Apalutamide is a next-generation non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[1] It functions by directly binding to the ligand-binding domain of the androgen receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and the transcription of AR-mediated genes.[1][2] This mechanism effectively blocks the signaling pathway that drives the growth of prostate cancer cells.[2][3]

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its major active metabolite, N-Desmethyl Apalutamide.[1][4] While N-Desmethyl Apalutamide is a less potent inhibitor of the androgen receptor, exhibiting approximately one-third of the activity of its parent compound, it circulates at similar concentrations to Apalutamide at a steady state, contributing to the overall therapeutic effect.[2][4]

This compound is the deuterium-labeled analogue of N-Desmethyl Apalutamide.[4] The incorporation of four deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule. This mass difference is crucial for its primary application as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte of interest during sample preparation and analysis, correcting for variability and matrix effects, which leads to highly accurate and precise quantification.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the properties of N-Desmethyl Apalutamide and its deuterated form is essential for its effective use in research. The following tables summarize key quantitative data.

PropertyValueReference
Chemical Formula C₂₀H₁₃F₄N₅O₂S[4]
Molecular Weight 463.41 g/mol [4]
Protein Binding 95%[4]
Formation Primarily by CYP2C8 and CYP3A4 in the liver[4]
Pharmacological Activity Less potent androgen receptor antagonist (approx. 1/3 activity of Apalutamide)[2][4]

Table 1: Properties of N-Desmethyl Apalutamide

PropertyValueReference
Chemical Formula C₂₁H₁₁D₄F₄N₅O₂S[7]
Molecular Weight 481.46 g/mol [7]
Primary Application Internal standard in bioanalytical assays[5][6]
Purity (Typical) ≥98%[4]

Table 2: Properties of this compound

Metabolic Pathway of Apalutamide

The metabolic conversion of Apalutamide to N-Desmethyl Apalutamide is a key step in its pharmacology. The following diagram illustrates this biotransformation.

Apalutamide Apalutamide Metabolite N-Desmethyl Apalutamide Apalutamide->Metabolite CYP2C8 / CYP3A4 (Liver)

Apalutamide Metabolism

Experimental Protocols: Bioanalytical Quantification

This compound is integral to the accurate measurement of Apalutamide and its active metabolite in biological matrices. Below is a detailed methodology for a typical LC-MS/MS assay.

Objective: To simultaneously quantify Apalutamide and N-Desmethyl Apalutamide in human plasma.

Internal Standard: this compound (and/or Apalutamide-d4)

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add a known concentration of the internal standard solution (this compound).

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Apalutamide: e.g., m/z 478.1 → 450.1

      • N-Desmethyl Apalutamide: e.g., m/z 464.1 → 436.1

      • This compound (IS): e.g., m/z 468.1 → 440.1

  • Quantification:

    • The concentrations of Apalutamide and N-Desmethyl Apalutamide are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of a pharmacokinetic study and the subsequent bioanalytical method validation.

cluster_0 In-Life Phase cluster_1 Bioanalytical Phase A Dosing of Apalutamide to Subjects B Serial Blood Sampling A->B C Plasma Separation and Storage B->C D Sample Thawing and Preparation C->D E Addition of This compound (IS) D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Pharmacokinetic Study Workflow

cluster_0 Validation Parameters A Method Development B Preparation of Calibration Standards and QC Samples A->B C Validation Experiments B->C D Data Analysis and Acceptance Criteria Check C->D p1 Selectivity p2 Linearity p3 Accuracy & Precision p4 Matrix Effect p5 Recovery p6 Stability E Validated Bioanalytical Method D->E

Bioanalytical Method Validation Workflow

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Apalutamide and its primary active metabolite in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and therapeutic drug monitoring data, which is fundamental to the continued research and clinical application of Apalutamide. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

A Technical Guide to the Synthesis and Characterization of N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Apalutamide-d4, a deuterated analog of the active metabolite of the potent androgen receptor inhibitor, Apalutamide (B1683753). This document details plausible synthetic routes, in-depth characterization methodologies, and relevant quantitative data to support research and development in prostate cancer therapeutics.

Introduction

Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). It functions by binding to the ligand-binding domain of the androgen receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.[1] The primary active metabolite of Apalutamide is N-Desmethyl Apalutamide, which is formed through metabolism by cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4.[2] N-Desmethyl Apalutamide is also pharmacologically active, exhibiting approximately one-third of the activity of the parent compound.[1]

The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of the analyte in biological matrices during pharmacokinetic and metabolic studies.[3] Deuteration at specific sites can also intentionally alter the metabolic profile of a drug, a strategy employed to improve pharmacokinetic parameters.[4][5]

Synthesis of this compound

A potential synthetic approach involves the use of deuterated methylating agents in the final steps of the Apalutamide synthesis to introduce the deuterium (B1214612) labels. For instance, a key intermediate could be methylated using a deuterated methyl source (e.g., CD3I) to produce deuterated Apalutamide. Subsequent N-demethylation would then yield N-Desmethyl Apalutamide, retaining the deuterium labels on other parts of the molecule if desired.

Alternatively, a more direct approach would involve the synthesis of N-Desmethyl Apalutamide followed by a deuteration step. However, this may be less efficient due to the potential for non-specific deuterium exchange. A more likely route is the synthesis from a deuterated precursor.

A generalized synthetic scheme for Apalutamide often involves the coupling of two key intermediates.[7][8] To synthesize a d4 analog, one of these intermediates would need to be synthesized using deuterated starting materials.

Proposed Synthetic Workflow:

A Deuterated Precursor Synthesis B Coupling Reaction A->B C Synthesis of Deuterated Apalutamide B->C D N-Demethylation C->D E This compound D->E F Purification and Characterization E->F

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary analytical technique for the quantification of Apalutamide and its metabolites in biological fluids.[3][9] The following is a detailed protocol for the analysis of this compound in human plasma.

Experimental Protocol: LC-MS/MS Quantification

  • Materials and Reagents:

    • Analytes: this compound (as internal standard), N-Desmethyl Apalutamide

    • Internal Standard (IS): A suitable stable isotope-labeled compound if this compound is the analyte of interest (e.g., N-Desmethyl Apalutamide-d7).

    • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

    • Additives: Formic acid

    • Matrix: Drug-free human plasma

  • Sample Preparation (Protein Precipitation): [10][11]

    • Thaw plasma samples to room temperature.

    • To 50 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Inject 1.0 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions: [9][11]

    • LC System: A validated UPLC or HPLC system.

    • Column: A suitable C18 column (e.g., Ultimate XB-C18, 50 × 4.6 mm, 5 µm).[9]

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Gradient: Isocratic elution with 55% Solvent B at a flow rate of 0.4 mL/min.[9]

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of this compound and its non-deuterated counterpart would need to be optimized.

LC-MS/MS Analysis Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Acetonitrile + Formic Acid) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into LC System E->F G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI+) G->H I Mass Spectrometry Detection (MRM) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Pharmacokinetic Analysis K->L

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized this compound. The absence of specific proton signals and the corresponding changes in the carbon spectrum would confirm the positions of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the synthesized molecule, which provides confirmation of its elemental composition and the number of deuterium atoms incorporated.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Apalutamide and its active metabolite, N-Desmethyl Apalutamide, in human subjects.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide at Steady-State [2][12][13]

ParameterApalutamideN-Desmethyl Apalutamide
Cmax (mcg/mL)6.0 (1.7)5.9 (1.0)
AUC (mcg·h/mL)100 (32)124 (23)
Half-life (t½)~3-4 days~4.6 days[14]
Protein Binding96%95%
Apparent Volume of Distribution (Vd/F)276 L-
Apparent Clearance (CL/F)2.0 L/h1.5 L/h
Accumulation Ratio (at 240 mg/day)~5-fold~85.2-fold
Time to Steady-State~4 weeks~4 weeks

Values are presented as mean (standard deviation) where available.

Table 2: In Vitro Activity of Apalutamide and N-Desmethyl Apalutamide [1]

CompoundAndrogen Receptor Inhibition
ApalutamidePotent inhibitor
N-Desmethyl Apalutamide~1/3 the activity of Apalutamide

Signaling and Metabolic Pathways

Androgen Receptor Signaling Pathway and Inhibition by Apalutamide

Apalutamide and its active metabolite, N-Desmethyl Apalutamide, exert their therapeutic effect by inhibiting the androgen receptor signaling pathway at multiple steps.[1][15]

cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex AR_translocated Translocated Androgen-AR Complex AR_complex->AR_translocated Nuclear Translocation DNA DNA (Androgen Response Element) AR_translocated->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Apalutamide Apalutamide & N-Desmethyl Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_complex Inhibits Nuclear Translocation Apalutamide->AR_translocated Inhibits DNA Binding

Caption: Inhibition of the Androgen Receptor signaling pathway by Apalutamide.

Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver to its active metabolite, N-Desmethyl Apalutamide.[2]

Apalutamide Apalutamide Metabolite N-Desmethyl Apalutamide (Active Metabolite) Apalutamide->Metabolite N-demethylation CYP CYP2C8 & CYP3A4 (Liver Enzymes) CYP->Metabolite

Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

References

Technical Guide: N-Desmethyl Apalutamide-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for N-Desmethyl Apalutamide-d4. This deuterated internal standard is critical for the accurate quantification of N-Desmethyl Apalutamide, the primary active metabolite of the androgen receptor inhibitor Apalutamide, in various biological matrices. Understanding the purity, identity, and characterization of this stable isotope-labeled compound is paramount for robust clinical and preclinical research.

Core Data Presentation

A Certificate of Analysis for this compound quantifies its chemical and physical properties. The following tables summarize the essential data typically presented.

Table 1: General Information

ParameterSpecification
Product Name This compound
Synonyms ARN-509-d4 Metabolite
CAS Number Not available
Molecular Formula C₂₀H₉D₄F₄N₅O₂S
Molecular Weight 481.46 g/mol

Table 2: Quality Control Data

TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white solidConforms
Purity (HPLC) HPLC-UV≥ 98.0%99.5%
Identity (¹H NMR) ¹H Nuclear Magnetic ResonanceConforms to structureConforms
Identity (MS) Mass Spectrometry (ESI+)Conforms to structureConforms
Isotopic Purity Mass Spectrometry≥ 99% Deuterium (B1214612) incorporation>99%
Solubility Visual InspectionSoluble in DMSOSoluble

Experimental Protocols

The analytical methods employed to generate the data in a Certificate of Analysis are crucial for data interpretation and reproducibility. Below are detailed protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and structure of the compound and determines the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Infusion: The sample is introduced directly or via an LC system.

  • Data Acquisition: Full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion.

  • Data Analysis: The observed m/z is compared to the theoretical m/z of the deuterated compound. Isotopic purity is assessed by examining the distribution of isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure and confirms the identity of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition: Standard proton NMR experiment.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for this compound. The absence of a peak corresponding to the N-methyl group confirms the "desmethyl" structure, while the reduction in signal intensity at the deuterated positions confirms deuterium incorporation.

Mandatory Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for generating the data presented in a Certificate of Analysis for this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV (Purity) Dissolution->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Dissolution->MS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Data_Analysis Data Interpretation & Calculation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: Workflow for this compound Analysis.

Apalutamide Signaling Pathway

N-Desmethyl Apalutamide is an active metabolite of Apalutamide and functions as an androgen receptor (AR) inhibitor.[1][2] The diagram below outlines the mechanism of action of Apalutamide and its metabolite. Apalutamide works by blocking multiple steps in the androgen receptor signaling pathway.[1] It competitively inhibits the binding of androgens to the AR.[3][4] This prevents the translocation of the activated receptor to the cell nucleus and subsequently inhibits the binding of the AR to DNA.[3][5]

Apalutamide Signaling Pathway cluster_Cell Prostate Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Nuclear AR AR->AR_Nuclear Translocation DNA DNA AR_Nuclear->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Tumor_Growth Tumor_Growth Gene_Transcription->Tumor_Growth Promotes Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_Nuclear Inhibits Translocation Apalutamide->DNA Inhibits DNA Binding

Caption: Apalutamide's Inhibition of Androgen Receptor Signaling.

References

The Role of N-Desmethyl Apalutamide as an Active Metabolite of Apalutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide (B1683753), a potent, non-steroidal androgen receptor (AR) inhibitor, is a key therapeutic agent in the management of prostate cancer.[1] Its clinical efficacy is not solely attributed to the parent drug but is significantly supported by its major active metabolite, N-desmethyl apalutamide. This technical guide provides an in-depth analysis of the pharmacological and pharmacokinetic profile of N-desmethyl apalutamide, elucidating its contribution to the overall therapeutic effect of apalutamide. Through a comprehensive review of available data, this document summarizes key quantitative parameters, details relevant experimental methodologies, and visualizes the intricate signaling and metabolic pathways. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and optimization of androgen receptor-targeted therapies.

Introduction

Apalutamide exerts its therapeutic effect by binding to the ligand-binding domain of the androgen receptor, thereby inhibiting AR nuclear translocation, DNA binding, and subsequent AR-mediated transcription.[2] A crucial aspect of its clinical pharmacology is its metabolism to N-desmethyl apalutamide. This metabolite is not an inactive byproduct but an active pharmacological entity that contributes to the sustained anti-androgenic activity observed with apalutamide treatment.[3][4] Understanding the distinct and overlapping characteristics of both the parent drug and its active metabolite is paramount for optimizing dosing strategies and predicting clinical outcomes.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative data for apalutamide and its active metabolite, N-desmethyl apalutamide, providing a comparative overview of their pharmacokinetic and pharmacodynamic properties.

Table 1: Comparative Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide

ParameterApalutamideN-Desmethyl ApalutamideReference(s)
Cmax (steady-state) 6.0 mcg/mL (SD: 1.7)5.9 mcg/mL (SD: 1.0)[2]
AUC (steady-state) 100 mcg·h/mL (SD: 32)124 mcg·h/mL (SD: 23)[2]
Apparent Clearance (CL/F) 1.3 L/h (single dose) to 2.0 L/h (steady-state)1.5 L/h (steady-state)[2][5]
Apparent Volume of Distribution (Vd/F) 276 L (steady-state)Widely distributed[2][5]
Plasma Protein Binding 96%95%[2][3]
Effective Half-life (t½) ~3 days (steady-state)4.6 days (steady-state)[2][6]
Accumulation Ratio ~5-fold5.3- to 85.2-fold[2][5]
Metabolite-to-Parent AUC Ratio N/A1.3[2]

Table 2: Metabolic and Activity Profile

ParameterValue/DescriptionReference(s)
Metabolizing Enzymes CYP2C8 and CYP3A4[2][3]
Relative Contribution of CYP Enzymes (Single Dose) CYP2C8: 58%, CYP3A4: 13%[2][7]
Relative Contribution of CYP Enzymes (Steady-State) CYP2C8: 40%, CYP3A4: 37%[2][7]
Relative Potency (vs. Apalutamide) Approximately one-third the activity in an in vitro transcriptional reporter assay[2][4]
Excretion (as % of dose in 70 days) Urine: 1.2% (unchanged), 2.7% (N-desmethyl) Feces: 1.5% (unchanged), 2.0% (N-desmethyl)[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of apalutamide and N-desmethyl apalutamide.

Quantification of Apalutamide and N-Desmethyl Apalutamide in Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of apalutamide and N-desmethyl apalutamide in human plasma.[8][9]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., apalutamide-d4).

    • Perform protein precipitation by adding acetonitrile (B52724) (containing 0.1% formic acid).

    • Vortex the mixture vigorously to ensure complete precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new vial for analysis.[10]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Ultimate XB-C18, 50 × 4.6 mm, 5 μm).[8][9]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8][9]

    • Flow Rate: 0.4 mL/min.[8][9]

    • Column Temperature: 40°C.[8][9]

    • Injection Volume: 1 µL.[8][9]

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used to detect the parent and product ions for apalutamide, N-desmethyl apalutamide, and the internal standard.

      • Apalutamide MRM transition: m/z 478.1 → 447.1[10]

      • N-desmethyl apalutamide MRM transition: m/z 436 → 207[8][9]

Androgen Receptor (AR) Transcriptional Reporter Gene Assay

This in vitro assay is utilized to determine the antagonistic activity of apalutamide and N-desmethyl apalutamide on the androgen receptor.[2][11]

  • Cell Line and Reporter Construct:

    • A suitable mammalian cell line expressing the androgen receptor (e.g., prostate cancer cell lines like LNCaP or a transiently transfected cell line like COS-1) is used.[12][13]

    • The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).[4]

    • A co-transfected vector expressing Renilla luciferase can be used for normalization of transfection efficiency.[4]

  • Assay Protocol:

    • Seed the transfected cells in a multi-well plate.

    • Treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) to induce AR-mediated luciferase expression.

    • Concurrently, treat the cells with varying concentrations of the test compounds (apalutamide or N-desmethyl apalutamide).

    • After an incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer.[4]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage inhibition of DHT-induced luciferase activity for each concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the maximal AR activity.

In Vitro Metabolism Assay using Human Liver Microsomes

This assay helps to identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of apalutamide to N-desmethyl apalutamide.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Apalutamide.

    • Specific chemical inhibitors or recombinant human CYP enzymes for reaction phenotyping.

  • Assay Protocol:

    • Incubate apalutamide with HLMs in the presence of the NADPH regenerating system.

    • To identify the specific CYP enzymes involved, perform incubations with individual recombinant human CYP enzymes or in the presence of specific CYP inhibitors.

    • At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples to remove the precipitated proteins.

    • Analyze the supernatant for the formation of N-desmethyl apalutamide using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of formation of N-desmethyl apalutamide.

    • Compare the rate of formation in the presence and absence of specific CYP inhibitors or by using individual recombinant enzymes to identify the contribution of each CYP isoform.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to apalutamide and its active metabolite.

cluster_metabolism Apalutamide Metabolism Apalutamide Apalutamide NDesmethyl N-Desmethyl Apalutamide (Active Metabolite) Apalutamide->NDesmethyl Demethylation CYP2C8 CYP2C8 CYP2C8->NDesmethyl CYP3A4 CYP3A4 CYP3A4->NDesmethyl

Metabolic conversion of Apalutamide.

cluster_ar_pathway Androgen Receptor Signaling Pathway Inhibition Androgen Androgen (e.g., DHT) AR Androgen Receptor (Cytoplasm) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP binding HSP Heat Shock Proteins AR_HSP->AR dissociation AR_Androgen AR-Androgen Complex AR_dimer AR Dimer (Nucleus) AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binding Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Apalutamide Apalutamide / N-Desmethyl Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_dimer Inhibits Nuclear Translocation Apalutamide->ARE Inhibits DNA Binding

Inhibition of the Androgen Receptor Signaling Pathway.

cluster_workflow Population Pharmacokinetic Analysis Workflow Data Plasma Concentration Data (Apalutamide & N-Desmethyl Apalutamide) from Clinical Studies Model Non-Linear Mixed-Effect Pharmacokinetic Modeling Data->Model Params Estimation of Pharmacokinetic Parameters (CL, Vd, Ka, etc.) Model->Params Validation Model Validation (Goodness-of-fit plots, VPC, Bootstrap) Model->Validation Covariates Covariate Analysis (e.g., Body Weight, Age, Organ Function) Params->Covariates Covariates->Model Simulation Dosing Simulations and Exposure-Response Analysis Validation->Simulation

Workflow for Population Pharmacokinetic Analysis.

Conclusion

N-desmethyl apalutamide is a major, pharmacologically active metabolite of apalutamide that significantly contributes to the overall clinical activity of the drug. Its pharmacokinetic profile, characterized by a long half-life and substantial accumulation at steady-state, ensures sustained androgen receptor inhibition.[5] The data and methodologies presented in this technical guide underscore the importance of considering the contribution of active metabolites in drug development and clinical pharmacology. A thorough understanding of the interplay between a parent drug and its active metabolites, as exemplified by apalutamide and N-desmethyl apalutamide, is essential for the rational design of dosing regimens and the optimization of therapeutic outcomes in the treatment of prostate cancer.

References

An In-depth Technical Guide to the Metabolic Pathway of Apalutamide to N-Desmethyl Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide (B1683753), a potent second-generation non-steroidal androgen receptor (AR) inhibitor, is a key therapeutic agent in the management of prostate cancer. Its metabolic fate in the body is a critical determinant of its overall clinical efficacy and safety profile. The primary metabolic pathway of apalutamide involves its conversion to an active metabolite, N-desmethyl apalutamide. This technical guide provides a comprehensive overview of this metabolic transformation, detailing the enzymatic processes, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved pathways.

Introduction to Apalutamide

Apalutamide exerts its therapeutic effect by binding to the ligand-binding domain of the AR, which prevents AR nuclear translocation, DNA binding, and subsequent transcription of AR target genes.[1][2][3] This mechanism effectively inhibits the growth of prostate cancer cells. The biotransformation of apalutamide is a crucial aspect of its pharmacology, leading to the formation of N-desmethyl apalutamide, which also possesses antiandrogenic activity.[1][4][5][6][7]

The N-Demethylation Pathway of Apalutamide

The principal metabolic transformation of apalutamide is N-demethylation, resulting in the formation of its major active metabolite, N-desmethyl apalutamide.[1][5][6][8][9][10][11] This reaction is primarily catalyzed by two key cytochrome P450 (CYP) enzymes: CYP2C8 and CYP3A4.[5][6][7][8][9][10][11][12][13][14]

The metabolic conversion can be visualized as follows:

Apalutamide Apalutamide (C₂₁H₁₅F₄N₅O₂S) NDesmethyl N-Desmethyl Apalutamide (C₂₀H₁₃F₄N₅O₂S) Apalutamide->NDesmethyl N-demethylation Enzymes CYP2C8 & CYP3A4 Enzymes->Apalutamide

Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.
Enzymatic Contribution

The relative contribution of CYP2C8 and CYP3A4 to the metabolism of apalutamide is dynamic and changes between the initial dose and steady-state concentrations. This is attributed to the auto-induction of CYP3A4 by apalutamide.[1][5][9][13]

  • Single Dose: Following a single administration of apalutamide, CYP2C8 is the major contributor to its metabolism, accounting for approximately 58% of the conversion, while CYP3A4 contributes about 13%.[1][5][8][9][13]* Steady State: At steady-state, the contribution of CYP3A4 increases significantly to approximately 37%, while the contribution of CYP2C8 is reduced to about 40%. [15][5][8][9][13]

Quantitative Pharmacokinetic Data

The pharmacokinetics of both apalutamide and N-desmethyl apalutamide have been extensively studied. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide

ParameterApalutamideN-Desmethyl ApalutamideReference(s)
Apparent Clearance (CL/F) at Steady State 2.0 L/h1.5 L/h[5][16][17]
Apparent Volume of Distribution (Vd/F) at Steady State 276 L-[1][9][16][17]
Plasma Protein Binding 96%95%[1][11]
Mean Effective Half-life at Steady State ~3 days-[5][12]
Cmax at Steady State (240 mg/day) -5.9 mcg/mL[1][5][9]
AUC at Steady State (240 mg/day) -124 mcg·h/mL[1][5][9]
Mean AUC Metabolite/Parent Drug Ratio at Steady State -1.3[5]

Table 2: Excretion of Apalutamide and Metabolites Following a Single Radiolabeled Dose

Excretion RouteApalutamideN-Desmethyl Apalutamide (M3)Inactive Carboxylic Acid Metabolite (M4)Total 14C RecoveryReference(s)
Urine (% of dose) 1.2%2.7%31.1%64.6%[15][18][19][20]
Feces (% of dose) 1.5%2.0%2.4%24.3%[15][18][19][20]

Experimental Protocols

The characterization of the metabolic pathway of apalutamide to N-desmethyl apalutamide has been achieved through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies
  • Objective: To identify the primary enzymes responsible for apalutamide metabolism.

  • Methodology:

    • System: Human liver microsomes or recombinant human CYP enzymes (CYP2C8 and CYP3A4). [15][18][19][20][21] 2. Incubation: Apalutamide is incubated with the enzyme system in the presence of NADPH (a necessary cofactor for CYP enzyme activity) at 37°C.

    • Analysis: The formation of N-desmethyl apalutamide is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [22][23][24] 4. Inhibition Studies: To confirm the role of specific CYP enzymes, potent and selective chemical inhibitors for CYP2C8 (e.g., gemfibrozil) and CYP3A4 (e.g., itraconazole) are co-incubated with apalutamide. A significant reduction in the formation of N-desmethyl apalutamide in the presence of a specific inhibitor confirms the involvement of that enzyme. [25][26]

cluster_0 In Vitro Metabolism Workflow A Incubate Apalutamide with Human Liver Microsomes/Recombinant CYPs + NADPH B Monitor N-Desmethyl Apalutamide Formation via LC-MS/MS A->B C Co-incubate with Selective CYP Inhibitors (e.g., Gemfibrozil, Itraconazole) A->C Confirmation Step D Analyze Reduction in Metabolite Formation C->D cluster_1 LC-MS/MS Bioanalytical Workflow Start Plasma Sample + Internal Standard (Apalutamide-d4) Prep Protein Precipitation Start->Prep HPLC HPLC Separation (C18 Column) Prep->HPLC MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS End Quantification of Apalutamide & N-Desmethyl Apalutamide MS->End

References

The Pharmacological Profile of N-Desmethyl Apalutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological activity of N-Desmethyl Apalutamide (B1683753), the primary active metabolite of the potent androgen receptor (AR) inhibitor, Apalutamide. N-Desmethyl Apalutamide is a significant contributor to the overall therapeutic effect observed with Apalutamide treatment in prostate cancer. This document details its mechanism of action, comparative in vitro activity, and key pharmacokinetic properties, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate advanced research and development.

Introduction

Apalutamide is a second-generation, non-steroidal antiandrogen (NSAA) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1] Its primary route of elimination is hepatic metabolism, predominantly mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of N-Desmethyl Apalutamide.[2] This active metabolite circulates at concentrations comparable to the parent drug at steady state and, while less potent, its sustained exposure contributes significantly to the overall clinical activity of Apalutamide.[3][4] Understanding the distinct pharmacological profile of N-Desmethyl Apalutamide is therefore critical for optimizing dosing strategies and elucidating the complete mechanism of action of Apalutamide therapy.

Mechanism of Action

N-Desmethyl Apalutamide shares the same mechanism of action as its parent compound, Apalutamide, functioning as a competitive androgen receptor (AR) inhibitor.[4][5] The canonical AR signaling pathway, critical for prostate cancer cell proliferation, is potently disrupted by this metabolite through a multi-faceted approach:

  • Inhibition of Ligand Binding: It binds directly to the ligand-binding domain (LBD) of the AR, competitively blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][5]

  • Prevention of Nuclear Translocation: By binding to the AR in the cytoplasm, it prevents the conformational changes necessary for the receptor to dissociate from heat shock proteins and translocate into the nucleus.[6][7]

  • Impediment of DNA Binding and Transcription: Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which prevents the recruitment of co-regulators and halts the transcription of AR-mediated genes responsible for tumor growth and survival.[1][6][4]

While Apalutamide has a reported IC50 of 16 nM for the AR, in vitro transcriptional reporter assays have demonstrated that N-Desmethyl Apalutamide is a less potent inhibitor, exhibiting approximately one-third of the activity of Apalutamide.[6][2][4][7][8]

AR_Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP HSP AR_HSP->AR Dissociates NDA N-Desmethyl Apalutamide NDA->AR Inhibits Binding NDA->AR_dimer Inhibits Translocation ARE ARE (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: Inhibition of the Androgen Receptor (AR) Signaling Pathway.

Metabolism and Pharmacokinetics

Apalutamide is extensively metabolized in the liver to form N-Desmethyl Apalutamide.[9] This biotransformation is primarily catalyzed by CYP2C8 and CYP3A4.[6][2][7] Due to the auto-induction of CYP3A4 by Apalutamide, the relative contribution of these enzymes shifts from 58% (CYP2C8) and 13% (CYP3A4) after a single dose to 40% and 37%, respectively, at steady-state.[6][4][7]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of N-Desmethyl Apalutamide have been characterized in clinical studies, highlighting its significant and sustained presence in plasma. The following table summarizes key steady-state parameters following a standard 240 mg once-daily dose of Apalutamide.

Pharmacokinetic ParameterApalutamideN-Desmethyl ApalutamideReference(s)
Cmax (steady-state) 6.0 mcg/mL (SD 1.7)5.9 mcg/mL (SD 1.0)[4][10]
AUC (steady-state) 100 mcg·h/mL (SD 32)124 mcg·h/mL (SD 23)[4][10]
Half-life (t½, steady-state) ~3 days~4.6 days[4][8][10]
Protein Binding 96%95%[4][7][10]
Apparent Clearance (CL/F) 2.0 L/h1.5 L/h[10][11]
Accumulation Ratio ~5-fold~85.2-fold[10][11]
Time to Steady-State ~4 weeks~4 weeks[10][11]

digraph "Metabolic_Pathway" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Apalutamide [label="Apalutamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NDA [label="N-Desmethyl Apalutamide\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP_Enzymes [label="CYP2C8 &\nCYP3A4\n(Liver)", shape=oval, style=filled, fillcolor="#FBBC05"];

Apalutamide -> NDA [label="N-demethylation"]; CYP_Enzymes -> Apalutamide [dir=back, arrowhead=open, style=dashed, label="Metabolize"]; }

Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

Experimental Protocols

The characterization of N-Desmethyl Apalutamide relies on several key experimental methodologies. Detailed protocols for these assays are provided below for replication and further investigation.

Androgen Receptor Transcriptional Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit androgen-induced gene transcription.

  • Objective: To determine the functional antagonist activity of N-Desmethyl Apalutamide on the androgen receptor.

  • Materials:

    • Cell Line: Human prostate cancer cell line expressing AR (e.g., LNCaP or VCaP).[6][11]

    • Reporter Plasmid: A luciferase reporter vector containing multiple androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE).[11]

    • Control Plasmid: A Renilla luciferase vector for normalization (e.g., pRL-TK).[11]

    • Transfection Reagent: Lipofectamine or similar.

    • Agonist: Dihydrotestosterone (DHT).

    • Test Compounds: Apalutamide, N-Desmethyl Apalutamide.

    • Assay Reagent: Dual-Luciferase Reporter Assay System.

  • Protocol:

    • Cell Seeding: Plate LNCaP cells in 96-well plates in RPMI medium with 10% charcoal-stripped serum (CSS) and allow them to adhere for 24 hours.[11]

    • Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.[11]

    • Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of N-Desmethyl Apalutamide (or Apalutamide as a control) in the presence of a constant concentration of DHT (typically the EC80, e.g., 0.1 nM).[11] Include DHT-only (positive control) and vehicle-only (negative control) wells.

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • Lysis and Luminescence Reading: Lyse the cells using passive lysis buffer. Measure both Firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase assay protocol.[11]

    • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the percentage inhibition of the DHT-induced signal against the log concentration of the test compound to calculate the IC50 value.[11]

In Vivo Prostate Cancer Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living animal model.

  • Objective: To evaluate the in vivo efficacy of N-Desmethyl Apalutamide in reducing tumor growth.

  • Materials:

    • Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[9][12]

    • Cell Line: Human prostate cancer cell line (e.g., LNCaP, VCaP).

    • Injection Vehicle: Matrigel mixed 1:1 with PBS.[12]

    • Test Compound: N-Desmethyl Apalutamide.

    • Administration Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Protocol:

    • Cell Preparation: Culture prostate cancer cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of Matrigel and PBS at a concentration of 1-2 x 10^7 cells/mL.[12]

    • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomization and Dosing: Once tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and vehicle control groups.

    • Drug Administration: Administer N-Desmethyl Apalutamide via oral gavage daily at the desired dose(s). The control group receives the vehicle alone.

    • Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).

    • Endpoint: At the end of the study (based on tumor size limits or a pre-defined duration), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Bioanalytical Quantification by LC-MS/MS

This method is used for the precise quantification of N-Desmethyl Apalutamide in plasma samples.

  • Objective: To accurately measure the concentration of N-Desmethyl Apalutamide in plasma for pharmacokinetic studies.

  • Protocol:

    • Sample Preparation (Protein Precipitation):

      • Pipette 50 µL of human plasma sample into a microcentrifuge tube.[1][8]

      • Add 10 µL of an internal standard (IS) working solution (e.g., Apalutamide-d4).[4]

      • Vortex for 30 seconds.

      • Add 100 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[1][8]

      • Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.[1][8]

    • Analysis:

      • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[1][4][8]

      • Inject 1-5 µL of the supernatant into the LC-MS/MS system.

    • LC-MS/MS Conditions:

      • LC Column: C18 reverse-phase column (e.g., Inertsil 50x4.6 mm, 5 µm).[1][5]

      • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[1][5]

      • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

      • Detection: Use Multiple Reaction Monitoring (MRM) for specific transitions of N-Desmethyl Apalutamide and the internal standard.

    • Quantification: Construct a calibration curve using standards of known concentrations prepared in blank plasma. Determine the concentration of N-Desmethyl Apalutamide in the samples by interpolating from the curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC System s5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Generate Chromatograms a4->d1 d2 Peak Integration d1->d2 d3 Quantify vs. Calibration Curve d2->d3

Caption: General workflow for LC-MS/MS bioanalysis of N-Desmethyl Apalutamide.

Conclusion

N-Desmethyl Apalutamide is a pharmacologically active metabolite that plays a crucial role in the therapeutic efficacy of Apalutamide. Although it is a less potent androgen receptor antagonist than its parent compound, its high systemic exposure and long half-life ensure sustained AR pathway inhibition.[4][8] For professionals in drug development and research, a thorough understanding of its distinct pharmacokinetic and pharmacodynamic profile is essential for the continued optimization of androgen-targeted therapies in prostate cancer. The data and protocols provided in this guide serve as a foundational resource for these endeavors.

References

A Technical Guide to N-Desmethyl Apalutamide-d4: Suppliers, Availability, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated active metabolite of Apalutamide (B1683753), N-Desmethyl Apalutamide-d4. It is primarily intended for researchers and scientists in the fields of oncology, pharmacology, and drug development who require this compound as an internal standard for pharmacokinetic and bioanalytical studies. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its quantification.

Introduction to this compound

N-Desmethyl Apalutamide is the primary active metabolite of Apalutamide, a potent non-steroidal antiandrogen used in the treatment of prostate cancer.[1][2] The formation of this metabolite is predominantly mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] While it is a less potent antagonist of the androgen receptor compared to its parent compound, it contributes significantly to the overall activity of Apalutamide.[1][2] The deuterated version, this compound, serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification in complex biological matrices.

Supplier and Availability of this compound

The following table summarizes the availability of this compound from various suppliers. Please note that availability and product details are subject to change, and it is recommended to inquire directly with the suppliers for the most current information.

SupplierCatalog NumberCAS Number (Unlabelled)Molecular FormulaMolecular Weight ( g/mol )Stated Availability
Simson Pharma Limited A16600101332391-11-3C₂₀H₉D₄F₄N₅O₂S467.43Custom Synthesis
Clearsynth CS-T-959201332391-11-3Not SpecifiedNot SpecifiedEnquire for status[3]
MedchemExpress HY-W754151Not SpecifiedNot SpecifiedNot SpecifiedEnquire for status[4]

Experimental Protocols: Quantification of Apalutamide and N-Desmethyl Apalutamide in Human Plasma by LC-MS/MS

The following is a detailed methodology for the simultaneous quantification of Apalutamide and its active metabolite, N-Desmethyl Apalutamide, in human plasma using a validated LC-MS/MS method. This compound is a suitable internal standard for this assay. This protocol is based on established methods in the scientific literature.[5][6]

Materials and Reagents
Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and N-Desmethyl Apalutamide in a small volume of DMSO. Subsequently, bring to the final volume with methanol to achieve a concentration of 1 mg/mL.[5]

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.[5]

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[5]

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma sample (CC, QC, or study sample), add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions
  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A suitable C18 analytical column (e.g., Inertsil C18).[7]

  • Mobile Phase: A binary mobile phase system consisting of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile[6]

    • Run in an isocratic or gradient mode at a flow rate of 0.4 mL/min.[6]

  • Injection Volume: 1 µL[6]

  • Column Temperature: 30°C[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6]

  • Ionization Source Parameters:

    • Ion Spray Voltage: 5,500 V[6]

    • Temperature: 500°C[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apalutamide: m/z 478 → 450 (quantifier), 478 → 221 (qualifier)[6]

    • N-Desmethyl Apalutamide: m/z 464.1 → 435.9 (quantifier), 464.1 → 207.1 (qualifier)[6]

    • This compound (IS): The precursor and product ions for the deuterated internal standard should be determined by direct infusion and will be slightly higher than the non-deuterated metabolite.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of Apalutamide and N-Desmethyl Apalutamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection 1 µL Injection separation Chromatographic Separation (C18) lc_injection->separation ms_detection Mass Spectrometry Detection (ESI+) separation->ms_detection data_analysis Data Analysis (MRM) ms_detection->data_analysis apalutamide_conc Apalutamide Concentration data_analysis->apalutamide_conc metabolite_conc N-Desmethyl Apalutamide Concentration data_analysis->metabolite_conc

Caption: LC-MS/MS workflow for Apalutamide and its metabolite quantification.

Signaling and Metabolism Pathway

This diagram illustrates the metabolic conversion of Apalutamide to its active metabolite, N-Desmethyl Apalutamide, and their subsequent action on the androgen receptor.

signaling_pathway cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action apalutamide Apalutamide cyp CYP2C8 / CYP3A4 apalutamide->cyp ar Androgen Receptor (AR) apalutamide->ar Antagonist metabolite N-Desmethyl Apalutamide (Active Metabolite) cyp->metabolite metabolite->ar Antagonist (Less Potent) inhibition Inhibition of AR Nuclear Translocation and DNA Binding ar->inhibition

Caption: Metabolic pathway and mechanism of action of Apalutamide.

References

Technical Guide: N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Apalutamide-d4 is the deuterated stable isotope-labeled form of N-Desmethyl Apalutamide (B1683753), the primary and pharmacologically active metabolite of the potent androgen receptor (AR) inhibitor, Apalutamide. Apalutamide is a crucial therapeutic agent in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). The parent drug, Apalutamide, functions by competitively binding to the ligand-binding domain of the AR, which inhibits AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[1][2] N-Desmethyl Apalutamide contributes significantly to the overall therapeutic effect of Apalutamide.[3]

The incorporation of deuterium (B1214612) (d4) into the N-Desmethyl Apalutamide molecule makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic studies. It serves as an ideal internal standard for mass spectrometry-based quantification of N-Desmethyl Apalutamide in biological matrices, ensuring high accuracy and precision in clinical and preclinical trials. This technical guide provides an in-depth overview of this compound, its chemical identity, its role in the metabolic pathway of Apalutamide, and detailed experimental protocols for its use.

Chemical Identity

While a specific CAS number for this compound is not consistently available, the CAS number for the unlabeled compound, N-Desmethyl Apalutamide, is widely recognized.

CompoundCAS Number
N-Desmethyl Apalutamide1332391-11-3[4][5][6][7][8][9][10]
This compound1332391-11-3 (Unlabelled)[4][5]

Physicochemical Properties of N-Desmethyl Apalutamide

PropertyValue
Molecular FormulaC₂₀H₁₃F₄N₅O₂S[8]
Molecular Weight463.41 g/mol [8][9]
Protein Binding95%[7]

Metabolism and Pharmacokinetics of N-Desmethyl Apalutamide

Apalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form N-Desmethyl Apalutamide.[2][7][11] This active metabolite circulates at concentrations comparable to the parent drug at steady state and exhibits approximately one-third of the in vitro activity of Apalutamide.[3][7]

Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide

The following table summarizes key pharmacokinetic parameters observed in human studies.

ParameterApalutamideN-Desmethyl Apalutamide
Cmax at Steady State 6.0 mcg/mL (1.7 SD)[3]5.9 mcg/mL (1.0 SD)[3]
AUC at Steady State 100 mcg·h/mL (32 SD)[3]124 mcg·h/mL (23 SD)[3]
Apparent Clearance (CL/F) 1.3 L/h (single dose) to 2.0 L/h (steady state)[3][12]1.5 L/h[12]
Apparent Volume of Distribution (Vd/F) 276 L[3][12]Widely distributed[12]
Half-life (t½) ~3 days at steady state[3]4.6 days at steady state[13]
Protein Binding 96%[3]95%[3][7]

Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action

Apalutamide and its active metabolite, N-Desmethyl Apalutamide, exert their therapeutic effect by disrupting the androgen receptor signaling pathway at multiple points. This pathway is critical for the growth and survival of prostate cancer cells.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Androgen Activated AR AR->AR_Androgen Androgen Binding HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR_Androgen->AR_dimer Translocation & Dimerization Nucleus Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide_Inhibition_Translocation->AR_dimer Inhibits Nuclear Translocation Apalutamide_Inhibition_Binding->ARE Inhibits DNA Binding

Mechanism of Action of Apalutamide and N-Desmethyl Apalutamide.

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of Apalutamide and its metabolites in biological samples. Below are detailed methodologies for such analyses.

Protocol 1: LC-MS/MS for Simultaneous Quantification in Human Plasma[14][15]

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Apalutamide and N-Desmethyl Apalutamide.

1. Sample Preparation:

  • To a plasma sample, add an internal standard working solution (Apalutamide-d4 in methanol).[14]

  • Add acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample and then centrifuge.

  • Transfer the clear supernatant for injection into the LC-MS/MS system.[15][16]

2. Chromatographic Conditions:

  • Column: Ultimate XB-C18 column (50 × 4.6 mm, 5 μm).[15]

  • Mobile Phase: 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water).[15]

  • Flow Rate: 0.4 mL/min.[15]

  • Column Temperature: 40°C.[15]

  • Injection Volume: 1.0 μL.[15][16]

3. Mass Spectrometry Conditions:

  • Detection Mode: Multiple-reaction monitoring (MRM).[16]

  • Ion Transitions (m/z):

    • Apalutamide: 478 → 450 (quantifier), 478 → 221 (qualifier).[16]

    • N-Desmethyl Apalutamide: 464.1 → 435.9 (quantifier), 464.1 → 207.1 (qualifier).[16]

    • Apalutamide-d4 (IS): 482 → 451.9 (quantifier), 482 → 225.2 (qualifier).[16]

Protocol 2: HPLC-UV for Simultaneous Quantification in Human Plasma[17]

This protocol outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

1. Sample Preparation:

  • Protein precipitation of plasma samples.

2. Chromatographic Conditions:

  • Column: ODS18 column (100 mm × 2.1 mm).[17]

  • Mobile Phase: 20 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (60:40 ratio).[17]

  • UV Detection Wavelength: 254 nm.[17]

  • Run Time: 10 minutes.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Apalutamide and N-Desmethyl Apalutamide using a deuterated internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add N-Desmethyl Apalutamide-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Calibration Curve) Peak_Integration->Concentration_Calculation

Bioanalytical Workflow for N-Desmethyl Apalutamide Quantification.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Apalutamide. Its use as an internal standard in LC-MS/MS and other analytical methods allows for the accurate and precise quantification of the active metabolite, N-Desmethyl Apalutamide, in biological matrices. This is critical for understanding the pharmacokinetics of Apalutamide and ensuring the safety and efficacy of this important anti-cancer therapeutic. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust bioanalytical assays in a research or clinical setting.

References

A Technical Guide to the Storage and Stability of N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for N-Desmethyl Apalutamide-d4. The information presented is based on available data for Apalutamide (B1683753) and its metabolites, offering critical insights for ensuring the integrity of this compound in a research and development setting.

Introduction

This compound is the deuterated form of N-Desmethyl Apalutamide, the primary active metabolite of the androgen receptor inhibitor Apalutamide.[1][2] The formation of N-Desmethyl Apalutamide is predominantly mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2][3][4][5] Given its role as a key metabolite, understanding the stability and proper storage of its deuterated analogue is crucial for its use in pharmacokinetic and metabolic studies.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, recommendations can be derived from the handling of Apalutamide and its non-deuterated metabolite.

ParameterRecommended ConditionRationale / Remarks
Temperature -80°C (for long-term storage of stock solutions)Stock solutions of apalutamide and N-desmethyl apalutamide have been shown to be stable at -80°C.[6]
20°C to 25°C (68°F to 77°F) for solid formUSP Controlled Room Temperature. Excursions are permitted between 15°C and 30°C (59°F to 86°F). This is the recommended storage for the parent drug, Apalutamide.
Light Protect from lightApalutamide has shown stability when exposed to light, but storage in the original package to protect from light is recommended as a precaution.
Moisture Store in a dry environment, with desiccantApalutamide is practically insoluble in aqueous media and is packaged with a desiccant to protect from moisture.
Form Solid, white to light yellow powderPhysical appearance of the compound.

Chemical Stability and Degradation Profile

Forced degradation studies conducted on the parent compound, Apalutamide, provide valuable insights into the potential stability of this compound under various stress conditions. The core structure of the molecule is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[7]

Summary of Forced Degradation Studies on Apalutamide
Stress ConditionExtent of DegradationObservations
Acidic Hydrolysis ~9.18%Minor degradation observed.[8]
Alkaline Hydrolysis Significant DegradationThe compound is unstable under alkaline conditions.[8]
Oxidative ~10.80%Unstable under strong oxidative conditions.[8]
Neutral Hydrolysis StableFound to be stable under neutral aqueous conditions.
Thermal StableRelatively stable under thermal stress as per ICH guidelines.[7]
Photolytic StableRelatively stable under photolytic stress as per ICH guidelines.[7]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is based on established methods for Apalutamide and is suitable for investigating the stability of this compound.

Objective: To assess the stability of the compound under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO:methanol (0.2:99.8, v/v)).[6]

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 2N HCl and heat at 80°C for 24 hours.[7] Neutralize the sample with a suitable base (e.g., NaOH) before analysis.[7]

  • Alkaline Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature for 2 hours.[7] Neutralize with an appropriate acid (e.g., HCl) before injection.[7]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid compound to a dry heat of 80°C.[8]

  • Photolytic Degradation: Expose the compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method.

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its degradation products.

ParameterCondition
Column Shimpack C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[7][9]
Mobile Phase A 0.1% Formic acid in water.[7][9]
Mobile Phase B Acetonitrile.[7][9]
Elution Gradient mode.[7][9]
Flow Rate 1.0 mL/min.[7][9]
Column Temperature 45°C.[7]
Detection Wavelength 240 nm.[9]
Injection Volume 10 µL.[7][9]

Visualized Pathways

Metabolic Pathway of Apalutamide

Apalutamide Apalutamide Metabolite N-Desmethyl Apalutamide Apalutamide->Metabolite Demethylation CYP2C8 CYP2C8 CYP2C8->Metabolite CYP3A4 CYP3A4 CYP3A4->Metabolite

Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution of This compound Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidative Stress Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC / LC-MS/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Impurity Profiling HPLC->Data

Caption: Workflow for forced degradation and stability analysis.

Conclusion

The stability of this compound is critical for its reliable use in scientific research. Based on data from its parent compound, it is recommended to store the solid form at controlled room temperature, protected from light and moisture. For long-term storage, particularly of solutions, -80°C is advisable. The compound is expected to be susceptible to degradation in alkaline, acidic, and oxidative environments. The provided experimental protocols offer a robust framework for conducting stability studies to ensure the integrity of this compound in your research endeavors.

References

Methodological & Application

Application Note: High-Throughput Quantification of N-Desmethyl Apalutamide in Human Plasma using N-Desmethyl Apalutamide-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-desmethyl apalutamide (B1683753), the active metabolite of the androgen receptor inhibitor apalutamide, in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, N-Desmethyl Apalutamide-d4. The protocol outlined below is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis. This method has been developed and validated based on FDA and EMA guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction

Apalutamide is a potent, next-generation non-steroidal androgen receptor (AR) inhibitor approved for the treatment of prostate cancer.[1][2] It exerts its therapeutic effect by binding to the ligand-binding domain of the AR, preventing AR nuclear translocation and AR-mediated transcription.[2][3] Apalutamide is extensively metabolized in vivo, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its major active metabolite, N-desmethyl apalutamide.[2][4] This metabolite also possesses antiandrogenic activity and contributes significantly to the overall efficacy of apalutamide.[3]

Given the pharmacological activity and substantial systemic exposure of N-desmethyl apalutamide, its accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments of apalutamide therapy.[1][5] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for minimizing analytical variability.[7][8] Deuterated internal standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, thereby compensating for variations in sample preparation, matrix effects, and instrument response.[7][9]

This application note provides a detailed protocol for the quantification of N-desmethyl apalutamide in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Signaling Pathway of Apalutamide

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex displaces HSP AR Androgen Receptor (AR) AR->AR_HSP_complex binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_Androgen_complex AR-Androgen Complex AR_HSP_complex->AR_Androgen_complex conformational change Apalutamide Apalutamide CYP2C8_CYP3A4 CYP2C8/CYP3A4 Apalutamide->CYP2C8_CYP3A4 metabolized by Apalutamide->AR_Androgen_complex inhibits binding AR_dimer AR Dimer Apalutamide->AR_dimer inhibits translocation ARE Androgen Response Element (ARE) Apalutamide->ARE inhibits DNA binding N_Desmethyl_Apalutamide N-Desmethyl Apalutamide N_Desmethyl_Apalutamide->AR_Androgen_complex inhibits binding N_Desmethyl_Apalutamide->AR_dimer inhibits translocation N_Desmethyl_Apalutamide->ARE inhibits DNA binding CYP2C8_CYP3A4->N_Desmethyl_Apalutamide AR_Androgen_complex->AR_dimer dimerization & nuclear translocation AR_dimer->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Mechanism of action of Apalutamide and N-Desmethyl Apalutamide.

Experimental Protocols

Materials and Reagents
  • Analytes: Apalutamide, N-desmethyl apalutamide

  • Internal Standard (IS): this compound

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), DMSO

  • Additives: Formic acid

  • Matrix: Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve N-desmethyl apalutamide and this compound in a small volume of DMSO, then bring to the final volume with methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.[10]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. A concentration of 50 ng/mL is a good starting point.

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions to cover the desired concentration range (e.g., 1-2000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation
  • Thaw plasma samples (calibration standards, QC samples, and patient samples) at room temperature.

  • Vortex the samples for 3 minutes.

  • Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound).

  • Vortex the mixture for 30 seconds.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1.0 µL into the LC-MS/MS system for analysis.[11]

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column Ultimate XB-C18, 50 x 4.6 mm, 5 µm[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]
Composition Isocratic: 45% A : 55% B[12]
Flow Rate 0.4 mL/min[12]
Column Temp. 40°C[12]
Injection Volume 1.0 µL[13]
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[13]
Scan Type Multiple Reaction Monitoring (MRM)[10]
Ion Spray Voltage 5500 V[13]
Source Temp. 500°C[13]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Apalutamide464.1436.1
This compound (IS) 468.1 440.1
Apalutamide478.1450.1

Note: The MRM transition for this compound is predicted based on a 4 Da mass shift from the unlabeled compound. This transition should be optimized on the specific mass spectrometer being used.

Method Validation Summary

The analytical method was validated according to the FDA and EMA guidelines.[11][13] The following performance characteristics were evaluated:

ParameterResult
Linearity Range 1.0 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99[14]
Lower Limit of Quant. (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Matrix Effect Minimal and compensated by IS
Recovery Consistent and reproducible

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add IS (N-Desmethyl Apalutamide-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Results Final Results Concentration_Calculation->Results

Caption: LC-MS/MS workflow for N-Desmethyl Apalutamide quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable tool for the quantification of N-desmethyl apalutamide in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and other sources of analytical variability. The simple protein precipitation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method meets the regulatory standards for bioanalytical validation, ensuring the generation of high-quality data.

References

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Apalutamide and its Active Metabolite, N-Desmethyl Apalutamide, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of apalutamide (B1683753) and its primary active metabolite, N-desmethyl apalutamide, in human plasma.[1][2][3][4] Apalutamide is a non-steroidal antiandrogen agent employed in the management of prostate cancer.[4][5] Therapeutic drug monitoring (TDM) of apalutamide and its metabolite is crucial for optimizing dosing regimens and minimizing adverse effects.[4] This method utilizes a simple protein precipitation extraction procedure and has been validated following FDA and EMA guidelines, demonstrating excellent precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and clinical research.[1][2][3][4]

Introduction

Apalutamide is a second-generation non-steroidal antiandrogen that targets the androgen receptor (AR), playing a critical role in the treatment of castration-resistant prostate cancer.[1][2][5] It is primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form its active metabolite, N-desmethyl apalutamide, which also possesses antiandrogenic activity.[5][6] Given the variability in patient response and potential for adverse events, a reliable method for quantifying both the parent drug and its active metabolite is essential for personalized medicine.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[7][8] This application note provides a detailed protocol for the simultaneous quantification of apalutamide and N-desmethyl apalutamide in human plasma.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard (Apalutamide-d4) plasma->add_is vortex1 Vortex 30s add_is->vortex1 add_ppt Add 100 µL Acetonitrile (0.1% Formic Acid) vortex1->add_ppt vortex2 Vortex 5 min add_ppt->vortex2 centrifuge Centrifuge 14,000 rpm 5 min at 4°C vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 1 µL supernatant->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Apalutamide using N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1] The accurate quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the sample preparation of apalutamide for analysis, specifically utilizing N-Desmethyl Apalutamide-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision in bioanalytical methods. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry-based bioanalysis as it effectively compensates for variability during sample extraction and instrumental analysis.[2]

The primary methods for extracting apalutamide from plasma or serum include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanup, sensitivity requirements, and sample throughput.

Data Presentation: Quantitative Summary of Sample Preparation Methods

The following table summarizes the performance of different sample preparation and analytical methods for apalutamide, providing a basis for method selection.

ParameterMethod 1: Protein PrecipitationMethod 2: Liquid-Liquid ExtractionAnalytical TechniqueReference
Internal Standard This compoundApalutamide-d3, CanagliflozinLC-MS/MS[3][4]
Biological Matrix Human PlasmaHuman Plasma[3][4]
Linearity Range 0.025 - 20 µg/mL300 - 12000 ng/mL[3][5]
Mean Recovery 104.4% to 110.4%> 93.0%[3][5]
Precision (%RSD) < 6.45%< 4.21%[3][5]

Experimental Protocols

Materials and Reagents
  • Apalutamide reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Ethyl acetate (B1210297)

  • Tert-butyl methyl ether (MTBE)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and effective method for extracting apalutamide from plasma samples.[3]

  • Thaw all plasma samples (patient samples, calibration curve standards, and quality control samples) at room temperature.

  • Vortex each sample for 3 minutes to ensure homogeneity.[3]

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.[3]

  • Add 10 µL of the this compound internal standard working solution and vortex for 30 seconds.[3]

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[3]

  • Vortex the sample for an additional 5 minutes.[3]

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[2][3]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[6]

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a robust technique that effectively separates the analyte from plasma proteins and other endogenous interferences.[4]

  • Pipette 200 µL of plasma sample into a clean vial.[4]

  • Add 50 µL of the this compound internal standard working solution.[4]

  • Add 100 µL of 2% formic acid and vortex for 10 seconds.[4]

  • Add 2.5 mL of an appropriate organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) and vortex for 10 minutes.[4][5]

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., 5000 rpm for 15 minutes at 5°C).[4]

  • Carefully transfer the upper organic layer to a clean tube.[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase.[4]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Apalutamide Metabolism and Signaling Pathway

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl apalutamide.[7][8] Apalutamide functions as a potent androgen receptor (AR) inhibitor by binding to the ligand-binding domain of the AR. This action prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription, which ultimately inhibits the growth of prostate cancer cells.[7][8]

cluster_0 Cellular Environment cluster_1 Nucleus Apalutamide Apalutamide CYP CYP2C8 / CYP3A4 (Liver Metabolism) Apalutamide->CYP Metabolism AR Androgen Receptor (AR) Apalutamide->AR Inhibits Binding AR_Nucleus AR Translocation to Nucleus Apalutamide->AR_Nucleus Blocks DNA DNA Binding & Gene Transcription Apalutamide->DNA Inhibits NDM_Apalutamide N-Desmethyl Apalutamide (Active Metabolite) CYP->NDM_Apalutamide AR->AR_Nucleus Normal Pathway Androgen Androgen Androgen->AR Binds AR_Nucleus->DNA Growth Tumor Cell Growth & Proliferation DNA->Growth

Caption: Apalutamide's mechanism of action and metabolic pathway.

Experimental Workflow for Sample Preparation and Analysis

The following diagram illustrates the general workflow for the bioanalysis of apalutamide from plasma samples using an internal standard.

start Start: Plasma Sample Collection add_is Add Internal Standard (this compound) start->add_is extraction Sample Extraction add_is->extraction ppt Protein Precipitation (e.g., with Acetonitrile) extraction->ppt Method 1 lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) extraction->lle Method 2 centrifuge Centrifugation ppt->centrifuge lle->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate For LLE analysis LC-MS/MS Analysis supernatant->analysis Direct Injection (PPT) reconstitute Reconstitution evaporate->reconstitute reconstitute->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for Apalutamide sample preparation and analysis.

References

Application Note: A Robust Protein Precipitation Protocol for the Quantification of N-Desmethyl Apalutamide-d4 in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and effective protein precipitation (PPT) protocol for the extraction of N-Desmethyl Apalutamide-d4 from human plasma samples. This method is designed for high-throughput sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and reproducible quantification for pharmacokinetic studies and therapeutic drug monitoring. The protocol utilizes acetonitrile (B52724) as the precipitating agent, a widely accepted technique for its efficiency in protein removal and compatibility with LC-MS/MS analysis.[1][2] N-Desmethyl Apalutamide (B1683753) is the active metabolite of Apalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[3][4] Accurate quantification of this metabolite is crucial for understanding the overall pharmacological profile of the parent drug.

Introduction

Sample preparation is a critical step in bioanalytical method development, aimed at removing interferences from complex biological matrices like plasma, which can adversely affect the performance of analytical instrumentation.[5] Protein precipitation is a common and efficient technique for removing the high abundance of proteins found in plasma, which can otherwise lead to column clogging and ion suppression in mass spectrometry.[5][6] This protocol provides a detailed methodology for the precipitation of proteins from plasma samples for the analysis of this compound, a stable isotope-labeled internal standard essential for correcting matrix effects and variations during sample processing.[7]

Materials and Reagents

  • Analytes: this compound reference standard, Apalutamide and N-Desmethyl Apalutamide reference standards.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte, such as Apalutamide-d4, is recommended.[7]

  • Reagents:

  • Biological Matrix: Drug-free human plasma, collected with K2-EDTA as an anticoagulant.[9]

  • Labware:

    • Microcentrifuge tubes (e.g., 1.5 mL).

    • Calibrated pipettes and sterile tips.

    • Vortex mixer.

    • Refrigerated microcentrifuge capable of ≥14,000 rpm.

    • 96-well collection plates or autosampler vials.

Experimental Protocol

This protocol is adapted from established methods for the analysis of Apalutamide and its metabolites in human plasma.[7][8]

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of Apalutamide, N-Desmethyl Apalutamide, and the internal standard (Apalutamide-d4) in DMSO:methanol (0.2:99.8, v/v).[8] Store these solutions at -80°C.[8]

  • Working Solutions:

    • Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the stock solutions with an appropriate solvent like methanol or a mobile phase simulant.

    • Dilute the Apalutamide-d4 internal standard stock solution with DMSO:methanol (0.2:99.8, v/v) to obtain the IS working solution (e.g., 5 µg/mL).[8]

  • Precipitation Solvent: Prepare acetonitrile with 0.1% formic acid.[8]

2. Sample Preparation

  • Thaw all plasma samples (unknowns, CCs, and QCs) at room temperature.

  • Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.[8]

  • Add 10 µL of the internal standard working solution to each tube.[8]

  • Vortex the mixture for 30 seconds to ensure homogeneity.[8]

  • Add 100 µL of the precipitation solvent (acetonitrile with 0.1% formic acid) to each tube to precipitate the plasma proteins.[8] This corresponds to a 2:1 solvent-to-plasma ratio.

  • Vortex the sample vigorously for an additional 2 to 5 minutes to ensure complete protein precipitation.[10]

  • Centrifuge the samples at 14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.[10]

  • Inject an appropriate volume (e.g., 1.0 µL) of the supernatant into the LC-MS/MS system.[10]

Experimental Workflow

Protein_Precipitation_Workflow plasma 1. Pipette 50 µL Plasma Sample is 2. Add 10 µL Internal Standard (this compound) plasma->is vortex1 3. Vortex for 30 seconds is->vortex1 precip 4. Add 100 µL Acetonitrile (+0.1% Formic Acid) vortex1->precip vortex2 5. Vortex for 2-5 minutes precip->vortex2 centrifuge 6. Centrifuge at 14,000 rpm for 5-10 min at 4°C vortex2->centrifuge supernatant 7. Transfer 100 µL Supernatant to new vial/plate centrifuge->supernatant analysis 8. Inject into LC-MS/MS System supernatant->analysis

Caption: Workflow of the protein precipitation method for this compound analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of Apalutamide and its N-desmethyl metabolite using a protein precipitation-based sample preparation method.

ParameterAnalyteValueReference
Recovery Apalutamide104.4 - 109.7%[7]
N-desmethyl Apalutamide103.5 - 110.4%[7]
General (Acetonitrile PPT)> 80%[1]
Precision (CV%) General (Acetonitrile PPT)< 6%[1]
Enzalutamide (B1683756) (Analogous)< 8% (Within & Between-day)[11]
N-desmethylenzalutamide (Analogous)< 8% (Within & Between-day)[11]
Accuracy Enzalutamide (Analogous)Within 108%[11]
N-desmethylenzalutamide (Analogous)Within 108%[11]

Discussion

The described protein precipitation protocol is a rapid, simple, and cost-effective method for preparing plasma samples for the analysis of this compound. Using acetonitrile as the precipitation solvent is highly effective for removing the majority of plasma proteins.[1] The addition of formic acid helps to maintain the analyte's stability and improve chromatographic peak shape. The high recovery and good precision reported in similar validated methods demonstrate the robustness of this technique for bioanalytical applications.[7][11] While this method is efficient, for certain applications requiring lower detection limits or where matrix effects are significant, more extensive cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be considered. However, for routine therapeutic drug monitoring and many pharmacokinetic studies, protein precipitation offers an optimal balance of speed, simplicity, and performance.

References

Application Notes and Protocols for the Use of N-Desmethyl Apalutamide-d4 in Pharmacokinetic Studies of Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a non-steroidal antiandrogen agent utilized in the treatment of prostate cancer.[1] To optimize dosage and minimize adverse effects, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial.[1] These studies necessitate the accurate quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices such as human plasma. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like N-Desmethyl Apalutamide-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for such bioanalytical applications.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in the pharmacokinetic studies of apalutamide.

Principle of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[2] This substitution results in a compound that is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[2] The key advantage is its ability to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[2][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for apalutamide and its active metabolite, N-desmethyl apalutamide, derived from clinical studies.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide at Steady-State [5]

Pharmacokinetic ParameterApalutamideN-desmethyl-apalutamide
Cmax (steady-state) 6.0 mcg/mL (1.7)[1][5]5.9 mcg/mL (1.0)[1][5]
AUC (steady-state) 100 mcg·h/mL (32)[1][5]124 mcg·h/mL (23)[1][5]
Half-life (t½) ~3 days[1][5]~4.6 days[5]
Protein Binding 96%[5][6]95%[5][6]
Apparent Volume of Distribution (Vd/F) 276 L[5][7]Widely distributed[5][7]
Apparent Clearance (CL/F) 1.3 L/h (single dose) to 2.0 L/h (steady-state)[5][7]1.5 L/h[5][7]
Accumulation Ratio (at 240 mg/day) ~5-fold[5][6]~85.2-fold[5][7]
Time to Steady-State ~4 weeks[5][7]~4 weeks[5][7]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 1.02-2030 ng/mL (r > 0.995)[8]
Intra-day Accuracy and Precision 2.11-8.44%[8]
Inter-day Accuracy and Precision 2.51-6.09%[8]
Mean Extraction Recovery > 93.0%[1]

Experimental Protocols

Bioanalytical Method for Quantification of Apalutamide and N-Desmethyl Apalutamide in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of apalutamide and N-desmethyl apalutamide in human plasma.[1][9]

4.1.1. Materials and Reagents

  • Analytes: Apalutamide, N-desmethyl apalutamide[1]

  • Internal Standard (IS): this compound (or Apalutamide-d4/Apalutamide-d3 as alternatives)[1][8][10]

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (HPLC grade), DMSO[1]

  • Additives: Formic acid[1]

  • Matrix: Drug-free human plasma[1]

4.1.2. Preparation of Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve apalutamide and N-desmethyl apalutamide in a small volume of DMSO, then bring to final volume with methanol.[1]

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.[1]

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions to cover the desired concentration range.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1]

4.1.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (CC, QC, or study sample), add 10 µL of the internal standard working solution (e.g., this compound).[10]

  • Vortex the mixture for 30 seconds.[10]

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[10]

  • Vortex the sample for an additional 5 minutes.[10]

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[10]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[1][10]

  • Inject 1.0 µL into the LC-MS/MS system.[9][10]

4.1.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Ultimate XB-C18 (50 × 4.6 mm, 5 μm) or equivalent.[9][11]

    • Column Temperature: 40°C.[9][11]

    • Mobile Phase: 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water).[9][11]

    • Flow Rate: 0.4 mL/min.[9][11]

    • Injection Volume: 1 µL.[9][11]

  • Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Ionization Mode: Positive.[8]

    • MRM Transitions:

      • Apalutamide: m/z 478.09 → 447.05 or m/z 478 → 450.[8][10]

      • N-desmethyl apalutamide: To be determined based on its mass.

      • Apalutamide-d3 (as an example IS): m/z 481 → 453.[8][10]

Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds AR_Testosterone AR-Testosterone Complex AR->AR_Testosterone HSP HSP HSP->AR Apalutamide Apalutamide Apalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_Testosterone->ARE Nuclear Translocation (Inhibited by Apalutamide) Transcription Gene Transcription ARE->Transcription Initiates

Caption: Apalutamide's mechanism of action in the androgen receptor signaling pathway.

Experimental Workflow

cluster_sample_collection Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis Plasma_Sample 1. Collect Plasma Sample Spike_IS 2. Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation 6. LC Separation Supernatant_Transfer->LC_Separation MS_Detection 7. MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration 8. Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation 9. Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination 10. Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination PK_Analysis 11. Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

The described LC-MS/MS method, utilizing a deuterated internal standard such as this compound, provides a sensitive, specific, and reliable tool for the simultaneous quantification of apalutamide and its active metabolite in human plasma.[1] The straightforward protein precipitation protocol ensures high throughput, while the method's performance aligns with regulatory standards for bioanalytical validation.[1] These application notes serve as a comprehensive guide for laboratories implementing apalutamide monitoring for clinical and research applications.

References

Bioanalytical Method Development for the Quantification of Apalutamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a non-steroidal antiandrogen agent pivotal in the treatment of prostate cancer.[1] Therapeutic drug monitoring (TDM) of Apalutamide and its active metabolite, N-desmethyl apalutamide, is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[1] This document provides detailed application notes and protocols for the development and validation of a robust bioanalytical method for the quantification of Apalutamide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures, adhering to regulatory guidelines from the FDA and EMA.[1][2]

Mechanism of Action of Apalutamide

Apalutamide functions as a potent androgen receptor (AR) inhibitor, targeting the AR signaling pathway, which is a critical driver of prostate cancer cell proliferation.[3][4] Its mechanism involves several key inhibitory actions:

  • Competitive Inhibition: Apalutamide directly binds to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5][6]

  • Prevention of Nuclear Translocation: By binding to the AR, Apalutamide inhibits the receptor's translocation from the cytoplasm into the cell nucleus.[3][5]

  • Inhibition of DNA Binding: It prevents the activated androgen receptor from binding to DNA, a crucial step for gene transcription.[5][6]

  • Impediment of AR-Mediated Gene Transcription: Consequently, Apalutamide blocks the transcription of androgen-responsive genes that are essential for the growth and survival of prostate cancer cells.[4][7]

This multifaceted inhibition of the AR signaling pathway makes Apalutamide an effective therapeutic agent in the management of prostate cancer.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_activated Activated AR AR->AR_activated Activation Apalutamide Apalutamide Apalutamide->AR Blocks Binding AR_activated_cytoplasm Activated AR Apalutamide->AR_activated_cytoplasm Inhibits Translocation DNA DNA (Androgen Response Elements) AR_activated->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes AR_activated_cytoplasm->AR_activated Nuclear Translocation Apalutamide_nucleus Apalutamide Apalutamide_nucleus->DNA Inhibits DNA Binding

Figure 1: Apalutamide's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Analytes: Apalutamide and N-desmethyl apalutamide reference standards.[1]

  • Internal Standard (IS): Apalutamide-d4 or Canagliflozin.[1]

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[1]

  • Additives: Formic acid.[1]

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).[8]

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apalutamide and N-desmethyl apalutamide separately in a small volume of DMSO. Dilute to the final volume with methanol to achieve a concentration of 1 mg/mL.[1]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Apalutamide-d4) in methanol.[1]

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.[1]

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions to cover the desired concentration range (e.g., 300–12000 ng/mL).[9][10]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1]

Sample Preparation

A straightforward and efficient protein precipitation method is recommended for sample preparation.[1][11]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of acetonitrile (or 3 volumes) to precipitate the plasma proteins.[11]

  • Vortex the mixture thoroughly for at least 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[1]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

start Start: Human Plasma Sample (100 µL) add_is Add Internal Standard (e.g., Apalutamide-d4) start->add_is add_acn Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex Vortex Mix (1 minute) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject end End: Data Acquisition inject->end cluster_validation_params Validation Parameters method_dev Method Development full_validation Full Method Validation method_dev->full_validation sample_analysis Routine Sample Analysis full_validation->sample_analysis selectivity Selectivity full_validation->selectivity linearity Linearity & LLOQ full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision recovery Recovery full_validation->recovery matrix_effect Matrix Effect full_validation->matrix_effect stability Stability full_validation->stability

References

Application Note: Quantification of Apalutamide and its Metabolite N-Desmethyl Apalutamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the non-steroidal antiandrogen agent, Apalutamide (B1683753), and its active metabolite, N-Desmethyl Apalutamide, in human plasma. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a straightforward protein precipitation sample preparation. Apalutamide-d4 is utilized as an internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Apalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] It functions by binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated gene transcription.[1][2] The primary active metabolite of Apalutamide is N-Desmethyl Apalutamide, which also exhibits pharmacological activity.[3][4] Monitoring the plasma concentrations of both Apalutamide and its active metabolite is crucial for optimizing therapeutic strategies and understanding their pharmacokinetic profiles. This document outlines a robust and validated LC-MS/MS method for their simultaneous determination.

Experimental Protocols

Materials and Reagents
  • Apalutamide reference standard

  • N-Desmethyl Apalutamide reference standard

  • Apalutamide-d4 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free human plasma

Sample Preparation

A protein precipitation method is employed for sample preparation:[3][5][6]

  • Thaw all plasma samples (standards, quality controls, and unknown samples) to room temperature.

  • Vortex the samples for 3 minutes to ensure homogeneity.[3][6]

  • In a clean microcentrifuge tube, aliquot 50 µL of the plasma sample.[3][5]

  • Add 10 µL of the internal standard working solution (Apalutamide-d4).[3][5]

  • Vortex the mixture for 30 seconds.[3][5]

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[3][5]

  • Vortex the sample for an additional 5 minutes.[3][5]

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[3][5]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[3][5]

  • Inject 1.0 µL of the supernatant into the LC-MS/MS system.[3][5]

Liquid Chromatography Conditions
ParameterCondition
Column Ultimate XB-C18 (50 x 4.6 mm, 5 µm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Acetonitrile[3][5]
Mobile Phase B 0.1% Formic Acid in Water[3][5]
Gradient/Isocratic 55% Solvent A and 45% Solvent B (Isocratic)[3][5]
Flow Rate 0.4 mL/min[3][5]
Column Temperature 40°C[3][5]
Injection Volume 1 µL[3][5]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[5]
Ion Spray Voltage 5500 V[5]

MRM Transitions

The following MRM transitions should be used for the quantification of Apalutamide, N-Desmethyl Apalutamide, and the internal standard, Apalutamide-d4.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Apalutamide 478.0[5]450.0[3]221.0[3]
N-Desmethyl Apalutamide 464.1[3]435.9[3]207.1[3]
Apalutamide-d4 (IS) 482.0[3]451.9[3]225.2[3]

Note: Alternative transitions for Apalutamide such as m/z 478.09 → 447.05 have also been reported and can be used.[5][7]

Data Presentation

The quantitative data for the MRM transitions are summarized in the table above for easy reference and comparison. The use of both quantifier and qualifier ions enhances the specificity of the detection method.

Visualizations

Experimental Workflow

G LC-MS/MS Experimental Workflow for Apalutamide and N-Desmethyl Apalutamide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard (Apalutamide-d4) plasma->is vortex1 Vortex (30s) is->vortex1 ppt Protein Precipitation (Acetonitrile with 0.1% Formic Acid) vortex1->ppt vortex2 Vortex (5 min) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 4°C, 5 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (1.0 µL) supernatant->injection lc Liquid Chromatography (C18 Column) injection->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition and Analysis ms->data

Caption: Workflow for the analysis of Apalutamide and its metabolite.

Apalutamide Mechanism of Action

G Simplified Signaling Pathway of Apalutamide's Mechanism of Action cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus androgen Androgens (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar Binds to ar_active Activated AR ar->ar_active Activates apalutamide Apalutamide apalutamide->ar Competitively Binds and Inhibits dna DNA (Androgen Response Elements) gene_transcription Gene Transcription for Cell Growth and Survival dna->gene_transcription Initiates dna->gene_transcription Inhibits DNA Binding ar_active->dna Translocates to Nucleus and Binds ar_active->dna Inhibits Nuclear Translocation

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

References

Application Notes and Protocols for the Quantification of Apalutamide and its Active Metabolite, N-desmethyl Apalutamide, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a potent, non-steroidal antiandrogen agent utilized in the treatment of prostate cancer.[1] It functions by inhibiting the androgen receptor (AR) signaling pathway.[2][3] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of apalutamide and its active metabolite, N-desmethyl apalutamide, are crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[1][4] This document provides detailed protocols for the quantification of apalutamide and N-desmethyl apalutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5]

Signaling Pathway of Apalutamide

Apalutamide targets the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and survival. In the absence of an inhibitor, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the androgen receptor in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the androgen receptor into the nucleus. Once in the nucleus, the androgen receptor dimerizes and binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote tumor cell proliferation and survival.[1][2]

Apalutamide disrupts this pathway at multiple key steps:

  • Androgen Receptor Binding: It acts as a direct antagonist by binding to the ligand-binding domain of the androgen receptor.[2][6]

  • Inhibition of Nuclear Translocation: Apalutamide prevents the androgen receptor from moving from the cytoplasm into the nucleus.[2][3]

  • Inhibition of DNA Binding: It further impedes the ability of the androgen receptor to bind to DNA.[2][6]

  • Impeding AR-mediated Transcription: By blocking the preceding steps, apalutamide ultimately prevents the transcription of target genes that are critical for cancer progression.[2][3]

The following diagram illustrates the mechanism of action of apalutamide in inhibiting the androgen receptor signaling pathway.

Apalutamide's Mechanism of Action in the Androgen Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Tumor Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Apalutamide_Block->AR_dimer Inhibited by Apalutamide Apalutamide_Block2->ARE Inhibited by Apalutamide

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Analytes: Apalutamide and N-desmethyl apalutamide reference standards.[1]

  • Internal Standard (IS): Apalutamide-d4 or Canagliflozin.[1][5]

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724) and methanol (B129727), and DMSO.[1][3]

  • Additives: Formic acid.[1]

  • Matrix: Drug-free human plasma.[1]

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve apalutamide and N-desmethyl apalutamide separately in a small amount of DMSO.[1] Bring to the final volume with methanol to achieve a concentration of 1 mg/mL.[1]

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Apalutamide-d4) in methanol.[1]

  • Working Standard Solutions: Prepare intermediate working standard solutions by performing serial dilutions of the primary stock solutions using a mixture of methanol/water or acetonitrile/water.[1]

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions to cover the desired concentration range.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting apalutamide and its metabolite from plasma samples.[2][7]

  • Thaw plasma samples (calibration standards, quality control samples, and unknown samples) at room temperature.[4]

  • Vortex the plasma samples for 3 minutes to ensure homogeneity.[4]

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.[4]

  • Add 10 µL of the internal standard working solution to the plasma sample and vortex for 30 seconds.[4]

  • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[4]

  • Vortex the sample for an additional 5 minutes.[4]

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[4]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

The following diagram outlines the experimental workflow for the protein precipitation method.

Experimental Workflow for Plasma Sample Preparation Start Start: Plasma Sample Thaw_Vortex Thaw at Room Temperature & Vortex for 3 min Start->Thaw_Vortex Aliquot Aliquot 50 µL of Plasma Thaw_Vortex->Aliquot Add_IS Add 10 µL of Internal Standard Aliquot->Add_IS Vortex_1 Vortex for 30 sec Add_IS->Vortex_1 Add_Acetonitrile Add 100 µL of Acetonitrile (0.1% Formic Acid) Vortex_1->Add_Acetonitrile Vortex_2 Vortex for 5 min Add_Acetonitrile->Vortex_2 Centrifuge Centrifuge at 14,000 rpm for 5 min at 4°C Vortex_2->Centrifuge Transfer Transfer 100 µL of Supernatant to Vial Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow of the protein precipitation method for plasma sample analysis.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of apalutamide and N-desmethyl apalutamide.

Table 1: Chromatographic Conditions

Parameter Condition
Column Ultimate XB-C18, 50 x 4.6 mm, 5 µm[1]
Mobile Phase A 0.1% Formic Acid in Acetonitrile[1]
Mobile Phase B 0.1% Formic Acid in Water[1]
Composition Isocratic: 55% A : 45% B[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]

| Injection Volume | 1.0 µL[4] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1][4]
Ion Spray Voltage 5500 V[1]

| Source Temperature | 500°C[1] |

Table 3: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
Apalutamide 478.09 447.05 [8]
N-desmethyl apalutamide 464.1 435.9 [4]
Apalutamide-d4 (IS) 482.0 451.9 [4]

| Canagliflozin (IS) | 445.1 | 267.1 | Example alternative IS[1][8] |

Quantitative Data Summary

The developed LC-MS/MS method has been validated according to FDA guidelines and demonstrates high sensitivity, precision, and accuracy.[1][5]

Table 4: Method Validation Parameters

Parameter Result
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 300 ng/mL[1]
Intra-day Precision (%CV) < 4.21%[1]
Inter-day Precision (%CV) < 4.21%[1]
Intra-day Accuracy (%RE) -4.32% to +4.37%[1]

| Mean Extraction Recovery | > 93.0%[1][8] |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific tool for the simultaneous quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma.[1][6] The simple and efficient protein precipitation protocol allows for high-throughput analysis, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.[1][4] This application note serves as a comprehensive guide for laboratories aiming to implement the analysis of apalutamide and its active metabolite.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Apalutamide Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a non-steroidal antiandrogen agent utilized in the treatment of prostate cancer.[1] Therapeutic drug monitoring (TDM) of Apalutamide and its active metabolite, N-desmethyl apalutamide, is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1] This document provides detailed application notes and protocols for the quantification of Apalutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a deuterated standard, such as Apalutamide-d3 or Apalutamide-d4, is the gold standard for TDM as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]

Signaling Pathway of Apalutamide

Apalutamide functions as a potent androgen receptor (AR) inhibitor. It binds to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and AR-mediated gene transcription. This ultimately inhibits the growth of prostate cancer cells.

Apalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexes with AR_translocation AR Translocation AR->AR_translocation Translocates to Nucleus Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_translocation Prevents Translocation DNA DNA (Androgen Response Element) AR_translocation->DNA Binds to ARE AR_translocation->DNA Inhibited by Apalutamide Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of action of Apalutamide in inhibiting the androgen receptor signaling pathway.

Experimental Protocols

This section details the methodologies for the quantification of Apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a simple and high-throughput method for sample clean-up.[1][4]

Materials and Reagents:

  • Apalutamide and N-desmethyl apalutamide analytical standards

  • Deuterated internal standard (IS), e.g., Apalutamide-d4[1]

  • HPLC or LC-MS grade acetonitrile (B52724) and methanol[1]

  • DMSO[1]

  • Formic acid[1]

  • Drug-free human plasma[1]

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions (1 mg/mL) of Apalutamide and N-desmethyl apalutamide by dissolving in a small amount of DMSO and then bringing to the final volume with methanol.[1]

    • Prepare a stock solution of the deuterated internal standard (e.g., Apalutamide-d4) in methanol.[1]

    • Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.[1]

  • Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions.[1]

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1]

  • Sample Extraction:

    • To 50 µL of plasma sample (CC, QC, or patient sample), add 10 µL of the IS working solution and vortex for 30 seconds.[4][5]

    • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4][5]

    • Vortex the mixture for 5 minutes.[4][5]

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[4][5]

    • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][4]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 50 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A binary mobile phase system consisting of:

    • Solvent A: 0.1% formic acid in water.[4]

    • Solvent B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: Isocratic elution with 55% solvent B.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 1.0 µL.[4]

  • Column Temperature: 40°C.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Ion Spray Voltage: 5500 V.[4]

  • Temperature: 500°C.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from validated LC-MS/MS methods for the therapeutic drug monitoring of Apalutamide.

Table 1: LC-MS/MS Method Parameters
Parameter Value
Internal Standard Apalutamide-d3 or Apalutamide-d4[1][2]
Linearity Range (Apalutamide) 1.02 - 2030 ng/mL[2]
Linearity Range (N-desmethyl apalutamide) Varies by study
Correlation Coefficient (r²) > 0.995[2]
Mean Extraction Recovery > 93.0%[6][7]
Table 2: Mass Spectrometry Transitions (MRM)
Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Apalutamide478450[2]
N-desmethyl apalutamide464436-
Apalutamide-d3 (IS)481453[2]
Table 3: Method Validation Summary
Parameter Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Apalutamide 2.11 - 8.44%[2]2.51 - 6.09%[2]
N-desmethyl apalutamide Varies by studyVaries by study
Accuracy Within ±15% of nominal concentrationWithin ±15% of nominal concentration

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the therapeutic drug monitoring of Apalutamide.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample_Collection 1. Plasma Sample Collection Spiking 2. Spike with Deuterated Internal Standard (Apalutamide-d4) Sample_Collection->Spiking Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing Report_Generation 8. Report Generation Data_Processing->Report_Generation

Caption: Experimental workflow for Apalutamide therapeutic drug monitoring.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific tool for the therapeutic drug monitoring of Apalutamide and its active metabolite in human plasma. The simple protein precipitation protocol allows for high throughput, making it suitable for clinical research and routine pharmacokinetic studies.[1] This application note serves as a comprehensive guide for laboratories implementing Apalutamide monitoring to optimize patient care.

References

Application of N--Desmethyl Apalutamide-d4 in Castration-Resistant Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Apalutamide (B1683753) is a next-generation non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions by directly binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated transcription.[3] The primary route of elimination for apalutamide is through metabolism, predominantly by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[3][4][5] This metabolite also exhibits antiandrogenic activity and contributes to the overall therapeutic effect of apalutamide.[3] N-desmethyl apalutamide-d4 is the deuterium-labeled version of this active metabolite and serves as a critical tool in the accurate quantification of its unlabeled counterpart in various biological matrices.[6] The stable isotope label makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.[6][7]

Significance of this compound in CRPC Research

The development of robust and reliable bioanalytical methods is paramount for characterizing the pharmacokinetic profile, assessing drug-drug interactions, and establishing efficacious dosing regimens for apalutamide. Given that N-desmethyl apalutamide is an active metabolite, its concentration in systemic circulation is crucial to understanding the overall clinical pharmacology of apalutamide.[5] this compound is an indispensable tool for researchers in this field for the following reasons:

  • Internal Standard in Bioanalysis: As a stable isotope-labeled internal standard (SIL-IS), this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] It co-elutes with the unlabeled N-desmethyl apalutamide, thus experiencing similar matrix effects and ionization suppression/enhancement, leading to highly accurate and precise quantification.[9][10]

  • Pharmacokinetic Studies: Accurate measurement of N-desmethyl apalutamide concentrations is essential for defining its pharmacokinetic parameters, such as Cmax, AUC, and half-life, in both preclinical animal models and human clinical trials.[11][12]

  • Therapeutic Drug Monitoring (TDM): TDM of apalutamide and N-desmethyl apalutamide can help in optimizing therapy for individual patients, potentially improving efficacy and minimizing toxicity. The use of this compound ensures the reliability of TDM assays.

  • In Vitro Metabolism Studies: In vitro experiments using human liver microsomes or hepatocytes to study the metabolism of apalutamide benefit from the use of this compound as an internal standard to accurately quantify the formation of the N-desmethyl metabolite.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of apalutamide and its active metabolite, N-desmethyl apalutamide, in patients with castration-resistant prostate cancer. The accurate determination of these values relies on robust bioanalytical methods utilizing stable isotope-labeled internal standards like this compound.

ParameterApalutamideN-Desmethyl ApalutamideReference(s)
Apparent Clearance (CL/F) at Steady State 2.0 L/h1.5 L/h[13]
Apparent Volume of Distribution (Vd/F) at Steady State 276 LNot explicitly stated[11]
Effective Half-life at Steady State ~3 days~4.6 days[14]
Plasma Protein Binding ~96%~95%[5]
Mean AUC Metabolite/Parent Drug Ratio at Steady State Not Applicable1.3[3]
Accumulation in Plasma (at 240 mg/day) 5.3-fold85.2-fold[11][13]

Experimental Protocols

Protocol 1: Quantification of N-Desmethyl Apalutamide in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of N-desmethyl apalutamide in human plasma samples for pharmacokinetic or TDM studies, employing this compound as an internal standard.

1. Materials and Reagents:

  • N-Desmethyl Apalutamide (analytical standard)

  • This compound (internal standard)

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl apalutamide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the N-desmethyl apalutamide stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.[15][16]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Desmethyl Apalutamide: e.g., m/z 464.1 → 435.9[15][16]

      • This compound: e.g., m/z 468.1 → 439.9 (hypothetical, based on d4 labeling)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of N-desmethyl apalutamide to this compound against the nominal concentration of the calibrators.

  • Determine the concentration of N-desmethyl apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_metabolism Apalutamide Metabolism Apalutamide Apalutamide NDA N-Desmethyl Apalutamide (Active Metabolite) Apalutamide->NDA Metabolism CYP2C8 CYP2C8 CYP2C8->Apalutamide CYP3A4 CYP3A4 CYP3A4->Apalutamide cluster_workflow LC-MS/MS Bioanalytical Workflow Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification cluster_ar_pathway Androgen Receptor Signaling Pathway Inhibition Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to AR_Translocation AR Nuclear Translocation AR->AR_Translocation Apalutamide Apalutamide & N-Desmethyl Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_Translocation Inhibits DNA_Binding DNA Binding Apalutamide->DNA_Binding Inhibits AR_Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Tumor_Growth Tumor Cell Proliferation Gene_Transcription->Tumor_Growth

References

Application Notes and Protocols for the Quantification of Apalutamide and its N-desmethyl Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of apalutamide (B1683753) and its active metabolite, N-desmethyl apalutamide, from human plasma. The methodologies described herein are crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.

Apalutamide is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer.[1] Due to its high protein-binding affinity (approximately 96%), efficient extraction from plasma is imperative for accurate quantification.[2] Liquid-liquid extraction (LLE) and protein precipitation (PPt) are two effective techniques for this purpose. This document outlines validated protocols for both methods, followed by instrumental analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with a Diode-Array Detector (UPLC-DAD).

Quantitative Data Summary

The following tables summarize the performance characteristics of various extraction and analytical methods for apalutamide and its N-desmethyl metabolite.

Table 1: Liquid-Liquid Extraction (LLE) Method Comparison for Apalutamide

ParameterMethod 1: Ethyl Acetate LLEMethod 2: Tert-Butyl Methyl Ether LLE
Extraction Solvent Ethyl AcetateTert-Butyl Methyl Ether
Internal Standard Canagliflozin[3][4]Apalutamide-D3[5][6]
Linearity Range 300–12,000 ng/mL[3][4]307.26–200,013.87 pg/mL[5][6]
Mean Recovery > 93.0%[3][4]90.93% - 103.79%[5][6]
Precision (%RSD) < 4.21%[3][4]3.86% to 4.87%[5][6]
Analytical Technique LC-MS/MS[3][4]UPLC-DAD[5][6]

Table 2: Protein Precipitation (PPt) Method for Apalutamide and N-desmethyl apalutamide

ParameterMethod 3: Acetonitrile (B52724) Protein Precipitation
Precipitating Agent Acetonitrile[7][8]
Internal Standard Apalutamide-d4[7][8]
Linearity Range 0.025–20 µg/mL (for both analytes)[7][8]
Mean Recovery Apalutamide: 104.4% - 109.7% N-desmethyl apalutamide: 103.5% - 110.4%[7][8]
Precision (%CV) Apalutamide: < 5.24% N-desmethyl apalutamide: < 6.45%[7][8]
Analytical Technique LC-MS/MS[7][8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This protocol is adapted for the extraction of apalutamide from human plasma for LC-MS/MS analysis.[3][4]

Materials and Reagents:

  • Apalutamide and Canagliflozin (Internal Standard) reference standards

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Drug-free human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 125 µL of the Canagliflozin internal standard working solution.

  • Extraction:

    • Add 5.0 mL of ethyl acetate.[3]

    • Vortex the mixture at high speed for 5 minutes.[3]

    • Shake the mixture for 20 minutes.[3]

  • Phase Separation: Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.[3]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Inertsil C18 (50×4.6 mm, 5 µm)[3][4]

  • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (20:80, v/v)[3][4]

  • Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[3][4]

  • MRM Transitions:

    • Apalutamide: m/z 478.09 → 447.05[3][4]

    • Canagliflozin (IS): m/z 445.14 → 267.12[3][4]

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Sample Analysis s1 100 µL Plasma s2 Add 125 µL IS (Canagliflozin) s1->s2 e1 Add 5.0 mL Ethyl Acetate s2->e1 e2 Vortex 5 min e1->e2 e3 Shake 20 min e2->e3 e4 Centrifuge 5000 rpm, 15 min, 5°C e3->e4 a1 Transfer Organic Layer e4->a1 a2 Evaporate to Dryness a1->a2 a3 Reconstitute in Mobile Phase a2->a3 a4 Inject into LC-MS/MS a3->a4

LLE Workflow with Ethyl Acetate

Protocol 2: Liquid-Liquid Extraction (LLE) with Tert-Butyl Methyl Ether

This protocol is designed for the extraction of apalutamide from human plasma for UPLC-DAD analysis.[5][6]

Materials and Reagents:

  • Apalutamide and Apalutamide-D3 (Internal Standard) reference standards

  • Tert-Butyl Methyl Ether (HPLC grade)

  • Formic acid (2%)

  • Ammonium (B1175870) fumarate (B1241708) (5 mM)

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid

  • Drug-free human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Transfer 200 µL of the plasma sample into a vial.

  • Internal Standard Addition: Add 50 µL of the Apalutamide-D3 internal standard working solution.

  • Acidification: Add 100 µL of 2% formic acid and vortex for 10 seconds.

  • Extraction:

    • Add 2.5 mL of tert-butyl methyl ether.

    • Vortex the mixture for 10 minutes.

  • Phase Separation: Centrifuge the samples.

  • Supernatant Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the sample into the UPLC-DAD system.

UPLC-DAD Conditions:

  • Column: Phenomenex Luna (100x4.6 mm, 5µm)[5]

  • Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), pH adjusted to 3.5 with glacial acetic acid[5][6]

  • Flow Rate: 1 mL/min[5]

  • Detection Wavelength: 345 nm[5]

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Sample Analysis s1 200 µL Plasma s2 Add 50 µL IS (Apalutamide-D3) s1->s2 s3 Add 100 µL 2% Formic Acid & Vortex s2->s3 e1 Add 2.5 mL Tert-Butyl Methyl Ether s3->e1 e2 Vortex 10 min e1->e2 e3 Centrifuge e2->e3 a1 Transfer Organic Layer e3->a1 a2 Evaporate to Dryness a1->a2 a3 Reconstitute in Mobile Phase a2->a3 a4 Inject into UPLC-DAD a3->a4

LLE Workflow with Tert-Butyl Methyl Ether

Protocol 3: Protein Precipitation (PPt) with Acetonitrile

This protocol is for the simultaneous extraction of apalutamide and N-desmethyl apalutamide from human plasma for LC-MS/MS analysis.[7][8]

Materials and Reagents:

  • Apalutamide, N-desmethyl apalutamide, and Apalutamide-d4 (Internal Standard) reference standards

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Drug-free human plasma

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (refrigerated)

Procedure:

  • Sample Preparation: Combine a plasma sample with 10 µL of the internal standard working solution.

  • Precipitation:

    • Vortex the mixture for 30 seconds.

    • Add 100 µL of acetonitrile (containing 0.1% formic acid).[7]

    • Vortex for an additional 5 minutes.[8]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[8]

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into autosampler vials.[7]

  • Analysis: Inject 1.0 µL into the LC-MS/MS system for analysis.[7][8]

LC-MS/MS Conditions:

  • Column: Ultimate XB-C18 (50 × 4.6 mm, 5 μm)[7]

  • Mobile Phase: 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water)[7]

  • Flow Rate: 0.4 mL/min[7]

  • Analysis Time: 7.0 minutes[7]

G cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Sample Analysis s1 Plasma Sample s2 Add 10 µL IS (Apalutamide-d4) s1->s2 s3 Vortex 30 sec s2->s3 p1 Add 100 µL Acetonitrile (0.1% Formic Acid) s3->p1 p2 Vortex 5 min p1->p2 p3 Centrifuge 14,000 rpm, 5 min, 4°C p2->p3 a1 Transfer 100 µL Supernatant p3->a1 a2 Inject 1.0 µL into LC-MS/MS a1->a2

Protein Precipitation Workflow

Metabolic Pathway of Apalutamide

Apalutamide is metabolized in the liver primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[9] The main metabolic pathway involves N-demethylation to form the active metabolite, N-desmethyl apalutamide.[9]

G Apalutamide Apalutamide Metabolite N-desmethyl apalutamide (Active Metabolite) Apalutamide->Metabolite N-demethylation Enzymes CYP2C8 / CYP3A4 (Liver) Enzymes->Apalutamide

Metabolic Pathway of Apalutamide

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for N-Desmethyl Apalutamide in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the LC-MS analysis of N-Desmethyl Apalutamide (B1683753), the active metabolite of Apalutamide. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for N-Desmethyl Apalutamide in LC-MS analysis?

Poor peak shape, including peak tailing, fronting, and splitting, can arise from a variety of factors related to the sample, the liquid chromatography (LC) system, and the mass spectrometry (MS) interface. Common causes include:

  • Column Issues: Degradation of the column, contamination, or a void at the column inlet can all lead to distorted peaks.[1][2][3]

  • Mobile Phase Mismatch: An inappropriate mobile phase composition, pH, or a mismatch between the sample solvent and the mobile phase can cause peak distortion.[1][4][5]

  • Sample Overload: Injecting too much sample mass onto the column is a frequent cause of peak fronting.[1][2][5][6]

  • System Dead Volume: Excessive tubing length or improper connections can lead to peak broadening and tailing.[7]

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanols, can cause peak tailing.[8][9]

Q2: I am observing significant peak tailing for N-Desmethyl Apalutamide. What should I investigate first?

Peak tailing is a common issue where the latter half of the peak is broader than the front half. For N-Desmethyl Apalutamide, which contains a basic amine group, this can often be attributed to secondary interactions with the silica-based stationary phase.[8]

Here is a step-by-step approach to troubleshooting peak tailing:

  • Check Mobile Phase pH: N-Desmethyl Apalutamide has basic properties. Operating at a lower pH (e.g., by adding 0.1% formic acid to the mobile phase) can help to protonate residual silanol (B1196071) groups on the column packing, minimizing secondary interactions.[9]

  • Evaluate Column Condition: An aging or contaminated column can exhibit increased peak tailing. Try flushing the column with a strong solvent or replacing it if it has been in use for a long time.[5]

  • Consider a Different Column: If tailing persists, consider using a column with a different stationary phase or one that is end-capped to reduce the number of active silanol sites.[9]

  • Reduce Sample Mass: While less common for tailing than fronting, injecting a lower concentration of your sample can sometimes improve peak shape.

Q3: My N-Desmethyl Apalutamide peak is fronting. What are the likely causes and solutions?

Peak fronting, where the first half of the peak is broader than the latter half, is most commonly caused by column overload.[1][2][6][10]

To address peak fronting, consider the following:

  • Reduce Injection Volume or Concentration: This is the most straightforward solution. Dilute your sample or inject a smaller volume to reduce the mass of analyte on the column.[1][6]

  • Check for Channeling: Voids or channels in the column packing can also lead to peak fronting.[2][6] If you suspect this, replacing the column is the best course of action.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[1] If possible, prepare your sample in the initial mobile phase.

Q4: I am seeing split peaks for N-Desmethyl Apalutamide. How can I troubleshoot this?

Split peaks can be one of the more complex issues to diagnose as they can stem from problems before or during the chromatographic separation.[11]

Here’s a logical workflow to diagnose the cause of split peaks:

  • Check for a Clogged Frit or Column Void: A common cause of split peaks for all analytes in a run is a partial blockage at the column inlet or a void in the packing material.[3][11] Reverse-flushing the column or replacing the inlet frit may resolve the issue. If a void is suspected, the column will likely need to be replaced.

  • Examine Tubing and Connections: Improperly seated fittings or tubing with a large internal diameter can create dead volume and lead to peak splitting.[12] Ensure all connections are secure and use low-dead-volume tubing.

  • Investigate Sample Preparation: If the sample is not fully dissolved or if there are co-eluting interferences, this can manifest as a split or shouldered peak.[11] Ensure your sample preparation method is robust and that the analyte is fully soluble in the injection solvent.

  • Consider On-Column Degradation: While less common, if the analyte is degrading on the column, it can appear as a split peak. This is often temperature or pH-dependent.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor peak shape for N-Desmethyl Apalutamide.

Troubleshooting_Workflow start Poor Peak Shape Observed (N-Desmethyl Apalutamide) peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Splitting check_ph Check Mobile Phase pH (Add 0.1% Formic Acid) tailing->check_ph reduce_sample Reduce Injection Volume or Concentration fronting->reduce_sample check_frit Check for Clogged Frit/ Column Void split->check_frit check_column_tailing Evaluate Column Condition (Flush or Replace) check_ph->check_column_tailing change_column_tailing Consider End-capped Column check_column_tailing->change_column_tailing resolve Peak Shape Improved change_column_tailing->resolve check_channeling Check for Column Void/ Channeling (Replace Column) reduce_sample->check_channeling check_solvent Ensure Sample Solvent Matches Initial Mobile Phase check_channeling->check_solvent check_solvent->resolve check_connections Inspect Tubing and Connections for Dead Volume check_frit->check_connections review_prep Review Sample Preparation (Solubility, Interferences) check_connections->review_prep review_prep->resolve

Caption: A flowchart for troubleshooting poor peak shape in LC-MS.

Experimental Protocols & Data

Physicochemical Properties of N-Desmethyl Apalutamide

Understanding the properties of N-Desmethyl Apalutamide can aid in method development and troubleshooting.

PropertyValueSource
Molecular FormulaC₂₀H₁₃F₄N₅O₂S[13]
Molecular Weight463.4 g/mol [13]
XLogP3-AA2.6[13]
Example LC-MS Method Parameters for Apalutamide and N-Desmethyl Apalutamide

The following table summarizes typical parameters from a validated LC-MS/MS method for the quantification of Apalutamide and its N-Desmethyl metabolite in human plasma.[14][15] These can serve as a starting point for method development and a reference for troubleshooting.

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Acetonitrile (B52724)
Mobile Phase B 0.1% Formic Acid in Water
Gradient Isocratic at 55% A and 45% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1.0 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (N-Desmethyl Apalutamide) Q1: m/z 464.1 → Q3: m/z 435.9 (quantifier)
Sample Preparation Protocol (Protein Precipitation)

A simple and effective method for extracting N-Desmethyl Apalutamide from plasma is protein precipitation.[4][14]

  • To 50 µL of plasma sample, add 10 µL of internal standard solution.

  • Vortex for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

This protocol provides a clean extract suitable for LC-MS analysis and helps to minimize matrix effects that could contribute to poor peak shape.

References

Overcoming low signal intensity for Apalutamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Apalutamide (B1683753) analysis, particularly low signal intensity.

Troubleshooting Guides

Issue: Low Signal Intensity or Poor Sensitivity

Low signal intensity during Apalutamide analysis can stem from several factors throughout the experimental workflow, from sample preparation to mass spectrometry settings. Below is a step-by-step guide to troubleshoot and resolve this common issue.

Possible Cause 1: Inefficient Sample Preparation and Extraction

Inefficient extraction of Apalutamide from the biological matrix is a primary cause of low recovery and, consequently, a weak signal.[1]

  • Recommendation: Optimize your extraction protocol.

    • Protein Precipitation (PPT): This is a common and effective method.[1] A typical protocol involves adding 3 volumes of acetonitrile (B52724) (often containing 0.1% formic acid) to the plasma sample to precipitate proteins.[2] Ensure thorough vortexing (e.g., for 5 minutes) and centrifugation (e.g., 14,000 rpm for 5 minutes at 4°C) to maximize the recovery of Apalutamide in the supernatant.[1][3][4]

    • Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate (B1210297) is another robust option.[2][5] This method can provide a cleaner extract, reducing matrix effects.

Possible Cause 2: Suboptimal Mass Spectrometry (MS) Settings

The mass spectrometer's settings are critical for achieving a strong signal for Apalutamide.

  • Recommendation: Verify and optimize your MS parameters.

    • Ionization Mode: Positive electrospray ionization (ESI+) is the standard for Apalutamide analysis.[1][2]

    • Multiple Reaction Monitoring (MRM) Transitions: Use validated MRM transitions for quantification. A commonly reported transition for Apalutamide is m/z 478.09 → 447.05.[1][5] Another is m/z 478 → 450.[1]

    • Source Parameters: Optimize source-dependent parameters, including temperature, gas flows (nebulizer, auxiliary, curtain), and ion spray voltage. For instance, a source temperature of 500°C and an ion spray voltage of 5500 V have been used successfully.[1][3]

Possible Cause 3: Inadequate Chromatographic Conditions

The Liquid Chromatography (LC) method must effectively separate Apalutamide from matrix components to ensure a strong and well-defined signal.

  • Recommendation: Evaluate and adjust your LC method.

    • Column Choice: C18 columns are widely used and have demonstrated good performance for Apalutamide analysis.[1][5]

    • Mobile Phase Composition: The mobile phase must be optimized for proper retention and peak shape. A common mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% or 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile).[1][2][5][6] An improper ratio can lead to poor peak shape and reduced intensity.

    • Flow Rate: The flow rate should be optimized for your specific column dimensions. A flow rate of 0.4 mL/min has been successfully used with a 4.6 mm ID column.[1][3]

    • Sample Solvent: To ensure good peak shape, the solvent used to reconstitute the sample after extraction should be compatible with the mobile phase. Reconstituting the dried extract in the mobile phase itself is a common and effective practice.[1][2]

Troubleshooting Workflow for Low Signal Intensity

cluster_sample_prep Sample Preparation Checks cluster_ms_settings MS Settings Optimization cluster_lc_conditions LC Conditions Refinement start Low Signal Intensity Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep ms_settings Step 2: Optimize MS Settings sample_prep->ms_settings If signal is still low check_extraction Verify extraction efficiency (PPT vs. LLE) sample_prep->check_extraction lc_conditions Step 3: Refine LC Conditions ms_settings->lc_conditions If signal is still low check_ionization Confirm ESI+ mode ms_settings->check_ionization signal_restored Signal Intensity Restored lc_conditions->signal_restored If signal improves check_column Inspect column performance lc_conditions->check_column check_vortex Ensure thorough vortexing and centrifugation check_extraction->check_vortex check_mrm Validate MRM transitions check_ionization->check_mrm check_source Optimize source parameters check_mrm->check_source check_mobile_phase Adjust mobile phase composition check_column->check_mobile_phase check_flow_rate Optimize flow rate check_mobile_phase->check_flow_rate

Caption: A logical workflow for troubleshooting low signal intensity in Apalutamide analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation methods for Apalutamide analysis in plasma?

A1: The two most prevalent extraction techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[2][6] PPT with acetonitrile is a rapid and effective method, while LLE using ethyl acetate can provide a cleaner sample, which may be beneficial in reducing matrix effects.[1][2][5]

Q2: What is a suitable internal standard (IS) for Apalutamide analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[7] Apalutamide-¹³C,d₃ or Apalutamide-d4 are commonly used and effective internal standards.[6][7]

Q3: How can I mitigate matrix effects in my Apalutamide assay?

A3: Matrix effects, which can cause ion suppression or enhancement, can be addressed in several ways:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as LLE or solid-phase extraction (SPE), can help remove interfering matrix components.

  • Optimize Chromatography: Enhance the chromatographic separation to ensure Apalutamide elutes in a region free from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with Apalutamide and experience similar matrix effects, allowing for accurate correction during data analysis.[7]

Q4: What are typical quantitative performance parameters for Apalutamide bioanalysis?

A4: While specific performance characteristics can vary between laboratories and instrumentation, the following table summarizes typical values reported in the literature.

ParameterTypical Value/Range
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1.02 - 300 ng/mL
Intra-day Precision (%RSD)2.11 - 8.44%
Inter-day Precision (%RSD)< 15%
Recovery> 85%

Data synthesized from multiple sources.[5][6][8]

Experimental Protocols

Protocol 1: Protein Precipitation for Apalutamide Extraction from Human Plasma

This protocol provides a general procedure for extracting Apalutamide from human plasma using protein precipitation.

  • Sample Thawing: Thaw plasma samples (including calibration standards, quality controls, and unknown samples) at room temperature.

  • Vortexing: Vortex the samples for 3 minutes to ensure homogeneity.[3][4]

  • Aliquoting: Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.[1]

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Apalutamide-d4).[3][4]

  • Vortexing: Vortex the mixture for 30 seconds.[3][4]

  • Protein Precipitation: Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[1][3][4]

  • Vortexing: Vortex the sample for an additional 5 minutes.[1][3][4]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[1][3][4]

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.[1][3][4]

  • Injection: Inject 1.0 µL into the LC-MS/MS system for analysis.[1][3]

Workflow for Protein Precipitation

plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 ppt Add Acetonitrile w/ 0.1% Formic Acid vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: A streamlined workflow for Apalutamide extraction via protein precipitation.

Protocol 2: Liquid-Liquid Extraction for Apalutamide from Human Plasma

This protocol outlines a general procedure for LLE of Apalutamide.

  • Aliquoting: To a 100 µL plasma sample, add the internal standard solution.[2]

  • Extraction Solvent Addition: Add 3 mL of ethyl acetate.[2]

  • Vortexing: Vortex mix for 10 minutes.[2]

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the layers.[2]

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.[2]

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.[2]

  • Injection: Inject an aliquot into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

While Apalutamide's therapeutic effect is mediated through the androgen receptor signaling pathway, this is distinct from the analytical workflow for its quantification. The "signaling" in the context of analysis refers to the generation of a signal by the mass spectrometer. The logical relationship for optimizing this signal is detailed in the troubleshooting workflow above.

References

Technical Support Center: Minimizing Matrix Effects in Bioanalysis with N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Apalutamide-d4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of N-Desmethyl Apalutamide (B1683753).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in bioanalysis?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of N-Desmethyl Apalutamide in biological matrices. Its chemical and physical properties are nearly identical to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This mimicry helps to correct for variability in the analytical process, including matrix effects, leading to more accurate and precise results.

Q2: What are matrix effects and how can they impact my results?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte.[1] Matrix effects can cause poor accuracy and precision, non-linearity in calibration curves, and reduced sensitivity.[1]

Q3: Is this compound susceptible to isotopic exchange?

A3: The potential for isotopic exchange with this compound is exceptionally low. The deuterium (B1214612) labels are typically on methyl groups, where the carbon-deuterium (C-D) bonds are stable under standard bioanalytical conditions.[2] Positions that are more susceptible to hydrogen-deuterium exchange, such as those on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups, are generally avoided during the synthesis of stable isotope-labeled internal standards.[2]

Q4: How can I quantitatively assess matrix effects in my assay?

A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the response of the analyte and internal standard in a post-spiked extracted blank matrix to their response in a neat solution. The matrix factor (MF) is calculated from this comparison. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Troubleshooting Steps & Recommendations
Poor accuracy and/or precision in Quality Control (QC) samples Uncompensated matrix effects leading to ion suppression or enhancement.1. Verify IS Performance: Ensure the this compound response is consistent across all samples. High variability may indicate it is not adequately tracking the analyte. 2. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. 3. Optimize Sample Preparation: Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 4. Chromatographic Separation: Modify the LC method to better separate N-Desmethyl Apalutamide from co-eluting matrix components. This could involve changing the column, mobile phase, or gradient profile.
Inconsistent or unexpectedly low/high this compound response Variable matrix effects between individual samples.1. Investigate Matrix Variability: Use the post-extraction spike experiment with different lots of the biological matrix to assess inter-lot variability in ion suppression/enhancement. 2. Enhance Sample Cleanup: A more rigorous sample preparation method is likely necessary to remove the variable interfering components.
Peak at the mass of the unlabeled N-Desmethyl Apalutamide in samples spiked only with this compound 1. Isotopic impurity of the internal standard. 2. In-source fragmentation or isotopic exchange (less likely). 3. Contamination.1. Check Certificate of Analysis: Verify the isotopic purity of your this compound standard. A small percentage of the unlabeled analyte is expected. 2. Optimize MS Conditions: Adjust mass spectrometer parameters to minimize in-source fragmentation. 3. Assess Isotopic Exchange: While unlikely, you can evaluate this by incubating the IS in the matrix at various temperatures and time points and monitoring for an increase in the unlabeled analyte signal. 4. Verify Blank Matrix: Analyze a blank matrix sample to check for endogenous levels of N-Desmethyl Apalutamide or contamination.
Poor peak shape for N-Desmethyl Apalutamide and/or this compound Issues with the liquid chromatography (LC) method.1. Column Contamination: Flush the column with a strong solvent. 2. Inappropriate Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Column Degradation: Replace the column if it has exceeded its lifetime.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-Desmethyl Apalutamide using a stable isotope-labeled internal standard like Apalutamide-d4.

Table 1: Matrix Effect and Extraction Recovery [3][4]

AnalyteConcentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
N-Desmethyl Apalutamide 50102.3 ± 3.5103.5 ± 4.1
500101.7 ± 2.8105.2 ± 3.7
5000103.1 ± 3.1110.4 ± 5.2
Apalutamide (IS) 1000101.9 ± 3.2104.5 ± 4.3

Data presented as Mean ± SD (n=6). A matrix effect close to 100% indicates minimal ion suppression or enhancement.

Table 2: Precision and Accuracy Data [3]

AnalyteNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
N-Desmethyl Apalutamide 50 (LLOQ)6.7110.110.9101.7
100 (LQC)4.5103.25.8100.3
800 (MQC)2.097.83.299.2
1600 (HQC)3.1101.14.5101.1

%CV = Coefficient of Variation, LLOQ = Lower Limit of Quantification, LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method to evaluate matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike N-Desmethyl Apalutamide and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike N-Desmethyl Apalutamide and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike N-Desmethyl Apalutamide and this compound into the blank matrix before extraction (used for recovery assessment).

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An IS-normalized MF is often used: (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A)

    • The coefficient of variation (CV) of the IS-normalized MF should ideally be less than 15%.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and effective method for extracting N-Desmethyl Apalutamide from plasma.[1]

  • Sample Thawing: Thaw plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.

  • Aliquoting: Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound working solution.

  • Protein Precipitation: Add 100 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.

  • Vortexing: Vortex the sample for 5 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 1.0 µL) into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS Analyze Peak Areas A->LCMS B Set B: Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS MF Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) LCMS->MF Recovery Calculate Extraction Recovery Recovery = Peak Area (Set C) / Peak Area (Set B) LCMS->Recovery

Caption: Workflow for the quantitative assessment of matrix effects and extraction recovery.

TroubleshootingFlow start Poor Accuracy/Precision in QC Samples check_is Consistent IS Response? start->check_is high_var High IS Variability check_is->high_var No quant_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quant_me Yes high_var->quant_me sig_me Significant Matrix Effect? quant_me->sig_me optimize Optimize Sample Prep & Chromatography sig_me->optimize Yes no_sig_me Investigate Other Causes (e.g., Pipetting) sig_me->no_sig_me No end Re-validate Method optimize->end no_sig_me->end

Caption: Troubleshooting workflow for poor accuracy and precision in bioanalytical assays.

References

Technical Support Center: Chromatographic Separation of Apalutamide and N-Desmethyl Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Apalutamide and its active metabolite, N-Desmethyl Apalutamide, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between Apalutamide and N-Desmethyl Apalutamide that influence their chromatographic separation?

A1: Apalutamide and its N-desmethyl metabolite are structurally very similar. The primary difference is the absence of a methyl group on the benzamide (B126) nitrogen in N-Desmethyl Apalutamide. This subtle change can affect the polarity and ionization of the molecule. Apalutamide has an acidic carboxamide moiety with a pKa of approximately 9.7.[1] For N-Desmethyl Apalutamide, the predicted strongest acidic pKa is around 12.7.[2] The predicted logP values for N-Desmethyl Apalutamide are in the range of 2.85 to 3.24.[2] These differences in pKa and hydrophobicity are the primary levers for optimizing their separation.

Q2: What is a typical starting mobile phase for separating Apalutamide and N-Desmethyl Apalutamide?

A2: A common starting point for reversed-phase HPLC separation of these compounds is a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). For example, a mobile phase consisting of 20 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile in a 60:40 ratio has been successfully used.[3] Another starting condition could be a gradient elution with 10 mM potassium dihydrogen phosphate (B84403) (pH 3.5) and acetonitrile.

Q3: Why is the pH of the mobile phase critical for the separation of these two compounds?

A3: The pH of the mobile phase influences the ionization state of the analytes. Since both Apalutamide and N-Desmethyl Apalutamide have ionizable groups, controlling the pH is crucial for achieving consistent retention times and good peak shapes. Operating at a pH well below the pKa of the analytes (e.g., pH 3-5) will ensure they are in a non-ionized or partially ionized and consistent state, leading to better retention and separation on a reversed-phase column.

Q4: Which organic modifier is better for this separation: acetonitrile or methanol?

A4: Both acetonitrile and methanol can be used as the organic modifier. Acetonitrile generally has a lower viscosity and can provide sharper peaks and different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides the better resolution for this specific pair of analytes. Some methods have successfully employed acetonitrile,[3] while others have used methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Apalutamide and N-Desmethyl Apalutamide.

Problem 1: Poor Resolution Between Apalutamide and N-Desmethyl Apalutamide Peaks

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Strength:

    • If peaks elute too early and are poorly resolved: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention and may improve separation.

    • If peaks are broad and resolution is still poor: Consider switching to a gradient elution. A shallow gradient can effectively separate closely eluting compounds.

  • Incorrect Mobile Phase pH:

    • Ensure the mobile phase pH is buffered and is at least 2 pH units away from the pKa of the analytes to maintain a consistent ionization state. For Apalutamide (pKa ~9.7) and N-Desmethyl Apalutamide (predicted pKa ~12.7), an acidic pH (e.g., 3.5 - 5.0) is generally recommended for reversed-phase chromatography.

  • Suboptimal Column Chemistry:

    • If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry) to exploit different separation mechanisms.

Problem 2: Peak Tailing for One or Both Analytes

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, causing tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.

    • Ensure the column is in good condition. A degraded column can lead to peak tailing.

  • Mobile Phase pH is Too Close to Analyte pKa:

    • If the mobile phase pH is near the pKa of either compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the pH to be at least 2 units away from the pKa.

  • Column Overload:

    • Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting.

Problem 3: Drifting Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration:

    • Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when using a new mobile phase or after a gradient elution.

  • Mobile Phase Instability:

    • If the mobile phase is not adequately buffered, its pH can change over time, leading to shifts in retention. Ensure a stable buffer is used.

    • Volatile mobile phase components can evaporate, changing the composition. Prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature:

    • Use a column oven to maintain a constant and consistent temperature, as temperature fluctuations can affect retention times.

Experimental Protocols

Below are examples of detailed experimental protocols for the separation of Apalutamide and N-Desmethyl Apalutamide.

Protocol 1: Isocratic HPLC-UV Method

This protocol is based on a validated method for the simultaneous measurement of Apalutamide and N-Desmethyl Apalutamide in human plasma.[3]

  • Chromatographic System: High-Performance Liquid Chromatography with UV detection.

  • Column: ODS18 (C18), 100 mm x 2.1 mm.[3]

  • Mobile Phase: 20 mM acetate buffer (pH 5.0) and acetonitrile in a 60:40 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.[3]

Protocol 2: Gradient HPLC Method for Related Substances

This protocol is adapted from a method for the determination of Apalutamide and its related substances.

  • Chromatographic System: High-Performance Liquid Chromatography with a Photo Diode Array (PDA) detector.

  • Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Ammonium (B1175870) phosphate buffer solution.

    • B: Acetonitrile.

    • Gradient: A mixture of buffer and acetonitrile (e.g., starting with a higher percentage of buffer and increasing the acetonitrile concentration over the run). A reported isocratic mobile phase for related substances is a 30:70 (v/v) mixture of ammonium phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

Quantitative Data Summary

The following tables summarize key chromatographic parameters from published methods.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1[3]
Column ODS18 (100 x 2.1 mm)
Mobile Phase 20 mM Acetate Buffer (pH 5.0):Acetonitrile (60:40)
Flow Rate Not Specified, typically 0.8-1.2 mL/min for this column dimension
Detection 254 nm
Retention Time (Apalutamide) 7.7 min
Retention Time (N-Desmethyl Apalutamide) 5.8 min

Table 2: Physicochemical Properties

CompoundpKaPredicted logP
Apalutamide ~9.7 (acidic carboxamide)[1]-
N-Desmethyl Apalutamide ~12.7 (strongest acidic)[2]2.85 - 3.24[2]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Separation cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Optimized Result Start Initial Chromatogram Poor_Resolution Poor Resolution Start->Poor_Resolution Assess Peak_Tailing Peak Tailing Start->Peak_Tailing Assess Retention_Shift Retention Time Shift Start->Retention_Shift Assess Adjust_Organic Adjust Organic % Poor_Resolution->Adjust_Organic Change_Gradient Implement/Modify Gradient Poor_Resolution->Change_Gradient Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Check_Column Check/Replace Column Peak_Tailing->Check_Column Check_System Check System Stability (Temp, Flow Rate) Retention_Shift->Check_System Optimized Optimized Separation Adjust_Organic->Optimized Change_Gradient->Optimized Adjust_pH->Optimized Check_Column->Optimized Check_System->Optimized

Caption: Workflow for troubleshooting common HPLC separation issues.

Analyte_Properties_vs_Mobile_Phase cluster_analytes Analyte Properties cluster_mobile_phase Mobile Phase Parameters cluster_outcome Chromatographic Outcome Apalutamide Apalutamide pKa ~9.7 pH Mobile Phase pH Apalutamide->pH Ionization state Organic_Modifier Organic Modifier (Acetonitrile/Methanol) Apalutamide->Organic_Modifier Hydrophobicity N_Desmethyl N-Desmethyl Apalutamide Predicted pKa ~12.7 Predicted logP ~3.0 N_Desmethyl->pH Ionization state N_Desmethyl->Organic_Modifier Hydrophobicity Separation Separation & Resolution pH->Separation Organic_Modifier->Separation Buffer Buffer (e.g., Acetate, Phosphate) Buffer->pH Maintains Buffer->Separation

Caption: Relationship between analyte properties and mobile phase parameters.

References

Technical Support Center: Optimizing Apalutamide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of Apalutamide from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Apalutamide from plasma?

A1: The most frequently employed and validated methods for Apalutamide extraction from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][2][3] Solid-Phase Extraction (SPE) is also a viable, though less commonly cited, alternative that can offer cleaner extracts.[3] The choice of method often depends on the desired level of sample cleanup, required sensitivity, and laboratory throughput.[3]

Q2: Why is efficient extraction of Apalutamide from plasma challenging?

A2: Apalutamide is highly protein-bound in plasma (approximately 96%), which can make its separation from plasma proteins difficult and potentially lead to lower recovery rates if the extraction method is not optimized.[4][5] An efficient extraction method is crucial to disrupt these protein-drug interactions and ensure accurate quantification.[4]

Q3: Which analytical techniques are typically used for Apalutamide quantification after extraction?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and highly sensitive technique for the quantification of Apalutamide in biological matrices.[1][2] Other techniques such as UPLC-DAD (Ultra-Performance Liquid Chromatography with Diode-Array Detection) and HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) have also been successfully used.[4][6]

Q4: How can an internal standard (IS) improve the accuracy of Apalutamide quantification?

A4: An internal standard is essential for accurate and precise bioanalysis. It is added to samples before extraction and helps to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1] A stable isotope-labeled (SIL) internal standard, such as Apalutamide-D3 or Apalutamide-d4, is ideal as it behaves almost identically to the analyte during extraction and ionization.[3]

Q5: What is the mechanism of action of Apalutamide?

A5: Apalutamide is a nonsteroidal antiandrogen agent.[4] It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR).[5][7] This action prevents the translocation of the AR to the cell nucleus, inhibits its binding to DNA, and ultimately impedes AR-mediated gene transcription, which is crucial for the growth of prostate cancer cells.[5][7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Apalutamide from plasma.

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Recovery 1. Inefficient disruption of protein-Apalutamide binding. 2. Suboptimal extraction solvent or pH in LLE. 3. Incomplete protein precipitation in PPT. 4. Inappropriate sorbent or elution solvent in SPE.1. Optimize LLE: Experiment with different organic solvents (e.g., ethyl acetate, tert-butyl methyl ether) and adjust the pH of the aqueous phase.[3] 2. Optimize PPT: Test different precipitating agents (e.g., acetonitrile (B52724), methanol) and vary the solvent-to-plasma ratio.[3] 3. Optimize SPE: Screen various sorbent types and elution solvents to find the best combination for Apalutamide.[3] 4. Vortexing/Shaking: Ensure adequate vortexing or shaking time and speed to facilitate thorough mixing and extraction.[4]
High Variability in Results 1. Inconsistent sample handling and preparation. 2. Significant matrix effects between different plasma lots. 3. Inadequate internal standard performance.1. Standardize Procedures: Ensure consistent timing, temperature, and volumes throughout the extraction process. 2. Evaluate Matrix Effects: Test at least six different lots of blank plasma to assess the variability of the matrix effect.[3] If significant, consider a more rigorous cleanup method like SPE. 3. Use a SIL-IS: Employ a stable isotope-labeled internal standard to better compensate for variability.[3]
Ion Suppression or Enhancement in LC-MS/MS 1. Co-elution of endogenous matrix components (e.g., phospholipids) with Apalutamide.1. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or use a different analytical column to separate Apalutamide from interfering compounds.[3] 2. Enhance Sample Cleanup: Switch from PPT to a more selective method like LLE or SPE to remove a greater amount of interfering substances.[3] 3. Use a Divert Valve: Program the LC system to divert the early-eluting, highly abundant matrix components to waste instead of the mass spectrometer.[3]
Poor Peak Shape in Chromatography 1. Incompatibility of the reconstitution solvent with the mobile phase. 2. Presence of residual matrix components.1. Optimize Reconstitution: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase. 2. Improve Sample Cleanup: As with ion suppression, a cleaner extract obtained through LLE or SPE can improve peak shape.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different Apalutamide extraction methods from plasma.

Table 1: Liquid-Liquid Extraction (LLE) Methods

ParameterMethod 1: Ethyl AcetateMethod 2: Tert-Butyl Methyl Ether
Extraction Solvent Ethyl AcetateTert-Butyl Methyl Ether
Internal Standard CanagliflozinApalutamide-D3
Linearity Range 300–12000 ng/mL[4]307.26–200013.87 pg/mL[4][10]
Mean Recovery > 93.0%[4]90.93% - 103.79%[4][10]
Precision (%RSD) < 4.21%[4]3.86% to 4.87%[4][10]
Analytical Technique LC-MS/MS[4]UPLC-DAD[4][10]

Table 2: Protein Precipitation (PPT) Method

ParameterMethod 3: Acetonitrile Precipitation
Precipitating Agent Acetonitrile[4][6]
Internal Standard Budesonide[4][6]
Linearity Range 2–10 µg/mL[4][6]
Recovery 90% to 100%[4][6]
Precision (%RSD) 0% to 2%[4][6]
Analytical Technique HPLC-UV[4][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate

Materials and Reagents:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Apalutamide reference standard

  • Canagliflozin (Internal Standard)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions of Apalutamide and Canagliflozin in acetonitrile.

  • Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 125 µL of the internal standard working solution (Canagliflozin).

  • Add 5.0 mL of ethyl acetate.

  • Vortex the mixture at high speed for 5 minutes, followed by shaking for 20 minutes.

  • Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

Protocol 2: Liquid-Liquid Extraction with Tert-Butyl Methyl Ether

Materials and Reagents:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Apalutamide reference standard

  • Apalutamide-D3 (Internal Standard)

  • Tert-Butyl Methyl Ether (HPLC grade)

  • Formic Acid (AR grade)

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions of Apalutamide and Apalutamide-D3 in the mobile phase.

  • Prepare a working solution of the internal standard.

  • Transfer 200 µL of the plasma sample into a vial.

  • Add 50 µL of the internal standard working solution (Apalutamide-D3).

  • Add 100 µL of 2% formic acid and vortex for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.

  • Centrifuge the samples.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for UPLC-DAD analysis.[4]

Protocol 3: Protein Precipitation with Acetonitrile

Materials and Reagents:

  • Human plasma

  • Apalutamide reference standard

  • Budesonide (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • 0.22 µm membrane filter

Procedure:

  • Prepare 1000 µg/mL stock solutions of Apalutamide and Budesonide in acetonitrile.[4][6]

  • Prepare working solutions from the stock solutions.

  • To 4.8 mL of plasma, add 0.1 mL of the Apalutamide working solution and 0.1 mL of the Budesonide working solution.[4][6]

  • Vortex the spiked plasma sample for 10 minutes.[4][6]

  • Add an equal volume of acetonitrile (1:1 ratio) to the vortexed solution.[4][6]

  • Vortex the mixture again.

  • Centrifuge the solution for 10 minutes.[4][6]

  • Filter the supernatant through a 0.22 µm membrane filter for HPLC-UV analysis.[4][6]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation cluster_final Final Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or UPLC-DAD Analysis reconstitute->analysis PPT_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis Preparation cluster_final Final Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_precipitant Add Precipitating Agent (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant filter_sample Filter (Optional) transfer_supernatant->filter_sample analysis HPLC-UV or LC-MS/MS Analysis filter_sample->analysis Apalutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgens (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar Binds ar_translocation AR Nuclear Translocation ar->ar_translocation Translocates apalutamide Apalutamide apalutamide->ar Blocks Binding apalutamide->ar_translocation Inhibits dna_binding AR Binding to DNA apalutamide->dna_binding Inhibits ar_translocation->dna_binding gene_transcription Gene Transcription dna_binding->gene_transcription cell_growth Prostate Cancer Cell Growth gene_transcription->cell_growth

References

LC-MS/MS instrument parameter optimization for Apalutamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Apalutamide (B1683753) and its active metabolite, N-desmethyl apalutamide, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for Apalutamide and its N-desmethyl metabolite?

A1: For optimal sensitivity and selectivity, it is recommended to use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following table summarizes the key mass spectrometry parameters reported in the literature.

Table 1: Mass Spectrometry Parameters for Apalutamide and Metabolite Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Apalutamide478.09447.0520ESI+[1]
Apalutamide478450Not SpecifiedESI+[2][3]
N-desmethyl apalutamideNot SpecifiedNot SpecifiedNot SpecifiedESI+[4]
Apalutamide-d3 (IS)481453Not SpecifiedESI+[3]
Apalutamide-d4 (IS)Not SpecifiedNot SpecifiedNot SpecifiedESI+[2][4]
Canagliflozin (IS)445.14267.12Not SpecifiedESI+[1]

IS: Internal Standard

Q2: Which internal standard is most suitable for Apalutamide quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For Apalutamide, Apalutamide-d3 and Apalutamide-d4 are commonly used and recommended to compensate for matrix effects and variations in sample processing[2][3]. If a stable isotope-labeled internal standard is not available, a structurally similar compound with similar chromatographic behavior, such as Canagliflozin, has been successfully used[1].

Q3: What are the typical liquid chromatography (LC) conditions for separating Apalutamide?

A3: Reversed-phase chromatography using a C18 column is the most common approach for Apalutamide analysis. The following table outlines successful LC conditions from various studies.

Table 2: Liquid Chromatography Parameters for Apalutamide Analysis

ParameterMethod 1Method 2Method 3
Column Ultimate XB-C18 (50 x 4.6 mm, 5 µm)[4]Atlantis dC18[2][3]Inertsil C18 (50 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Acetonitrile[4]0.2% Formic Acid in Water[3]0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Water[4]Acetonitrile[3]Acetonitrile[1]
Composition 55% A : 45% B (Isocratic)[4]20% A : 80% B (Isocratic)[3]20% A : 80% B (Isocratic)[1]
Flow Rate 0.4 mL/min[4]0.8 mL/min[3]0.8 mL/min[1]
Column Temp. 40°C[4]Not SpecifiedNot Specified
Injection Vol. 1 µL[4]Not Specified10 µL[1]
Run Time 7.0 min[4]2.5 min[3]Not Specified

Q4: What is a reliable method for extracting Apalutamide from plasma samples?

A4: Protein precipitation is a simple and effective method for extracting Apalutamide from plasma. A widely used protocol involves the addition of acetonitrile (B52724) containing 0.1% formic acid to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins[2][4]. Liquid-liquid extraction with solvents like diethyl ether has also been reported[1].

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation[2][4][5]
  • Thaw plasma samples (calibration standards, quality controls, and unknown samples) to room temperature.

  • Vortex each sample for 3 minutes to ensure homogeneity.

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Apalutamide-d4).

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample vigorously for 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1.0 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid Chromatography Method[4][5]
  • Column: Ultimate XB-C18 (50 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in acetonitrile

  • Mobile Phase B: 0.1% formic acid in water

  • Gradient/Isocratic: 55% Solvent A and 45% Solvent B (Isocratic)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Incompatible sample solvent with the mobile phase.

    • Solution: Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. If a protein precipitation was performed with a high concentration of organic solvent, consider evaporating the supernatant and reconstituting it in the mobile phase.

  • Potential Cause: Column degradation or contamination.

    • Solution: Replace the analytical column with a new one. Incorporate a guard column to extend the life of the analytical column.

  • Potential Cause: Inappropriate mobile phase pH.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte's chemical properties. For Apalutamide, a mobile phase with 0.1% formic acid is commonly used[4].

Issue: Low Signal Intensity or Sensitivity

  • Potential Cause: Inefficient ionization.

    • Solution: Optimize the mass spectrometer source parameters, including ion spray voltage, source temperature, and gas flows (nebulizer and drying gas)[1]. Positive electrospray ionization (ESI+) is recommended for Apalutamide[2].

  • Potential Cause: Suboptimal MRM transition and collision energy.

    • Solution: Perform a compound optimization experiment by infusing a standard solution of Apalutamide to determine the precursor ion and the most abundant, stable product ions. Optimize the collision energy for the selected transition to maximize signal intensity[1].

  • Potential Cause: Poor extraction recovery.

    • Solution: Evaluate the efficiency of the sample preparation method. For protein precipitation, ensure complete protein removal by optimizing the ratio of organic solvent to plasma and the centrifugation conditions[4].

Issue: High Variability Between Injections

  • Potential Cause: Inconsistent injection volume.

    • Solution: Check the autosampler for any leaks or bubbles in the syringe. Perform a series of injections of a standard solution to assess the reproducibility of the autosampler.

  • Potential Cause: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection needle and port between samples. Analyze blank injections after high-concentration samples to confirm the absence of carryover.

  • Potential Cause: Inconsistent sample preparation.

    • Solution: Ensure consistent timing and technique for each step of the sample preparation protocol, especially for vortexing and centrifugation[4].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Apalutamide calibration->quantification

Caption: Experimental workflow for Apalutamide quantification.

troubleshooting_guide start Problem Encountered peak_shape Poor Peak Shape start->peak_shape low_signal Low Signal Intensity start->low_signal high_variability High Variability start->high_variability cause_solvent Incompatible Sample Solvent? peak_shape->cause_solvent cause_column Column Degradation? peak_shape->cause_column cause_ionization Inefficient Ionization? low_signal->cause_ionization cause_mrm Suboptimal MRM? low_signal->cause_mrm cause_recovery Poor Recovery? low_signal->cause_recovery cause_injection Inconsistent Injection? high_variability->cause_injection cause_carryover Carryover? high_variability->cause_carryover solution_solvent Reconstitute in Mobile Phase cause_solvent->solution_solvent solution_column Replace Column cause_column->solution_column solution_ionization Optimize Source Parameters cause_ionization->solution_ionization solution_mrm Optimize CE & Transitions cause_mrm->solution_mrm solution_recovery Optimize Sample Prep cause_recovery->solution_recovery solution_injection Check Autosampler cause_injection->solution_injection solution_carryover Improve Needle Wash cause_carryover->solution_carryover

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

How to resolve chromatographic interferences in Apalutamide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic interferences during Apalutamide (B1683753) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of Apalutamide, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My Apalutamide peak is exhibiting significant tailing or fronting. What are the likely causes and how can I resolve this?

A: Poor peak shape is a common issue that can compromise the accuracy and precision of your assay. Several factors related to your liquid chromatography (LC) method could be the cause.

Troubleshooting Steps:

  • Mobile Phase Composition: The ratio of aqueous and organic solvents in your mobile phase is critical for achieving a good peak shape. An improper ratio can lead to peak distortion.[1]

    • Solution: Experiment with adjusting the mobile phase composition. For example, a mobile phase of 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water) has been used successfully.[1][2] Another reported mobile phase is 0.2% formic acid in water and acetonitrile (B52724) (20:80, v/v).[1]

  • Column Choice and Condition: The analytical column is a key component in achieving good separation and peak shape.

    • Solution: C18 columns are widely used for Apalutamide analysis.[2][3][4] Ensure that your column is appropriate for the application and has not degraded. Examples of successfully used columns include Ultimate XB-C18 (50 × 4.6 mm, 5 μm) and Atlantis dC18.[1][2][5]

  • Flow Rate: The flow rate of the mobile phase can influence peak symmetry.

    • Solution: Optimize the flow rate for your specific column dimensions. A flow rate of 0.4 mL/min has been used effectively with a 4.6 mm ID column, while a higher flow rate might be suitable for narrower columns.[1][2]

  • Sample Solvent: The solvent used to reconstitute your sample after extraction should be compatible with the mobile phase.

    • Solution: A common practice to ensure good peak shape is to reconstitute the dried extract in the mobile phase itself.[1]

Issue 2: Co-elution with Endogenous Matrix Components (Matrix Effect)

Q: I am observing signal suppression or enhancement for Apalutamide, suggesting interference from the biological matrix. How can I mitigate this "matrix effect"?

A: The matrix effect is a significant challenge in bioanalysis, where co-eluting components from the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte, leading to inaccurate quantification.[6]

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to selectively extract Apalutamide while removing as many interfering matrix components as possible.

    • Protein Precipitation (PPT): This is a rapid and common method. One protocol involves adding acetonitrile (with 0.1% formic acid) to the plasma sample to precipitate proteins.[1]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract. Ethyl acetate (B1210297) has been used successfully for extracting Apalutamide.[7]

    • Solid-Phase Extraction (SPE): SPE can provide even greater selectivity and is another effective technique for sample cleanup.

  • Improve Chromatographic Separation: Enhancing the separation between Apalutamide and interfering matrix components is crucial.

    • Solution: Adjusting the mobile phase gradient, trying different column chemistries (e.g., Phenyl columns), or modifying the pH can improve resolution.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.

    • Solution: An SIL-IS, such as Apalutamide-¹³C,d₃ or Apalutamide-d4, behaves almost identically to the analyte during sample preparation and ionization.[9][10] By measuring the ratio of the analyte to the SIL-IS, variations due to matrix effects can be corrected.[9]

Issue 3: Interference from Degradation Products

Q: My chromatogram shows extra peaks that are close to the Apalutamide peak, especially in older samples or those subjected to stress conditions. How can I identify and resolve these interferences?

A: Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products that could interfere with the assay.[3][4][11]

Troubleshooting Steps:

  • Develop a Stability-Indicating Method: Your chromatographic method must be able to separate the intact drug from its degradation products.

    • Solution: Method optimization is key. This may involve adjusting the mobile phase composition, gradient, pH, column temperature, and flow rate.[4][5] Design of Experiments (DoE) can be a powerful tool to systematically optimize these parameters.[5][12]

  • Characterize Degradation Products: Identifying the degradation products can help in understanding the degradation pathways and ensuring your method is specific.

    • Solution: Liquid chromatography-mass spectrometry (LC-MS/MS), particularly with high-resolution mass spectrometers like Q-TOF, is used to elucidate the structures of degradation products.[3]

Data Presentation: Chromatographic Conditions for Apalutamide Assays

The following tables summarize typical chromatographic conditions used in published methods for Apalutamide analysis, providing a starting point for method development and troubleshooting.

Table 1: HPLC and UPLC Method Parameters

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil ODS-3 (250x4.6 mm, 5µm)[13]Atlantis dC18 (100x4.6 mm, 3.0 µm)[5][12]Agilent Eclipse XDB C8 (150x4.6 mm)[14]X-Terra Phenyl[8]
Mobile Phase A Ammonium (B1175870) phosphate (B84403) buffer[13]10 mM KH2PO4, pH 3.5[5][12]Not Specified10 mM ammonium acetate, pH 4.8[8]
Mobile Phase B Acetonitrile[13]Acetonitrile[5][12]Not SpecifiedAcetonitrile[8]
Elution Mode Gradient[13]Gradient[5][12]IsocraticGradient[8]
Flow Rate 1.0 mL/min[13]1.0 mL/min[5][12]1.0 mL/min[14]0.6-1.2 mL/min[8]
Detection 243 nm[13]270 nm[5][12]245 nm[14]250 nm[8]
Column Temp. Not Specified45°C[5][12]Not SpecifiedNot Specified

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Column Ultimate XB-C18 (50x4.6 mm, 5 µm)[2][10]Inertsil C18 (50x4.6 mm, 5 µm)[7][15]Atlantis dC18[5][12][15]
Mobile Phase A 0.1% Formic acid in water[2][10]0.1% Formic acid in water[7][15]10 mM KH2PO4, pH 3.5[5][12]
Mobile Phase B 0.1% Formic acid in acetonitrile[2][10]Acetonitrile[7][15]Acetonitrile[5][12]
Elution Mode Isocratic (45:55 A:B)[2][10]Isocratic (20:80 A:B)[7][15]Gradient[5][12]
Flow Rate 0.4 mL/min[2][10]Not Specified1.0 mL/min[5][12]
Ionization ESI+[1]ESI+[1]Not Specified
MRM Transition 478.09 → 447.05[1]478.09 → 447.05[7]Not Specified

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting chromatographic interferences in Apalutamide assays.

Protocol 1: Protein Precipitation for Plasma Sample Preparation

This protocol is a common and effective method for preparing plasma samples for LC-MS/MS analysis.[1]

  • Sample Aliquoting: Thaw plasma samples (calibrators, quality controls, and unknown samples) at room temperature and vortex for 3 minutes. Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.[1]

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Apalutamide-d4) to the plasma sample. Vortex the mixture for 30 seconds.[1]

  • Protein Precipitation: Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins. Vortex the sample vigorously for an additional 5 minutes.[1]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.[1]

  • Injection: Inject an appropriate volume (e.g., 1.0 µL) into the LC-MS/MS system for analysis.[1]

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol describes a typical procedure for inducing acid degradation of Apalutamide to identify potential degradation products.[4]

  • Sample Preparation: Prepare a stock solution of Apalutamide in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile due to poor aqueous solubility).[3]

  • Acid Treatment: Mix the Apalutamide stock solution with an equal volume of 2N HCl.[4]

  • Incubation: Heat the mixture at 80°C for 24 hours.[4]

  • Neutralization: Before analysis, neutralize the sample with an appropriate base (e.g., NaOH) to a suitable pH.[4]

  • Analysis: Analyze the stressed sample using a developed stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting chromatographic interferences.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing/Fronting) check_mobile_phase Check Mobile Phase Composition & pH start->check_mobile_phase check_column Evaluate Column Condition & Chemistry start->check_column check_flow_rate Verify Flow Rate start->check_flow_rate check_sample_solvent Assess Sample Solvent Compatibility start->check_sample_solvent optimize_mobile_phase Adjust Organic/Aqueous Ratio or pH check_mobile_phase->optimize_mobile_phase replace_column Replace Column or Try Different Chemistry check_column->replace_column optimize_flow_rate Adjust Flow Rate check_flow_rate->optimize_flow_rate change_sample_solvent Reconstitute in Mobile Phase check_sample_solvent->change_sample_solvent end_node Peak Shape Improved optimize_mobile_phase->end_node replace_column->end_node optimize_flow_rate->end_node change_sample_solvent->end_node

Caption: Troubleshooting workflow for addressing poor peak shape in Apalutamide assays.

G Strategy for Mitigating Matrix Effects cluster_prep Sample Preparation Techniques cluster_chrom Chromatographic Optimization start Matrix Effect Suspected (Signal Suppression/Enhancement) optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep improve_chromatography Improve Chromatographic Separation start->improve_chromatography use_sil_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) start->use_sil_is ppt Protein Precipitation (PPT) optimize_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe gradient Adjust Gradient improve_chromatography->gradient column_chem Change Column Chemistry improve_chromatography->column_chem mobile_phase_mod Modify Mobile Phase pH improve_chromatography->mobile_phase_mod end_node Accurate Quantification Achieved use_sil_is->end_node ppt->end_node lle->end_node spe->end_node gradient->end_node column_chem->end_node mobile_phase_mod->end_node

Caption: A multi-pronged approach to resolving matrix effects in bioanalytical assays.

References

Technical Support Center: Forced Degradation Studies of Apalutamide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Apalutamide (B1683753).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of Apalutamide?

Apalutamide is subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines to assess its intrinsic stability.[1][2] These conditions typically include:

  • Acidic Hydrolysis: Treatment with strong acids (e.g., 2N HCl) at elevated temperatures (e.g., 80°C).[1][3]

  • Alkaline Hydrolysis: Exposure to basic solutions (e.g., 0.1N NaOH) at room temperature.[1][3]

  • Oxidative Degradation: Reaction with an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), often in the dark.[1]

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures.[4]

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.[4][5]

Q2: How many degradation products (DPs) are typically observed for Apalutamide?

Forced degradation studies have reported the formation of five to seven degradation products (DPs) of Apalutamide under various stress conditions.[1][6] The exact number and nature of the DPs can vary depending on the specific experimental conditions and the sensitivity of the analytical methodology employed.[3]

Q3: What are the recommended analytical techniques for separating and identifying Apalutamide and its impurities?

A stability-indicating high-performance liquid chromatography (HPLC) method is the primary technique for separating Apalutamide from its degradation products.[4] For the structural elucidation and characterization of these impurities, liquid chromatography coupled with mass spectrometry (LC-MS/MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is widely used.[1][4] Nuclear magnetic resonance (NMR) spectroscopy can also be employed for detailed structural confirmation.[4]

Q4: Is it normal to observe minimal or no degradation of Apalutamide under thermal and photolytic stress?

Yes, this is a consistent finding in several studies. Apalutamide has been shown to be relatively stable under thermal and photolytic stress conditions as per ICH guidelines.[1]

Q5: What is the target degradation range in a forced degradation study?

The goal of a forced degradation study is to achieve a partial and meaningful level of degradation, typically in the range of 5-20%.[2] Complete degradation should be avoided as it does not provide useful information about the degradation pathway.[3]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No significant degradation observed under acidic or alkaline conditions. Stress conditions are too mild (concentration, temperature, or duration).Increase the concentration of the acid or base, elevate the temperature (for acid hydrolysis), or extend the exposure time.[3]
Complete degradation of Apalutamide. Stress conditions are too harsh.Reduce the stressor concentration, lower the temperature, or shorten the duration of the study. The aim is to achieve partial degradation (5-20%) to effectively identify and quantify the degradation products.[2][3]
Poor separation between the Apalutamide peak and degradation products in HPLC. Suboptimal HPLC method parameters.Method optimization is required. Consider the following adjustments: • Column Chemistry: C18 columns are commonly effective.[1][3] Ensure the column is in good condition. • Mobile Phase: A gradient elution with an acidic aqueous phase (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is often successful.[1][7] Adjusting the pH, buffer concentration, or gradient slope can improve resolution.[6] • Flow Rate and Temperature: Optimization of the flow rate and column temperature can also enhance peak separation.[6]
Appearance of extraneous peaks in the chromatogram. Contamination from solvents, glassware, or the sample itself.Use high-purity solvents and meticulously clean all glassware. It is also advisable to run a blank injection (diluent only) to identify any background peaks.[3]
Inconsistent or irreproducible degradation results. Inconsistent sample preparation or experimental conditions.Ensure precise and consistent control over all experimental parameters, including temperature, time, and concentrations of stressors. Employ a calibrated and validated analytical method for reliable results.[3]

Data Presentation

Table 1: Summary of Apalutamide Degradation under Various Stress Conditions

Stress ConditionStressor ConcentrationTemperatureDuration% DegradationNumber of DPs Formed
Acidic Hydrolysis2N HCl80°C24 hoursSignificantMajor DP (DP-7) and others[1]
Alkaline Hydrolysis0.1N NaOHRoom Temp.Not specifiedSignificantMultiple DPs[1]
Oxidative3% H₂O₂Not specified3 hoursSignificantMultiple DPs[1]
Neutral HydrolysisWater/Acetonitrile (1:1 v/v)80°C5 daysNot specifiedNot specified[1]
ThermalSolid StateNot specifiedNot specifiedStable-
PhotolyticSolid StateNot specified1.2 million lux hr (fluorescent) & 200 Wh/m² (UV)Stable-

Note: "Significant" indicates that notable degradation was observed, but the exact percentage was not provided in the summarized source. The number of DPs can vary between studies.

Experimental Protocols

Sample Preparation for Forced Degradation

A stock solution of Apalutamide (e.g., 500 ppm) is typically prepared in a mixture of water and acetonitrile (1:1 v/v) due to its poor aqueous solubility.[1]

Forced Degradation Procedures
  • Acidic Hydrolysis: Mix the Apalutamide stock solution with an equal volume of 2N HCl and heat at 80°C for 24 hours.[1] Before analysis, neutralize the sample with a suitable base (e.g., NaOH).[1]

  • Alkaline Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature.[1] Neutralize with an appropriate acid (e.g., HCl) before injection.[1]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it in the dark for 3 hours.[1]

  • Neutral Hydrolysis: Reflux the stock solution at 80°C for 5 days.[1]

  • Photolytic Degradation: Expose the solid drug substance to UV and fluorescent light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[1]

  • Thermal Degradation: Subject the solid drug substance to dry heat.[4]

Analytical Method: Stability-Indicating HPLC

A typical stability-indicating HPLC method involves:

  • Column: Shimpack C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Elution: Gradient mode.[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection Wavelength: 240 nm or 270 nm.[1][6]

  • Injection Volume: 10 µL.[1][6]

  • Column Temperature: 30°C or 45°C.[1][6]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization (if applicable) cluster_analysis Analysis A Apalutamide Stock Solution (e.g., 500 ppm in Water/ACN) B Acidic Hydrolysis (2N HCl, 80°C) A->B C Alkaline Hydrolysis (0.1N NaOH, RT) A->C D Oxidative Degradation (3% H2O2) A->D E Thermal Degradation (Solid State) A->E F Photolytic Degradation (UV/Visible Light) A->F G Neutralize Acidic Sample B->G H Neutralize Alkaline Sample C->H I HPLC Analysis (Separation of DPs) D->I E->I F->I G->I H->I J LC-MS/MS Analysis (Structure Elucidation) I->J

Caption: Workflow for Apalutamide Forced Degradation Studies.

G Apalutamide Apalutamide DP1 Degradation Product 1 Apalutamide->DP1 Hydrolysis DP2 Degradation Product 2 Apalutamide->DP2 Hydrolysis DP7 Degradation Product 7 (Major Acidic DP) Apalutamide->DP7 Acidic Hydrolysis DP_Ox Oxidative DPs Apalutamide->DP_Ox Oxidation DP_Alk Alkaline DPs Apalutamide->DP_Alk Alkaline Hydrolysis

Caption: Simplified Degradation Pathways of Apalutamide.

References

Technical Support Center: Apalutamide Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the impurity profiling and identification of Apalutamide (B1683753). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and types of impurities in Apalutamide?

Apalutamide impurities can originate from various stages, including synthesis, formulation, and storage.[1][2] They are broadly categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from chemical reactions.[1][2]

  • Degradation Products: These arise from the chemical decomposition of Apalutamide under stress conditions such as hydrolysis, oxidation, and photolysis.[2][3]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[1]

Q2: Under which conditions is Apalutamide most likely to degrade?

Forced degradation studies have shown that Apalutamide is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[4][5] It is relatively stable under neutral hydrolysis, photolytic, and thermal stress.[4][6]

Q3: How many degradation products are typically observed during forced degradation studies?

The number of degradation products (DPs) can vary depending on the specific stress conditions and the analytical method's sensitivity.[4] Generally, studies have reported the formation of five to seven degradation products.[4][7][8]

Q4: What are the recommended analytical techniques for Apalutamide impurity profiling?

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating Apalutamide from its impurities and degradation products.[3][4] For the structural elucidation of these impurities, liquid chromatography coupled with mass spectrometry (LC-MS/MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is the preferred technique.[4][5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (e.g., tailing or fronting) in HPLC chromatogram. 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Sample overload. 4. Column degradation.1. Adjust the mobile phase pH. A phosphate (B84403) buffer with a pH of 4.60 has been used successfully.[9] 2. Flush the column with a strong solvent or replace it if necessary.[9] 3. Dilute the sample and re-inject.[9] 4. Replace the analytical column.[9]
Inconsistent or shifting retention times. 1. Fluctuation in mobile phase composition or flow rate. 2. Unstable column temperature. 3. Inadequate column equilibration.1. Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for pressure fluctuations.[9] 2. Verify that the column oven is maintaining a stable temperature (e.g., 30°C or 45°C).[8][9] 3. Ensure the column is fully equilibrated with the mobile phase before each injection.[9]
No significant degradation observed under thermal or photolytic stress. This is expected behavior.Apalutamide has demonstrated stability under thermal and photolytic stress conditions as per ICH guidelines.[4][6] Focus on hydrolytic and oxidative stress conditions to induce degradation.
Complete degradation of Apalutamide in forced degradation studies. The stress conditions are too harsh.Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (around 5-20%) to effectively identify and quantify the degradation products.[4]
Appearance of extraneous peaks in the chromatogram. 1. Contaminated solvents or glassware. 2. Carryover from previous injections.1. Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to identify any background peaks.[4] 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.
Low sample recovery during sample preparation. 1. Inefficient extraction method. 2. Suboptimal pH of the extraction solvent.1. For plasma samples, protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with ethyl acetate (B1210297) are common methods. Ensure adequate mixing and vortexing times.[9] 2. Optimize the pH of the sample and extraction solvent to ensure Apalutamide is in a state that favors extraction.[9]
Significant matrix effects in LC-MS/MS analysis. Interference from co-eluting components from the sample matrix.1. Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE). 2. Optimize the chromatographic separation to resolve Apalutamide from matrix interferences.[9] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[9]

Experimental Protocols

Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of Apalutamide to study its degradation pathways.

  • Acidic Hydrolysis: Mix the Apalutamide stock solution with an equal volume of 2N HCl and heat at 80°C for 24 hours.[4] Neutralize the sample with a suitable base (e.g., NaOH) before analysis.

  • Alkaline Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature for 2 hours.[4] Neutralize with an appropriate acid (e.g., HCl) before injection.

  • Oxidative Degradation: Expose the Apalutamide solution to 3% hydrogen peroxide (H₂O₂) at room temperature for 3 hours in the dark.[7]

  • Thermal Degradation: Heat the solid drug substance in an oven at a specified temperature as per ICH guidelines.

  • Photolytic Degradation: Expose the solid drug substance to UV light in a photostability chamber as per ICH Q1B guidelines.[4]

Representative HPLC Method for Impurity Profiling

The following table summarizes typical parameters for a stability-indicating HPLC method.

Parameter Condition 1 Condition 2
Column Atlantis dC18, 100 x 4.6 mm, 3.0 µm[8]Inertsil ODS-3, 250 x 4.6 mm, 5 µm[10]
Mobile Phase A 10 mM KH₂PO₄, pH 3.5[8]Ammonium phosphate buffer solution[10]
Mobile Phase B Acetonitrile[8]Acetonitrile[10]
Gradient Binary gradient program[8]Gradient mode[10]
Flow Rate 1.0 mL/min[8]1.0 mL/min[10]
Column Temperature 45°C[8]35°C[10]
Detection Wavelength 270 nm[8]243 nm[10]
Injection Volume 10 µL[8]20 µL[10]

Data Presentation

Summary of Apalutamide Degradation under Forced Conditions
Stress Condition Stressor Concentration Exposure Time & Temperature Observed Degradation
Acidic Hydrolysis 2N HCl[4]24 hours at 80°C[4]Significant Degradation[7]
Alkaline Hydrolysis 0.1N NaOH[4]2 hours at Room Temperature[4]Significant Degradation[7]
Oxidative Degradation 3% H₂O₂[7]3 hours at Room Temperature[7]Significant Degradation[7]
Thermal Stress Solid StateAs per ICH guidelinesStable[4][6]
Photolytic Stress Solid StateAs per ICH guidelinesStable[4][6]
Method Validation Parameters for Apalutamide Impurity Analysis
Parameter Result Reference
Linearity (r²) > 0.997[8]
Accuracy (Recovery) 91.7 - 106.0%[8]
Precision (RSD) < 2%[11]
Linear Range 0.12 - 2.24 µg/mL[8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Apalutamide_Sample Apalutamide Sample (Drug Substance or Product) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Apalutamide_Sample->Forced_Degradation Stressed_Sample Stressed Sample Solution Forced_Degradation->Stressed_Sample HPLC_Separation HPLC Separation (Stability-Indicating Method) Stressed_Sample->HPLC_Separation Peak_Detection Peak Detection & Quantification (UV/PDA Detector) HPLC_Separation->Peak_Detection LCMS_Analysis LC-MS/MS Analysis (Q-TOF) HPLC_Separation->LCMS_Analysis Impurity_Profile Complete Impurity Profile Peak_Detection->Impurity_Profile Structure_Elucidation Structure Elucidation LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Impurity_Profile

Workflow for Apalutamide Impurity Identification.

G Troubleshooting HPLC Troubleshooting Problem Inconsistent Peak Area? Troubleshooting->Problem Check_Injection Check Injection Volume & Precision Problem->Check_Injection Yes Check_Sample_Prep Verify Sample Preparation Consistency Problem->Check_Sample_Prep Yes Check_System_Stability Evaluate System Stability (Pump, Detector) Problem->Check_System_Stability Yes Solution Consistent Results Check_Injection->Solution Check_Sample_Prep->Solution Check_System_Stability->Solution

Troubleshooting inconsistent peak area in Apalutamide analysis.

References

Technical Support Center: Quantitative Analysis of Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Apalutamide (B1683753). The focus is on managing and mitigating carryover, a common issue that can compromise data integrity.

Troubleshooting Guide: Managing Carryover

Carryover, the appearance of an analyte signal in a blank injection following the injection of a high-concentration sample, can be a significant challenge in the quantitative analysis of Apalutamide due to its physicochemical properties. Apalutamide is a non-steroidal antiandrogen that is practically insoluble in aqueous media over a wide pH range.[1][2][3][4] This poor solubility and potential for nonspecific binding contribute to its tendency to cause carryover in analytical systems.

Issue 1: Persistent Apalutamide Signal in Blank Injections

Question: After running a high-concentration Apalutamide sample, I am consistently seeing a peak in my subsequent blank injections. What are the potential causes and how can I resolve this?

Answer:

Persistent carryover of Apalutamide is often linked to its hydrophobic nature and low aqueous solubility.[1][2][3] This can lead to adsorption onto various components of the LC-MS/MS system. Here is a systematic approach to troubleshoot this issue:

Step 1: Identify the Source of Carryover

To determine if the carryover originates from the autosampler or the analytical column, a "double gradient" or "blank injection" test can be performed.[5]

  • Protocol:

    • Inject a high-concentration Apalutamide standard.

    • Follow with two or more blank injections (mobile phase or matrix blank).

    • If the peak area of the carryover peak decreases with each subsequent blank injection, it is considered classic carryover.[6]

    • To further isolate the source, inject a blank after the column has been thoroughly flushed and re-equilibrated. If a peak is still present, the autosampler is a likely source. If the peak only appears after a high-concentration injection, the column is a more probable source.[7]

Step 2: Optimize Wash Solvents and Procedures

Ineffective wash solvents are a primary cause of carryover, especially for poorly soluble compounds like Apalutamide.

  • Recommendations:

    • Increase Wash Solvent Strength: Use a wash solvent with a higher organic content than the mobile phase. For Apalutamide, a wash solution containing a high percentage of acetonitrile (B52724) or methanol (B129727) is recommended.[8] Consider adding a small percentage of an acid (e.g., formic acid) or base to the wash solvent to modify the ionization state of any residual analyte, which may improve its solubility in the wash solvent.[6]

    • Use a "Strong" and a "Weak" Wash: Many modern autosamplers allow for the use of two wash solvents. A "strong" wash (e.g., 100% acetonitrile or isopropanol) can be used to dissolve and remove adsorbed Apalutamide, followed by a "weak" wash (e.g., the initial mobile phase composition) to re-equilibrate the injection system.

    • Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the needle and injection port.[6] Increasing the duration of the needle wash can also be beneficial.

Step 3: Inspect and Clean System Components

Physical residues can accumulate in the injection system, leading to carryover.

  • Checkpoints:

    • Needle and Needle Seat: Inspect for any visible residue or damage. Clean or replace as necessary.

    • Injection Valve Rotor Seal: Worn or scratched rotor seals can trap and later release the analyte.[9] If carryover persists after optimizing the wash method, consider replacing the rotor seal.

    • Tubing and Fittings: Ensure all connections are properly seated to avoid dead volumes where the sample can be trapped.

Step 4: Modify Chromatographic Conditions

  • Column Flushing: After a sequence of high-concentration samples, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period to remove any strongly retained Apalutamide.[10]

  • Mobile Phase Additives: The addition of competitive inhibitors to the mobile phase can sometimes reduce hydrophobic interactions between Apalutamide and the stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of Apalutamide that I should be aware of for quantitative analysis?

A1: Apalutamide is a white to slightly yellow powder.[4] It is practically insoluble in aqueous media across a wide pH range and is considered a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has low solubility and high permeability.[1][3] Its molecular weight is 477.44 g/mol .[4] This low aqueous solubility is a critical factor to consider when developing analytical methods, as it can contribute to issues like carryover.

PropertyValueReference
Appearance White to slightly yellow powder[4]
Aqueous Solubility Practically insoluble[1][3][4]
BCS Classification Class 2[1][3]
Molecular Weight 477.44 g/mol [4]
Solubility in Organic Solvents Soluble in DMSO (50 mg/mL with ultrasonic and warming)[11]

Q2: Can you provide a starting point for an LC-MS/MS method for Apalutamide quantification?

A2: Several validated LC-MS/MS methods have been published for the determination of Apalutamide and its active metabolite, N-desmethyl apalutamide, in plasma.[12][13][14][15] A common approach involves protein precipitation for sample preparation followed by reversed-phase chromatography.

Example Experimental Protocol:

  • Sample Preparation: Protein precipitation using acetonitrile.

  • Chromatography:

    • Column: A C18 column (e.g., Atlantis dC18).[16]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% or 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile).[11][16]

    • Flow Rate: Typically in the range of 0.8 to 1.0 mL/min.[11][16]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[16]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Apalutamide: m/z 478 → 450[16]

      • Apalutamide-d3 (Internal Standard): m/z 481 → 453[16]

Q3: What are some key validation parameters to assess when developing a quantitative method for Apalutamide?

A3: Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[12][13][14][15] Key parameters include:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Precision Intra- and inter-day precision (%CV) within ±15% (±20% at LLOQ)
Accuracy Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ)
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible
Carryover No significant peaks in blank injections after the highest calibrator
Stability Analyte stability under various storage and handling conditions

One study reported intra- and inter-day precision for Apalutamide in the range of 2.11-8.44% and 2.51-6.09%, respectively.[16] Another study found intra- and inter-day precision for Apalutamide to be in the ranges of 1.7%–4.7% and 3.2%–9.8%, respectively.[12]

Q4: How can I proactively minimize carryover when setting up a new analytical run for Apalutamide?

A4: Proactive measures can significantly reduce the likelihood of carryover.

  • Injection Sequence: If possible, inject samples in order of expected increasing concentration. Inject blank samples immediately after high-concentration standards or samples to monitor for carryover.

  • Autosampler Wash: Ensure the autosampler wash solution is fresh and appropriate for Apalutamide (i.e., high organic content).[8] Prime the wash solvent lines before starting a run.

  • Column Conditioning: Adequately equilibrate the column with the initial mobile phase conditions before the first injection.

  • System Suitability: Before running samples, perform a system suitability test which includes injecting a blank to ensure the system is clean.

Visual Guides

Carryover_Troubleshooting_Workflow cluster_0 Start: Persistent Carryover Detected cluster_1 Step 1: Isolate the Source cluster_2 Step 2: Optimize Wash Protocol cluster_3 Step 3: System Inspection & Cleaning cluster_4 Step 4: Chromatographic Adjustments cluster_5 Resolution start Persistent Apalutamide Peak in Blank Injection test Perform Blank Injection Test (Post-High Concentration Sample) start->test decision Carryover Source? test->decision autosampler Autosampler decision->autosampler Autosampler column Column decision->column Column wash Optimize Wash Solvent (Increase Organic Content, Use Strong/Weak Wash) autosampler->wash wash_params Increase Wash Volume/Time wash->wash_params inspect Inspect & Clean/Replace Needle, Seat, Rotor Seal wash_params->inspect end Carryover Resolved inspect->end flush Flush Column with Strong Solvent column->flush flush->end

Caption: Troubleshooting workflow for Apalutamide carryover.

LCMS_Method_Workflow cluster_start Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample Plasma Sample precip Protein Precipitation (e.g., Acetonitrile) sample->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject column Reversed-Phase C18 Column inject->column esi Electrospray Ionization (ESI+) column->esi mobile_phase Gradient/Isocratic Elution (Water/Acetonitrile with Formic Acid) mobile_phase->column mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Caption: General workflow for LC-MS/MS analysis of Apalutamide.

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to Internal Standards for Apalutamide Quantification, Featuring N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the accurate quantification of therapeutic agents is paramount for successful drug development and clinical monitoring. For researchers and scientists working with the potent androgen receptor inhibitor apalutamide (B1683753), the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data reliability. This guide provides a comprehensive comparison of N-Desmethyl Apalutamide-d4 with other commonly employed internal standards for the bioanalysis of apalutamide and its active metabolite, N-desmethyl apalutamide.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), these standards are chemically identical to the analyte but have a different mass. This near-perfect analogy allows the SIL-IS to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thus providing the most accurate correction for analytical variability.

This compound is a deuterated analog of the primary active metabolite of apalutamide.[2] Its structural similarity and co-elution with the analyte make it an excellent choice for quantifying N-desmethyl apalutamide and, in many cases, the parent drug, apalutamide, as well.

Performance Comparison of Internal Standards

The selection of an internal standard can significantly influence the performance of a bioanalytical method. The following table summarizes the performance characteristics of LC-MS/MS methods utilizing this compound and other alternative internal standards for the quantification of apalutamide and its metabolite.

Internal StandardAnalyte(s)Linearity RangeAccuracy (% RE)Precision (% RSD)Extraction RecoveryReference
This compound Apalutamide, N-desmethyl apalutamide0.517–7.27 µg/mL (Patient Samples)Not explicitly statedNot explicitly statedNot explicitly stated[3]
Apalutamide-d3 Apalutamide1.02–2030 ng/mL2.11 to 8.44%2.51 to 6.09%Not explicitly stated[3][4]
Apalutamide-13C,d3 ApalutamideNot specifiedNot specifiedNot specifiedNot specified[5]
Canagliflozin Apalutamide300–12000 ng/mL-4.32 to 2.45%< 4.21%> 93.0%[3][6]
Budesonide Apalutamide2–10 µg/ml90% to 100%0% to 2%90% to 100%[7]

Note: The performance data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation

Two common methods for extracting apalutamide and its internal standard from plasma are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT) [3]

  • To a 50 µL plasma sample, add the internal standard solution.

  • Add a precipitating agent, such as acetonitrile (B52724) (typically 3 volumes).

  • Vortex the mixture to ensure thorough protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Inject an aliquot of the clear supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [6]

  • To a plasma sample, add the internal standard solution.

  • Add an extraction solvent, such as ethyl acetate.

  • Vortex the mixture to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

A typical LC-MS/MS system for apalutamide analysis consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[2][8]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][8]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for apalutamide analysis.[3]

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.[2][9]

Visualizing the Workflow and Biological Pathway

To further clarify the analytical process and the biological context, the following diagrams are provided.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extract Protein Precipitation or Liquid-Liquid Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant/ Reconstitute centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Bioanalytical Workflow for Apalutamide Quantification

cluster_0 Apalutamide Metabolism cluster_1 Mechanism of Action apalutamide Apalutamide metabolism Metabolism (CYP2C8, CYP3A4) apalutamide->metabolism inhibition Inhibition of AR Nuclear Translocation, DNA Binding, and Transcription apalutamide->inhibition ndesmethyl N-Desmethyl Apalutamide (Active Metabolite) metabolism->ndesmethyl ndesmethyl->inhibition ar Androgen Receptor (AR) inhibition->ar

References

The Analytical Edge: A Comparative Guide to N-Desmethyl Apalutamide-d4 and Apalutamide-d3 as Internal Standards for Apalutamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of apalutamide (B1683753), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of two commonly utilized stable isotope-labeled internal standards: N-Desmethyl Apalutamide-d4 and Apalutamide-d3. The selection of an internal standard can significantly impact the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drug concentrations in biological matrices.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share a high degree of physicochemical similarity with the analyte of interest. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process.

Physicochemical Properties at a Glance

Apalutamide is a non-steroidal antiandrogen agent, and its primary active metabolite is N-desmethyl apalutamide. The structural similarity between the parent drug and its metabolite makes the deuterated metabolite a potential internal standard. Here's a look at their key properties:

PropertyApalutamideN-Desmethyl Apalutamide
Molecular Formula C21H15F4N5O2SC20H13F4N5O2S[1]
Molecular Weight 477.4 g/mol 463.4 g/mol [1]
Protein Binding ~96%[2][3]~95%[2][3]
Metabolism Primarily metabolized by CYP2C8 and CYP3A4 to N-desmethyl apalutamide.[2]-

The minor differences in molecular weight and structure between apalutamide and its N-desmethyl metabolite are important considerations when selecting an internal standard. While structurally similar, they are not identical, which can lead to slight differences in chromatographic retention time and ionization efficiency.

Performance in LC-MS/MS Assays: A Data-Driven Comparison

The true test of an internal standard lies in its performance within a validated bioanalytical method. Below is a summary of performance data from published LC-MS/MS methods utilizing either Apalutamide-d3 or a deuterated N-desmethyl apalutamide analog as the internal standard.

Using Apalutamide-d3 as an Internal Standard for Apalutamide
ParameterPerformance DataReference
Linearity Range 1.02-2030 ng/mL[4]
Intra-day Precision (%CV) 2.11-8.44%[4]
Inter-day Precision (%CV) 2.51-6.09%[4]
Intra-day Accuracy (%RE) Within ±15% of nominal[4]
Inter-day Accuracy (%RE) Within ±15% of nominal[4]
Extraction Recovery >93%[5]
Using a Deuterated Metabolite Analog for Apalutamide and N-Desmethyl Apalutamide

One study utilized apalutamide-d4 for the simultaneous quantification of apalutamide and N-desmethyl apalutamide.

ParameterPerformance Data for ApalutamideReference
Linearity Range 0.517–7.27 μg/mL[6]
Precision (%CV) Within acceptable limits per FDA/EMA guidelines[6]
Accuracy (%RE) Within acceptable limits per FDA/EMA guidelines[6]

Discussion: Choosing the Right Standard for Your Assay

Apalutamide-d3 is an isotopic analog of the analyte itself. This is generally the preferred choice for an internal standard as it co-elutes with the analyte and exhibits nearly identical ionization behavior, providing the most accurate correction for matrix effects and other sources of analytical variability.[7] The data presented for methods using Apalutamide-d3 demonstrates excellent precision and accuracy over a wide linear range.

This compound is a deuterated version of the major active metabolite of apalutamide. While structurally very similar, it is not an ideal isotopic analog of the parent drug. There may be slight differences in chromatographic retention time and ionization response compared to apalutamide. However, its primary advantage lies in its utility for the simultaneous quantification of both apalutamide and its active metabolite, N-desmethyl apalutamide, using a single internal standard. This can streamline the workflow and reduce costs in studies where the concentration of both parent and metabolite are of interest.

For assays focused solely on the quantification of apalutamide, Apalutamide-d3 is the superior choice due to its closer structural and physicochemical identity to the analyte. For studies requiring the simultaneous measurement of both apalutamide and N-desmethyl apalutamide, This compound (or a similar deuterated metabolite standard) offers a practical and efficient solution, provided the method is thoroughly validated to account for any potential differences in analytical behavior between the two analytes and the single internal standard.

Apalutamide's Mechanism of Action: A Signaling Pathway Overview

Apalutamide exerts its therapeutic effect by potently and selectively inhibiting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.

Apalutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds Apalutamide Apalutamide Apalutamide->AR Blocks Binding Apalutamide->AR Inhibits Translocation Apalutamide->ARE Inhibits DNA Binding GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription Initiates

Caption: Apalutamide inhibits androgen receptor signaling at multiple steps.

Experimental Protocols

General LC-MS/MS Method for Apalutamide Quantification

The following is a generalized protocol based on published methods. Specific parameters should be optimized for individual laboratory instrumentation and requirements.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add the internal standard (Apalutamide-d3 or this compound) working solution.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for analysis.

References

The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Apalutamide Quantification with N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of apalutamide (B1683753), a potent androgen receptor inhibitor, is paramount for reliable pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of an appropriate internal standard is a critical factor in achieving high-quality bioanalytical data, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of N-Desmethyl Apalutamide-d4 as an internal standard against other alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties closely mimic the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and variability in instrument response.[1][2] this compound, a deuterated form of an active metabolite of Apalutamide, serves this purpose effectively.[3]

Performance Metrics: A Data-Driven Comparison

The following tables summarize the accuracy and precision data for apalutamide quantification using various internal standards, as reported in validated bioanalytical methods. This allows for a direct comparison of the performance of methods utilizing this compound against those using other deuterated and non-deuterated internal standards.

Table 1: Performance of Apalutamide Quantification using this compound as Internal Standard

ParameterPerformance Data
Linearity Range 0.025 - 20 µg/mL
Lower Limit of Quantification (LLOQ) 0.025 µg/mL
Intra-day Accuracy (% RE) -5.8% to 1.7%[4][5]
Inter-day Accuracy (% RE) -4.0% to -6.5%[4][5]
Intra-day Precision (% CV) 1.7% to 4.7%[4][5]
Inter-day Precision (% CV) 3.2% to 9.8%[4][5]

Table 2: Performance of Apalutamide Quantification using Alternative Internal Standards

Internal StandardLinearity RangeLLOQAccuracy (% RE)Precision (% RSD/CV)
Apalutamide-d3 1.02 - 2030 ng/mL1.02 ng/mL[6][7]2.11% to 8.44%[6][7]< 4.21%[7]
Apalutamide-d3 307.26 - 200013.87 pg/mL[8]312.687 pg/mL[8]90.66% to 98.15% (% mean accuracy)[8]3.86% to 4.87%[8][9]
Budesonide 2 - 10 µg/mL[10]2 µg/mL[10]Not explicitly statedNot explicitly stated
Canagliflozin 300 - 12000 ng/mL[7]300 ng/mL[7]-4.32% to 2.45%[7]< 4.21%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide an overview of a typical experimental protocol for the quantification of apalutamide in human plasma using a stable isotope-labeled internal standard like this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting apalutamide from plasma samples.

  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., this compound).[1]

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing.[1]

  • Add a precipitating agent, such as acetonitrile, to the sample.[4][5][10]

  • Vortex the sample again to facilitate protein precipitation.[10]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

  • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[4][5][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS conditions for the analysis of apalutamide.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[8][10]

  • Column: A C18 analytical column is commonly used for separation (e.g., Agilent Eclipse XDB C8, Ultimate XB-C18, Phenomenex Luna).[4][5][8][10]

  • Mobile Phase: A mixture of an aqueous solvent with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4][5][7] The composition can be isocratic or a gradient.

  • Flow Rate: Typical flow rates range from 0.4 mL/min to 1.0 mL/min.[4][5][7]

  • Injection Volume: A small volume, typically 1.0 µL to 10 µL, is injected into the system.[4][5][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[4][5][7]

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for apalutamide analysis.[4][5][7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] The specific precursor-to-product ion transitions for apalutamide and the internal standard are monitored. For example:

    • Apalutamide: m/z 478 → 450[4][6][7]

    • N-Desmethyl Apalutamide: m/z 464.1 → 435.9[4]

    • This compound (as IS): m/z 482 → 451.9[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical quantification of apalutamide using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_precip Add Precipitating Agent (e.g., Acetonitrile) vortex1->add_precip vortex2 Vortex add_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Bioanalytical workflow for Apalutamide quantification.

References

Quantitative Analysis of Apalutamide: A Comparative Guide to Linearity and LLOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Apalutamide (B1683753) is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of different analytical methods, focusing on the key performance characteristics of linearity and the lower limit of quantification (LLOQ). The information is compiled from various validated bioanalytical methods to assist in the selection and implementation of robust quantification assays.

The most common methods for the bioanalytical quantification of Apalutamide are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally favored for its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.

Comparative Analysis of Apalutamide Quantification Methods

The following table summarizes the linearity and LLOQ data from various published methods for the quantification of Apalutamide in biological samples, primarily human plasma.

MethodLinearity RangeLower Limit of Quantification (LLOQ)Internal Standard (IS)Biological Matrix
LC-MS/MS 1.02 - 2030 ng/mL[1][2]1.02 ng/mL[1]Apalutamide-d3[1][2]Mice Plasma[2]
LC-MS/MS 300 - 12000 ng/mL[3]300 ng/mL[1][3]Canagliflozin[1][3]Human Plasma[3]
LC-MS/MS 0.025 - 20 µg/mL[4]0.025 µg/mL (25 ng/mL)[4]Apalutamide-d4[4]Human Plasma[4]
UPLC-DAD 307.26 - 200013.87 pg/mL[5][6]307.26 pg/mL[5][6]Apalutamide-D3[5][6]Human Plasma[5][6]
HPLC-UV 2 - 10 µg/mL[7]2 µg/mL[7]Budesonide[7]Human Plasma[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. Below are generalized experimental protocols for the main techniques used in Apalutamide quantification.

LC-MS/MS Method

This method offers high sensitivity and is suitable for pharmacokinetic studies where low concentrations of Apalutamide are expected.

a) Sample Preparation (Protein Precipitation - PPT) [1][8]

  • To a 50 µL plasma sample, add the internal standard.

  • Add a precipitating agent, typically 3 volumes of acetonitrile.[1]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

  • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system or after dilution with the mobile phase.[1]

b) Sample Preparation (Liquid-Liquid Extraction - LLE) [1][3]

  • To a 100 µL plasma sample, add the internal standard solution.[1]

  • Add an extraction solvent, such as ethyl acetate (B1210297) (e.g., 3 mL).[1][3]

  • Vortex mix for a specified time (e.g., 10 minutes).[1]

  • Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).[1]

  • Transfer the supernatant (organic layer) to a clean tube.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

  • Reconstitute the residue in the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.[1]

c) Chromatographic and Mass Spectrometric Conditions [1][2][3]

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 analytical column is commonly used (e.g., Inertsil (50×4.6 mm i.d., 5 µm) C18 or Atlantis dC18).[2][3]

  • Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent (e.g., 0.1% Formic acid in water and Acetonitrile (20:80, v/v)).[1][3]

  • Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[8]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Apalutamide and the internal standard (e.g., m/z 478.09 → 447.05 for Apalutamide).[1][3]

HPLC-UV Method

This method is a more accessible and cost-effective alternative to LC-MS/MS, suitable for analyses where higher concentrations of Apalutamide are expected.[7]

a) Sample Preparation (Protein Precipitation) [7]

  • A spiked plasma sample is created by adding known concentrations of Apalutamide and an internal standard (e.g., Budesonide) to blank plasma.[7]

  • The proteins are precipitated by adding an equal volume of acetonitrile.[7]

  • The mixture is vortexed and then centrifuged.[7]

  • The supernatant is filtered through a 0.22 µm membrane filter before injection into the HPLC system.[7]

b) Chromatographic Conditions [7]

  • HPLC System: An HPLC system equipped with a UV detector.[7]

  • Column: An Agilent Eclipse XDB C8 Column (150 × 4.6 mm) is a suitable choice.[7]

  • Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 0.1M Phosphate Buffer, pH 4.60) in a ratio of 60:40 is used.[7]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[7]

  • Detection: UV detection is performed at a wavelength of 245 nm.[7]

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the described analytical methods.

cluster_0 LC-MS/MS Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt PPT Path lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle LLE Path vortex Vortex ppt->vortex lle->vortex centrifuge Centrifuge vortex->centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate inject Inject into LC-MS/MS supernatant->inject reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject

Apalutamide LC-MS/MS Sample Preparation Workflow

cluster_1 HPLC-UV Workflow plasma_spike Spiked Plasma Sample (Apalutamide + IS) ppt_hplc Protein Precipitation (Acetonitrile) plasma_spike->ppt_hplc vortex_hplc Vortex ppt_hplc->vortex_hplc centrifuge_hplc Centrifuge vortex_hplc->centrifuge_hplc filter_hplc Filter Supernatant (0.22 µm) centrifuge_hplc->filter_hplc inject_hplc Inject into HPLC-UV filter_hplc->inject_hplc

Apalutamide HPLC-UV Sample Preparation Workflow

References

Precision in N-Desmethyl Apalutamide Analysis: A Comparative Guide to LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative analysis of the inter-day and intra-day precision for the analysis of N-Desmethyl Apalutamide (B1683753), an active metabolite of the prostate cancer drug Apalutamide, using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

A study utilizing a validated LC-MS/MS method demonstrated high precision for the quantification of N-Desmethyl Apalutamide in human plasma. The intra-day precision, which measures the precision within a single day, ranged from 2.0% to 6.7% CV. The inter-day precision, assessing the precision over three consecutive days, was found to be between 3.2% and 10.9% CV[1].

In contrast, a validated Reverse Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the simultaneous quantification of several non-steroidal antiandrogens, including Apalutamide, reported a broader precision range. For all the analytes, the intra-day precision was between 0.56% and 13.5% RSD, while the inter-day precision ranged from 1.04% to 13.9% RSD[2][3]. While this method did not specify the precision for N-Desmethyl Apalutamide alone, it provides a general performance benchmark for this technique. Another study employing an HPLC-UV method for N-Desmethyl Apalutamide analysis stated that the intraday and interday variability remained within FDA guidelines, which generally require a CV of ≤15%[4][5].

The following table summarizes the reported precision data for N-Desmethyl Apalutamide analysis using these two methods.

Analytical MethodIntra-Day Precision (%CV or %RSD)Inter-Day Precision (%CV or %RSD)
LC-MS/MS 2.0% - 6.7%[1]3.2% - 10.9%[1]
RP-HPLC-UV 0.56% - 13.5% (for multiple analytes)[2][3]1.04% - 13.9% (for multiple analytes)[2][3]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[1]
  • Sample Preparation: A protein precipitation method was used to extract N-Desmethyl Apalutamide from human plasma samples.

  • Chromatographic Separation: The separation was achieved on a C18 column. The mobile phase consisted of a gradient of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used. The detection was performed using Multiple Reaction Monitoring (MRM).

Reverse Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) Method[2][3]
  • Sample Preparation: Protein precipitation was employed for the extraction of the analytes from plasma.

  • Chromatographic Separation: An X-Terra Phenyl column was used for separation with a gradient mobile phase composed of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.

  • UV Detection: The detection was carried out at a wavelength of 250 nm.

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of N-Desmethyl Apalutamide in plasma samples.

Bioanalytical Workflow for N-Desmethyl Apalutamide Analysis Bioanalytical Workflow for N-Desmethyl Apalutamide Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (C18 or Phenyl Column) supernatant_collection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection LC-MS/MS uv_detection UV Detection (250 nm) lc_separation->uv_detection HPLC-UV peak_integration Peak Integration ms_detection->peak_integration uv_detection->peak_integration concentration_calculation Concentration Calculation peak_integration->concentration_calculation

Bioanalytical workflow for N-Desmethyl Apalutamide analysis.

References

A Comparative Guide to the Pharmacokinetics of Apalutamide and its Active Metabolite, N-Desmethyl Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of apalutamide (B1683753), a second-generation non-steroidal androgen receptor inhibitor, and its major active metabolite, N-desmethyl apalutamide. The information presented is collated from multiple clinical studies in healthy male subjects and patients with castration-resistant prostate cancer (CRPC), supported by detailed experimental data and methodologies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of apalutamide and N-desmethyl apalutamide are summarized below. These values were derived from population pharmacokinetic analyses following oral administration of apalutamide.

Pharmacokinetic ParameterApalutamideN-Desmethyl Apalutamide
Cmax (steady-state) 6.0 mcg/mL (1.7)[1][2]5.9 mcg/mL (1.0)[1][2][3]
AUC (steady-state) 100 mcg·h/mL (32)[1][2]124 mcg·h/mL (23)[1][2][3]
Median Tmax 2 hours (range: 1-5 hours)[1][3][4]Not explicitly stated
Half-life (t½) at steady-state ~3 days[1][4][5]4.6 days
Apparent Volume of Distribution (Vd/F) 276 L[3][4][6][7]Widely distributed[2][6]
Apparent Clearance (CL/F) 1.3 L/h (single dose) to 2.0 L/h (steady-state)[2][4]1.5 L/h[2][6][7]
Protein Binding 96%[2][3][4]95%[2][3][4]
Accumulation Ratio (at 240 mg/day) ~5-fold[1][2]~85.2-fold[2][6][7][8]
Time to >95% Steady-State ~4 weeks[2][6][8]~4 weeks[2][9][6]
Bioavailability ~100%[3][4][5][10]Not applicable

Experimental Protocols

The data presented in this guide are primarily derived from a comprehensive population pharmacokinetic analysis that pooled data from 1,092 subjects across seven clinical studies, including trials in healthy male subjects and patients with castration-resistant prostate cancer.[6][8]

Study Design and Population

The pharmacokinetic parameters were established from data pooled from multiple clinical studies, encompassing Phase I trials in healthy male volunteers and population pharmacokinetic analyses in patients with castration-resistant prostate cancer.[2] Dosing regimens typically involved once-daily oral administration of apalutamide at doses ranging from 30 to 480 mg.[2][6][7]

Sample Collection and Bioanalysis

Plasma samples were collected at various time points after single and multiple doses of apalutamide to characterize the concentration-time profiles of both the parent drug and its metabolites.[2] The quantification of apalutamide and N-desmethyl apalutamide in human plasma was conducted using validated bioanalytical methods, primarily high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods ensured high sensitivity, specificity, accuracy, and precision in accordance with regulatory guidelines.

Pharmacokinetic Analysis

A non-linear mixed-effect modeling approach was employed to analyze the pooled plasma concentration data for both apalutamide and N-desmethyl apalutamide.[2][6][7] This population pharmacokinetic analysis allowed for the characterization of the typical pharmacokinetic parameters and the inter-individual variability within the study population.

Visualized Pathways and Workflows

To further elucidate the processes involved in the pharmacokinetics and mechanism of action of apalutamide, the following diagrams are provided.

cluster_0 Oral Administration cluster_1 Absorption & Distribution cluster_2 Metabolism (Liver) cluster_3 Elimination Apalutamide Apalutamide (Oral Dose) Plasma Plasma Compartment Apalutamide->Plasma Absorption (~100% Bioavailability) Tissues Tissue Distribution Plasma->Tissues Distribution (Vd/F: 276 L) Metabolism Metabolism Plasma->Metabolism Elimination Elimination Plasma->Elimination Tissues->Plasma CYP2C8 CYP2C8 Metabolism->CYP2C8 CYP3A4 CYP3A4 Metabolism->CYP3A4 NDesmethyl N-Desmethyl Apalutamide (Active Metabolite) CYP2C8->NDesmethyl CYP3A4->NDesmethyl NDesmethyl->Plasma Urine Urine Elimination->Urine Feces Feces Elimination->Feces

Caption: Pharmacokinetic workflow of apalutamide.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Apalutamide Apalutamide Apalutamide->AR Inhibits Binding AR_nucleus AR Apalutamide->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) Apalutamide->ARE Inhibits DNA Binding NDesmethyl N-Desmethyl Apalutamide NDesmethyl->AR Inhibits Binding (Less Potent) NDesmethyl->AR_nucleus Inhibits Translocation NDesmethyl->ARE Inhibits DNA Binding AR->AR_nucleus Nuclear Translocation AR_nucleus->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Activates CellGrowth Tumor Cell Growth & Proliferation GeneTranscription->CellGrowth Promotes

Caption: Mechanism of action of apalutamide.

Summary of Findings

Apalutamide is characterized by rapid oral absorption and a large volume of distribution, indicating wide distribution throughout the body.[6][7] It is eliminated slowly, with its apparent clearance increasing at steady state.[6][7] The primary route of elimination for apalutamide is metabolism, mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of the active metabolite, N-desmethyl apalutamide.[3][4][8][10][11][12]

N-desmethyl apalutamide is also widely distributed and slowly cleared.[6] While it is a less potent inhibitor of the androgen receptor, exhibiting about one-third of the activity of apalutamide in vitro, its substantial accumulation in plasma suggests it likely contributes to the overall clinical activity of apalutamide.[3][4][9][12] Both apalutamide and N-desmethyl apalutamide are highly bound to plasma proteins.[2][3][4] Steady-state concentrations for both compounds are reached after approximately four weeks of daily administration.[2][9][6] The inter-individual variability in the apparent clearance of apalutamide is low.[6][7]

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Apalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Apalutamide, the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of the primary bioanalytical techniques employed for Apalutamide quantification in biological matrices, with a focus on providing supporting experimental data and detailed protocols. The comparison primarily centers on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being the preferred method for its superior sensitivity and selectivity.[1]

Comparative Analysis of Bioanalytical Methods

The quantification of Apalutamide, a potent androgen receptor inhibitor, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] While both HPLC-UV and LC-MS/MS methods have been developed and validated, their performance characteristics differ significantly. LC-MS/MS methods generally offer lower limits of quantification (LLOQ), wider linear ranges, and are less susceptible to matrix interference.

Below is a summary of quantitative data from various validated bioanalytical methods for Apalutamide, providing a clear comparison of their performance.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC-UV Method
Biological Matrix Human PlasmaMice PlasmaHuman Plasma
Internal Standard Canagliflozin[3]Apalutamide-d3[4]Budesonide[2]
Linearity Range 300–12000 ng/mL[3]1.02-2030 ng/mL[4]2–10 µg/ml (2000-10000 ng/mL)[2]
Lower Limit of Quantification (LLOQ) 300 ng/mL[3]1.02 ng/mL[4]2 µg/ml (2000 ng/mL)[2]
Intra-day Precision (%RSD) < 4.21%[3]2.11-8.44%[4]Not explicitly stated
Inter-day Precision (%RSD) Not explicitly stated2.51-6.09%[4]Not explicitly stated
Accuracy (%RE) -4.32 to 2.45%[3]Not explicitly statedNot explicitly stated
Mean Extraction Recovery > 93.0%[3]Not explicitly stated91.96% - 94.58%[2]
Correlation Coefficient (r²) > 0.99[5]> 0.995[4]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of bioanalytical assays. Below are generalized protocols for the main sample preparation and analysis techniques reported for Apalutamide.

Sample Preparation Techniques

Two primary extraction techniques are commonly reported for Apalutamide from plasma samples: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[6][7]

1. Protein Precipitation (PPT) [6]

  • To a 50 µL plasma sample, add the internal standard solution.

  • Add a precipitating agent, typically 3 volumes of acetonitrile.[6]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[6]

  • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system, or after dilution with the mobile phase.

2. Liquid-Liquid Extraction (LLE) [6]

  • To a 100 µL plasma sample, add the internal standard solution.

  • Add an extraction solvent, such as ethyl acetate (B1210297) (e.g., 3 mL).[6]

  • Vortex mix for a specified time (e.g., 10 minutes).[6]

  • Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).[6]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[6]

  • Reconstitute the residue in the mobile phase (e.g., 500 µL) for analysis.[6]

Chromatographic Conditions

LC-MS/MS Method [3][4]

  • Column: A reversed-phase column such as Inertsil C18 (50x4.6 mm, 5 µm) or Atlantis dC18 is commonly used.[3][4][7]

  • Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent. Examples include 0.1% Formic acid in water and Acetonitrile (20:80, v/v) or 0.2% Formic acid in water and Acetonitrile (20:80, v/v).[4][6]

  • Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.[4][6]

  • Injection Volume: Varies depending on the sensitivity required, typically 5-10 µL.

HPLC-UV Method [2]

  • Column: An Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5µm) has been reported.[2]

  • Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection is performed at 245 nm.[2]

Mass Spectrometry Detection (for LC-MS/MS)
  • System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[6]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis.[6]

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both Apalutamide and its internal standard.[6] This ensures high specificity by filtering out background noise.

Visualizing Workflows and Mechanisms

To further clarify the processes involved in Apalutamide bioanalysis and its mechanism of action, the following diagrams have been generated.

Bioanalytical Workflow for Apalutamide cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (LLE or PPT) is->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Report Results quant->report Apalutamide Mechanism of Action cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_nuc AR AR->AR_nuc Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_nuc Inhibits Translocation DNA DNA (Androgen Response Elements) Apalutamide->DNA Inhibits Binding Transcription Gene Transcription Apalutamide->Transcription Impedes AR_nuc->DNA Binds DNA->Transcription Promotes Cell Growth & Proliferation Cell Growth & Proliferation Transcription->Cell Growth & Proliferation

References

Stability of Apalutamide and its Active Metabolite N-Desmethyl Apalutamide in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of analytes in biological samples is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of the stability of apalutamide (B1683753), a potent androgen receptor inhibitor, and its major active metabolite, N-desmethyl apalutamide, in various biological matrices under typical storage and handling conditions. The information is compiled from validated bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Apalutamide is indicated for the treatment of prostate cancer.[1] Its primary metabolite, N-desmethyl apalutamide, is also active and contributes to the overall therapeutic effect.[2] Therefore, robust bioanalytical methods capable of accurately quantifying both compounds are essential for clinical and preclinical research.[3] The stability of these analytes in biological matrices such as plasma and serum is a critical parameter that must be thoroughly evaluated during method validation to ensure reliable results.[4]

Comparative Stability Data

The stability of apalutamide and N-desmethyl apalutamide has been assessed under various conditions to mimic sample handling and storage scenarios in a laboratory setting. These include freeze-thaw cycles, short-term (bench-top) exposure to room temperature, long-term storage at low temperatures, and stability in the autosampler of the analytical instrument. The following tables summarize the quantitative stability data from various studies.

Apalutamide Stability in Human Plasma
Stability ConditionDurationTemperatureMatrixAnalyte ConcentrationMean Stability (%)Reference
Freeze-Thaw3 cycles-28°C ± 5°CHuman PlasmaHQC & LQC95.70% & 100.32%[5]
Freeze-Thaw3 cycles-80°CHuman PlasmaLQC, MQC, HQCStable[6][7]
Bench-Top6 hoursRoom TemperatureHuman PlasmaHQC & LQC106.11% & 93.43%[5]
Bench-Top24 hours25°CHuman PlasmaLQC, MQC, HQCStable[6][7]
Short-Term21 hours 40 minutesNot SpecifiedHuman PlasmaHQC & LQC108.74% & 106.62%[5]
Long-TermNot SpecifiedNot SpecifiedHuman PlasmaHQC & LQC98.65% & 109.47%[5]
Long-Term30 days-80°CHuman PlasmaLQC, MQC, HQCStable[6][7]
AutosamplerNot SpecifiedNot SpecifiedHuman PlasmaHQC & LQC104.41% & 93.58%[5]
Autosampler24 hours4°CProcessed ExtractLQC, MQC, HQCStable[6][7]

HQC: High Quality Control; MQC: Medium Quality Control; LQC: Low Quality Control

N-Desmethyl Apalutamide Stability in Human Plasma
Stability ConditionDurationTemperatureMatrixAnalyte ConcentrationMean Stability (%)Reference
Freeze-Thaw3 cycles-80°CHuman PlasmaLQC, MQC, HQCStable[6][7]
Bench-Top24 hours25°CHuman PlasmaLQC, MQC, HQCStable[6][7]
Long-Term30 days-80°CHuman PlasmaLQC, MQC, HQCStable[6][7]
Autosampler24 hours4°CProcessed ExtractLQC, MQC, HQCStable[6][7]

HQC: High Quality Control; MQC: Medium Quality Control; LQC: Low Quality Control

Experimental Protocols for Stability Assessment

The following are detailed methodologies for the key stability experiments cited in the literature. These protocols are generally aligned with FDA and EMA guidelines for bioanalytical method validation.[4]

Freeze-Thaw Stability
  • Sample Preparation: Spike drug-free human plasma with apalutamide and N-desmethyl apalutamide at low and high quality control (LQC and HQC) concentrations.[5]

  • Freezing and Thawing Cycles: Subject the spiked plasma samples to three complete freeze-thaw cycles. For each cycle, the samples are frozen at -20°C or -80°C for at least 12 hours and then thawed unassisted at room temperature.[6][7]

  • Sample Analysis: After the third cycle, process the samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction) and analyze them using a validated LC-MS/MS method.[5][6][7]

  • Data Evaluation: The mean concentration of the stability samples is compared against the nominal concentration, and the percentage stability is calculated. The results should be within ±15% of the nominal values.[5]

Bench-Top (Short-Term) Stability
  • Sample Preparation: Use spiked plasma QC samples at LQC and HQC levels.

  • Storage: Keep the samples at room temperature (approximately 25°C) for a specified period, typically reflecting the time samples might be left on a lab bench during processing (e.g., 6 to 24 hours).[5][6][7]

  • Sample Analysis: Following the storage period, process and analyze the samples.

  • Data Evaluation: Compare the measured concentrations to the nominal concentrations to determine stability.

Long-Term Stability
  • Sample Preparation: Prepare a set of LQC and HQC samples in the biological matrix.

  • Storage: Store the samples at a specified low temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30 days or longer).[6][7]

  • Sample Analysis: At the end of the storage period, thaw the samples, process them, and analyze them alongside a freshly prepared calibration curve.

  • Data Evaluation: The stability is assessed by comparing the mean concentrations of the stored QCs against their nominal values.

Autosampler Stability
  • Sample Preparation: Process LQC and HQC samples and place the resulting extracts in the autosampler.

  • Storage: Maintain the autosampler at a controlled temperature (e.g., 4°C) for a duration that mimics the expected run time of an analytical batch (e.g., 24 hours).[6][7]

  • Sample Analysis: Analyze the samples after the specified duration.

  • Data Evaluation: The response of the aged samples is compared to that of freshly prepared and analyzed samples to determine if any degradation has occurred.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the stability of apalutamide and N-desmethyl apalutamide in biological matrices.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment Conditions cluster_analysis Sample Analysis cluster_evaluation Data Evaluation start Start: Drug-Free Biological Matrix spike Spike with Apalutamide & N-Desmethyl Apalutamide (LQC & HQC) start->spike ft Freeze-Thaw Stability (3 cycles, -20°C/-80°C) spike->ft Expose to Condition bt Bench-Top Stability (e.g., 24h at RT) spike->bt Expose to Condition lt Long-Term Stability (e.g., 30 days at -80°C) spike->lt Expose to Condition as Autosampler Stability (e.g., 24h at 4°C) spike->as Expose to Condition extract Sample Extraction (Protein Precipitation or LLE) ft->extract bt->extract lt->extract as->extract lcms LC-MS/MS Analysis extract->lcms compare Compare Measured vs. Nominal Concentration lcms->compare report Report % Stability compare->report

Caption: Workflow for stability testing of apalutamide and its metabolite.

Alternative Bioanalytical Methods

While LC-MS/MS is the most common and sensitive method for the quantification of apalutamide and N-desmethyl apalutamide, other methods have also been developed.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): An HPLC-UV method has been validated for the determination of apalutamide in human plasma.[1] This method, while potentially less sensitive than LC-MS/MS, can be a cost-effective alternative for certain applications. The stability of apalutamide in plasma was assessed, and the results met the acceptable limits outlined by ICH guidelines.[1]

  • Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating UPLC method has also been developed for the quantification of apalutamide in human plasma.[5][8] This method demonstrated high sensitivity and selectivity.[5][8]

The choice of bioanalytical method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, a thorough validation of analyte stability in the relevant biological matrix is a prerequisite for generating reliable and reproducible data.

References

The Gold Standard vs. The Practical Alternative: A Comparison of Internal Standards for Apalutamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Apalutamide (B1683753), a potent second-generation non-steroidal anti-androgen, is a cornerstone in the treatment of prostate cancer. Accurate quantification of Apalutamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The choice of internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that directly impacts the reliability and accuracy of the results. This guide provides an in-depth comparison of the performance of stable isotope-labeled internal standards (SIL-IS) versus analog internal standards for the quantification of Apalutamide, supported by experimental data from published literature.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1] These standards, such as Apalutamide-d3, Apalutamide-13C,d3, and Apalutamide-d4, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes.[1][2][3][4] This near-perfect chemical mimicry allows the SIL-IS to co-elute with the analyte and experience the same ionization suppression or enhancement effects in the mass spectrometer, leading to highly accurate and precise quantification.[1]

Analog internal standards, on the other hand, are structurally similar but not identical to the analyte.[5][6] While more readily available and often more cost-effective, their physicochemical properties can differ from the analyte, potentially leading to different chromatographic retention times and differential responses to matrix effects.[7][8] This can introduce a bias in the quantification if not carefully validated. For Apalutamide, compounds like Budesonide and Canagliflozin have been utilized as analog internal standards.[5][6]

Performance Data: SIL-IS vs. Analog IS

The following tables summarize the performance characteristics of bioanalytical methods for Apalutamide using both types of internal standards. The data is compiled from various studies and highlights the key performance metrics of each approach.

Performance Metric SIL-IS (Apalutamide-d3) SIL-IS (Apalutamide-d4) Analog IS (Budesonide) Analog IS (Canagliflozin)
Linearity Range 1.02 - 2030 ng/mL[3]25 - 20,000 ng/mL[4]2 - 10 µg/mL[5]300 - 12000 ng/mL[6]
Accuracy (Intra-day) 2.11 - 8.44%[3]Not ReportedNot Reported-4.32 to 4.37% (RE)[6]
Precision (Intra-day) 2.51 - 6.09% (RSD)[3]< 15% (RSD) at LLOQ[4]0% to 2% (RSD)[5]< 4.21% (RSD)[6]
Accuracy (Inter-day) Not ReportedNot ReportedNot Reported-4.32 to 4.37% (RE)[6]
Precision (Inter-day) Not Reported< 15% (RSD) at LLOQ[4]0% to 2% (RSD)[5]< 4.21% (RSD)[6]
Recovery Not ReportedNot Reported90% to 100%[5]> 93.0%[9]

RE: Relative Error, RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of Apalutamide using both a stable isotope-labeled internal standard and an analog internal standard.

Protocol 1: Quantification of Apalutamide using SIL-IS (Apalutamide-d3)

This method utilizes a simple protein precipitation for sample preparation.[3]

  • Sample Preparation:

    • To a plasma sample, add an internal standard working solution of Apalutamide-d3 in methanol.

    • Vortex the sample to ensure thorough mixing.

    • Add acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the sample again and then centrifuge.

    • Inject the resulting supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Atlantis dC18 column.[3]

    • Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid in water and acetonitrile (20:80, v/v).[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Detection: Multiple reaction monitoring (MRM) in positive ion mode.[3]

    • MRM Transitions:

      • Apalutamide: m/z 478 → 450[3]

      • Apalutamide-d3: m/z 481 → 453[3]

Protocol 2: Quantification of Apalutamide using an Analog IS (Budesonide)

This method also employs a protein precipitation technique.[5]

  • Sample Preparation:

    • To a plasma sample, add a working solution of Budesonide (internal standard).

    • Vortex the mixture for 10 minutes.

    • Add an equal volume of acetonitrile to precipitate proteins.

    • Vortex the solution again, followed by centrifugation.

    • Filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC-UV system.[5]

  • HPLC-UV Conditions:

    • Column: Agilent Eclipse XDB C8 Column (150 × 4.6 mm).[5]

    • Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at 245 nm.[5]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

Bioanalytical Workflow for Apalutamide Quantification.

cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Binding Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Nucleus Nucleus Apalutamide->Nucleus Inhibits Translocation AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Desmethyl Apalutamide-d4, a deuterated active metabolite of the anti-cancer drug Apalutamide. Adherence to these protocols is critical for laboratory safety and environmental protection.

This compound is a stable isotope-labeled compound and is not radioactive. Therefore, its disposal should follow standard procedures for chemical waste, with special consideration for its pharmacological activity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: A dust mask or respirator is recommended if handling the compound in powdered form to avoid inhalation.

General Handling:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • As deuterated compounds can be hygroscopic, store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent isotopic dilution from atmospheric moisture.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration with an afterburner and scrubber is the preferred final disposition for the non-deuterated analogue, Apalutamide Desmethyl Impurity, and is a suitable method for the deuterated compound as well.

  • Waste Identification and Segregation:

    • This compound waste should be classified as non-hazardous chemical waste unless mixed with other hazardous materials.

    • Segregate waste containing this compound from other laboratory waste streams to avoid cross-contamination. Do not mix with incompatible materials, such as strong oxidizing agents.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of the compound.

    • The label should clearly state "this compound Waste" and include the approximate quantity.

  • Waste Accumulation:

    • Store the waste container in a designated, secure area away from general laboratory traffic.

    • Keep the container sealed when not in use.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with all necessary information about the waste, including its identity and any available safety data.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal. Follow all institutional and regulatory requirements for waste tracking.

Quantitative Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes relevant information for the parent compound, Apalutamide, and its non-deuterated metabolite. This information should be considered as a proxy for assessing the potential hazards of the deuterated analogue.

PropertyApalutamideN-Desmethyl Apalutamide (Non-deuterated)
CAS Number 956104-40-81332391-11-3
Molecular Formula C21H15F4N5O2SC20H13F4N5O2S
Molecular Weight 477.44 g/mol 463.41 g/mol
Known Hazards Harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation.Assumed to have similar hazards to Apalutamide.
Disposal Recommendation Dispose of contents/container in accordance with local regulations.Product may be burned in an incinerator equipped with afterburner and scrubber. Excess and expired materials are to be offered to a licensed hazardous material disposal company.

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on standard practices for chemical waste management and information derived from safety data for analogous compounds. No specific experimental protocols for the disposal of this compound were found in the public domain. The recommended incineration method is a standard and effective procedure for the destruction of organic chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Appropriate PPE B Step 2: Segregate this compound Waste A->B C Step 3: Place in a Labeled, Sealed Waste Container B->C D Step 4: Store in a Designated Secure Area C->D E Step 5: Contact EHS or Licensed Waste Disposal Company D->E F Step 6: Arrange for Pickup and Incineration E->F G Step 7: Complete and Retain Disposal Documentation F->G

References

Essential Safety and Logistical Information for Handling N-Desmethyl Apalutamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

N-Desmethyl Apalutamide is the main active metabolite of Apalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer.[1][2] Apalutamide is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Due to its pharmacological activity, N-Desmethyl Apalutamide-d4 should be handled as a potent compound with potential reproductive and developmental toxicity.[4]

Summary of Potential Hazards:

Hazard ClassDescription
Acute Oral Toxicity Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[3]
Reproductive Toxicity Based on the mechanism of action of the parent compound, it may pose a risk to embryo-fetal development.[4]

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure during all handling procedures. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is recommended. Change gloves frequently and immediately if contaminated.
Body Protection Disposable, long-sleeved gown with tight-fitting cuffsShould close in the back to prevent frontal contamination.[5] Made from a material like Tyvek® for protection against solid and liquid APIs.[6][7]
Eye and Face Protection Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles.[3][8]
Respiratory Protection A fit-tested N95 respirator or higher (e.g., PAPR)Essential when handling the powder form of the compound to prevent inhalation.[5][9] A surgical mask is not sufficient.[5]
Foot Protection Disposable shoe coversTo be worn over laboratory-appropriate footwear.[5]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing critical safety checkpoints.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling (in a Ventilated Enclosure) cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B Proceed with caution C Weighing and Aliquoting B->C Enter controlled area D Dissolution in Solvent C->D E Experimental Use (e.g., Cell Culture) D->E F Decontaminate Work Surfaces E->F Post-experiment G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Dispose of Waste via Licensed Contractor H->I

Caption: A flowchart illustrating the key stages and safety considerations for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for Apalutamide and any available data for N-Desmethyl Apalutamide.[3][10]

    • Conduct a formal risk assessment for the specific procedures to be undertaken.

    • Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.

    • Assemble all necessary materials and equipment before handling the compound.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Compound Handling (within a ventilated enclosure):

    • Weighing: Handle the solid compound in a fume hood. Use a dedicated balance and weighing tools.

    • Dissolution: Prepare solutions in the fume hood. Add solvent to the solid to minimize dust generation.

    • Experimental Use: When adding the compound to experimental systems (e.g., cell cultures), do so within the ventilated enclosure whenever possible. If manipulations are required outside the enclosure, ensure secondary containment is used.

  • Decontamination and Cleanup:

    • Wipe down all work surfaces and equipment with an appropriate deactivating solution (e.g., 70% ethanol) after each use.

    • Collect all contaminated materials for proper disposal.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Procedures:

Waste TypeContainerDisposal Method
Solid Waste Labeled, sealed hazardous waste containerIncineration by a licensed hazardous waste disposal company.[9][10]
(Contaminated gloves, gowns, wipes, etc.)
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste containerCollection and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain.[3]
(Unused solutions, contaminated solvents)
Sharps Puncture-proof sharps containerDisposal via a licensed medical or hazardous waste contractor.
(Contaminated needles, pipette tips)

The following decision tree illustrates the proper waste disposal pathway.

G Waste Disposal Decision Tree A Waste Generated B Solid Waste? A->B C Liquid Waste? B->C No E Segregate in Labeled Solid Waste Container B->E Yes D Sharps? C->D No F Segregate in Labeled Liquid Waste Container C->F Yes G Place in Sharps Container D->G Yes H Dispose via Licensed Hazardous Waste Contractor D->H No E->H F->H G->H

Caption: A decision-making diagram for the correct segregation and disposal of waste contaminated with this compound.

By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.